molecular formula C17H20Cl2N4 B10788805 DREADD agonist 21 dihydrochloride

DREADD agonist 21 dihydrochloride

Numéro de catalogue: B10788805
Poids moléculaire: 351.3 g/mol
Clé InChI: SETCOPAXYQJWKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DREADD agonist 21 dihydrochloride is a useful research compound. Its molecular formula is C17H20Cl2N4 and its molecular weight is 351.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4.2ClH/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14;;/h1-8,18-19H,9-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETCOPAXYQJWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DREADD Agonist 21 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the potent and selective chemogenetic actuator, DREADD Agonist 21 Dihydrochloride (B599025), for the precise control of neuronal activity. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its properties, mechanism of action, and experimental applications.

Core Concepts and Chemical Properties

DREADD Agonist 21 (also known as Compound 21 or C21) is a synthetic small molecule designed for the selective activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Specifically, it is a potent agonist for the human M3 muscarinic receptor-derived DREADD (hM3Dq) and the human M4 muscarinic receptor-derived DREADD (hM4Di), which are Gq- and Gi-coupled receptors, respectively. The dihydrochloride salt form of DREADD Agonist 21 offers the significant advantage of water solubility, facilitating its use in a wide range of experimental settings.[1][2]

A key advantage of DREADD Agonist 21 over the first-generation DREADD actuator, Clozapine-N-Oxide (CNO), is that it does not undergo metabolic conversion to clozapine (B1669256), a compound with its own psychoactive properties and off-target effects.[3] This characteristic enhances the specificity and interpretability of chemogenetic experiments.

Table 1: Chemical and Physical Properties of DREADD Agonist 21 Dihydrochloride

PropertyValueReference
Chemical Name 11-(1-Piperazinyl)-5H-dibenzo[b,e][2]diazepine dihydrochloride[2]
Molecular Formula C₁₇H₁₈N₄ · 2HCl[1]
Molecular Weight 351.27 g/mol [1]
CAS Number 2250025-92-2[1]
Appearance Yellow to brown powder[4]
Solubility Soluble to 100 mM in water and DMSO[1]
Purity ≥98% (HPLC)[2]
Storage Desiccate at room temperature or -20°C[1][4]

Mechanism of Action and In Vitro Pharmacology

DREADD Agonist 21 selectively binds to and activates engineered DREADD receptors, which are unresponsive to the endogenous ligand acetylcholine.[5] Its activation of hM3Dq (Gq-coupled) and hM4Di (Gi-coupled) DREADDs allows for the bidirectional control of neuronal activity—excitation and inhibition, respectively.

Table 2: In Vitro Potency and Affinity of DREADD Agonist 21

ReceptorAssay TypeValueReference
hM3Dq pEC₅₀8.48
hM1Dq pEC₅₀8.91
hM4Di pEC₅₀7.77
hM3Dq EC₅₀1.7 nM[3]
hM1Dq pEC₅₀6.54 (pERK assay)[3]
hM4Di pEC₅₀7.77 (pERK assay)[3]
hM1 pKᵢ5.97[3]
hM4 pKᵢ5.44[3]
hM1Dq pKᵢ7.20[3]
hM4Di pKᵢ6.75[3]

Table 3: Off-Target Binding Affinities of DREADD Agonist 21

ReceptorKᵢ (nM)Reference
Histamine H1 6
Serotonin 5-HT2A 66
Serotonin 5-HT2C 170
α1A-Adrenergic 280

While DREADD Agonist 21 demonstrates high potency for DREADDs, it is important to note its binding affinity for several endogenous receptors. Therefore, careful dose-response studies and appropriate control groups are crucial in experimental design to minimize the risk of off-target effects.[3]

Signaling Pathways

The activation of hM3Dq and hM4Di by DREADD Agonist 21 initiates distinct intracellular signaling cascades.

hM3Dq_Signaling_Pathway C21 DREADD Agonist 21 hM3Dq hM3Dq (Gq-DREADD) C21->hM3Dq Gq Gq hM3Dq->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 1: hM3Dq (Gq) Signaling Pathway.

Activation of the Gq-coupled hM3Dq receptor by DREADD Agonist 21 stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[7] The culmination of these events is an increase in neuronal excitability and firing rate.[1]

hM4Di_Signaling_Pathway C21 DREADD Agonist 21 hM4Di hM4Di (Gi-DREADD) C21->hM4Di Gi Gi hM4Di->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channels Gi->GIRK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neuronal_Inhibition

Figure 2: hM4Di (Gi) Signaling Pathway.

Conversely, the activation of the Gi-coupled hM4Di receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.[6] Additionally, the βγ subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in potassium efflux, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.[8]

In Vivo Applications and Pharmacokinetics

DREADD Agonist 21 has demonstrated excellent brain permeability and bioavailability, making it a reliable tool for in vivo studies in animal models. It has been effectively used to modulate neuronal activity and behavior in various experimental paradigms.

Table 4: In Vivo Properties and Dosing of DREADD Agonist 21

Property/ParameterValue/RangeSpeciesReference
Administration Route Intraperitoneal (i.p.) injectionMice[3]
Effective Dose Range 0.3 - 3.0 mg/kgMice[7]
Plasma Protein Binding 95.1%Mice[3]
Brain Protein Binding 95%Mice[3]

It is important to note that at higher doses (above 1 mg/kg), off-target effects have been observed in animals not expressing DREADDs.[3] Therefore, the inclusion of DREADD-negative control animals administered with DREADD Agonist 21 is essential for rigorous in vivo experimentation.[9]

Experimental Protocols

In Vitro DREADD Activation Assay (Calcium Flux)

This protocol outlines a general procedure for assessing the activation of Gq-coupled DREADDs, such as hM3Dq, by measuring intracellular calcium mobilization.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CHO) in the appropriate growth medium.

    • Transfect the cells with a plasmid encoding the hM3Dq DREADD. Co-transfection with a genetically encoded calcium indicator like GCaMP can be performed, or a calcium-sensitive dye can be loaded later.

  • Cell Plating:

    • Plate the transfected cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere and recover overnight.

  • Calcium Indicator Loading (if not using a genetically encoded indicator):

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

    • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess dye.

  • Agonist Preparation:

    • Prepare a stock solution of this compound in water or a suitable buffer.

    • Perform serial dilutions of the agonist in the physiological buffer to generate a range of concentrations for the dose-response curve.

  • Assay and Data Acquisition:

    • Use a fluorescence plate reader to measure the baseline fluorescence of each well.

    • Add the different concentrations of DREADD Agonist 21 to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • For each well, calculate the change in fluorescence from the baseline (ΔF/F₀).

    • Plot the peak ΔF/F₀ against the corresponding agonist concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value.

In Vivo Chemogenetic Manipulation Workflow

This protocol provides a general workflow for using DREADD Agonist 21 to manipulate neuronal activity in vivo.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis AAV_Prep AAV-DREADD Vector Preparation Stereotaxic_Surgery Stereotaxic Surgery AAV_Prep->Stereotaxic_Surgery AAV_Injection AAV Injection into Target Brain Region Stereotaxic_Surgery->AAV_Injection Recovery Surgical Recovery & Viral Expression (3-4 weeks) AAV_Injection->Recovery Habituation Animal Habituation to Experimental Setup Recovery->Habituation Agonist_Admin DREADD Agonist 21 Administration (i.p.) Habituation->Agonist_Admin Behavioral_Testing Behavioral or Physiological Testing Agonist_Admin->Behavioral_Testing Data_Analysis Data Analysis Behavioral_Testing->Data_Analysis Histology Post-mortem Histology (Verification of DREADD expression) Data_Analysis->Histology

Figure 3: General In Vivo Chemogenetics Experimental Workflow.

  • DREADD Expression:

    • An adeno-associated virus (AAV) vector carrying the DREADD construct (e.g., AAV-hSyn-hM3Dq-mCherry) is delivered to the target brain region of the experimental animal via stereotaxic surgery.[10] Cell-type specificity can be achieved using cell-type-specific promoters (e.g., CaMKIIα for excitatory neurons) or Cre-dependent DREADD expression in Cre-driver animal lines.[5]

    • Allow for a sufficient recovery period and for viral expression, typically 3-4 weeks.

  • Habituation:

    • Habituate the animals to the experimental procedures and testing environment to minimize stress-induced behavioral artifacts.

  • Agonist Administration:

    • Dissolve this compound in a sterile vehicle solution (e.g., 0.9% saline or water).

    • Administer the agonist via the desired route, commonly intraperitoneal (i.p.) injection.[7] The dose should be determined based on pilot studies, typically ranging from 0.3 to 3.0 mg/kg.[7]

  • Behavioral or Physiological Testing:

    • Conduct behavioral assays or physiological recordings at a predetermined time point after agonist administration, allowing for the agonist to reach peak efficacy.

  • Control Groups:

    • It is imperative to include appropriate control groups, such as:

      • Animals expressing the DREADD and receiving a vehicle injection.

      • Animals not expressing the DREADD (e.g., injected with a control virus) and receiving DREADD Agonist 21, to control for potential off-target effects.[9]

  • Post-mortem Verification:

Conclusion

This compound is a valuable and potent tool for the chemogenetic manipulation of neuronal circuits. Its water solubility, high potency, and lack of metabolic conversion to clozapine make it a superior alternative to CNO for many applications. However, researchers must remain mindful of its potential for off-target effects at higher concentrations and incorporate rigorous control measures in their experimental designs to ensure the validity and reproducibility of their findings. This technical guide provides a foundational understanding of DREADD Agonist 21, which, when combined with careful experimental planning and execution, will enable researchers to further unravel the complexities of the nervous system.

References

An In-depth Technical Guide to the Mechanism of Action of DREADD Agonist 21 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a cornerstone of chemogenetic technology, enabling precise temporal control over cellular signaling, particularly in neuroscience.[1][2][3] These engineered G protein-coupled receptors (GPCRs) are largely unresponsive to endogenous ligands but can be potently activated by specific synthetic small molecules.[1][2] The first generation of muscarinic-based DREADDs relied on Clozapine-N-oxide (CNO) as the primary agonist.[1][3] However, the discovery that CNO can undergo in vivo metabolic conversion to clozapine, a compound with its own complex pharmacological profile, created a need for alternative, more specific DREADD actuators.[4][5]

DREADD Agonist 21 (C21), also known as Compound 21, has emerged as a potent and selective alternative to CNO.[4][5] This guide provides a detailed examination of the mechanism of action of C21, its quantitative pharmacology, pharmacokinetic profile, and key experimental considerations for its use. A key advantage of C21 is that it does not undergo back-metabolism to clozapine, thus circumventing the potential off-target effects associated with CNO administration.[4][6][7]

Core Mechanism of Action: Selective Agonism at Muscarinic DREADDs

DREADD Agonist 21 is a potent and selective agonist for muscarinic-based DREADDs, including the excitatory Gq-coupled hM1Dq and hM3Dq receptors and the inhibitory Gi-coupled hM4Di receptor.[4][8][9] Its mechanism is rooted in its high affinity and functional efficacy at these engineered receptors, coupled with significantly lower affinity and a lack of agonist activity at their wild-type counterparts.[1][4][8]

Upon binding to excitatory DREADDs like hM1Dq or hM3Dq, C21 stabilizes a receptor conformation that facilitates the activation of the heterotrimeric G protein Gq. This initiates a well-defined signaling cascade leading to increased neuronal excitability. The key steps are:

  • Gq Activation: The activated Gq protein releases its α-subunit (Gαq), which in turn activates Phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). Concurrently, DAG activates Protein Kinase C (PKC). The elevation in intracellular Ca²+ is a primary driver of cellular depolarization and excitation.

Gq_Pathway Gq-Coupled DREADD Signaling Pathway C21 DREADD Agonist 21 (C21) hM3Dq hM3Dq / hM1Dq (Gq-DREADD) C21->hM3Dq Binds & Activates Gq Gq Protein hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Excitation Neuronal Excitation Ca_release->Excitation PKC->Excitation Gi_Pathway Gi-Coupled DREADD Signaling Pathway cluster_membrane Cell Membrane C21 DREADD Agonist 21 (C21) hM4Di hM4Di (Gi-DREADD) C21->hM4Di Binds & Activates Gi Gi Protein hM4Di->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Activation Gi->GIRK Activates (βγ subunit) cAMP ↓ Intracellular cAMP AC->cAMP Produces Inhibition Neuronal Inhibition cAMP->Inhibition GIRK->Inhibition C21_vs_CNO Metabolic Fate: C21 vs. CNO CNO Clozapine-N-Oxide (CNO) DREADD DREADD Receptor CNO->DREADD Activates Clozapine Clozapine (Active Metabolite) CNO->Clozapine Back-Metabolism C21 DREADD Agonist 21 (C21) C21->DREADD Activates Desired_Effect Desired Chemogenetic Effect DREADD->Desired_Effect Off_Target Native Receptors (5-HT, DA, etc.) Clozapine->Off_Target Activates Undesired_Effect Undesired Off-Target Effects Off_Target->Undesired_Effect Experimental_Workflow In Vitro DREADD Ligand Characterization Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., CHO, HEK293) Transfect 2. Transfection (DREADD or WT Receptor DNA) Culture->Transfect Binding 3a. Binding Assay (Radioligand Displacement) Transfect->Binding Functional 3b. Functional Assay (IP1, pERK, Ca²⁺) Transfect->Functional Ki 4a. Determine Affinity (Ki) Binding->Ki EC50 4b. Determine Potency (EC50) Functional->EC50

References

An In-depth Technical Guide on the Discovery and Development of Compound 21 (C21) as a DREADD Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an indispensable tool in neuroscience and related fields, offering precise spatiotemporal control over cellular signaling. Compound 21 (C21), a second-generation DREADD agonist, has emerged as a superior alternative to the first-generation agonist, Clozapine-N-oxide (CNO). This document provides a comprehensive technical overview of the discovery, development, and application of Compound 21. It details its pharmacological properties, provides in-depth experimental protocols for its use, and visualizes the key signaling pathways it modulates. The aim is to equip researchers and drug development professionals with the critical information necessary for the effective and rigorous implementation of C21-DREADD technology.

Discovery and Development of Compound 21

The advent of DREADD technology revolutionized the study of neural circuits by allowing for non-invasive and reversible control of neuronal activity. The first widely used DREADD agonist, CNO, however, presented a significant limitation: its in vivo back-metabolism to clozapine, a potent psychoactive drug with a broad receptor-binding profile.[1][2] This conversion raised concerns about potential off-target effects that could confound experimental results.

To address this critical issue, a new generation of DREADD agonists was developed, leading to the discovery of Compound 21 (C21).[3] C21, with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][4]diazepine, was identified as a potent and selective agonist for muscarinic-based DREADDs that does not undergo metabolic conversion to clozapine.[4][5]

Chemical Synthesis of Compound 21

The synthesis of Compound 21 is a multi-step process. A reported kilo-scale synthesis involves key steps such as Ullmann condensation, catalytic hydrogenation, and catalyzed cyclization, without the need for chromatographic purification.[5] The general synthetic scheme is as follows:

  • Ullmann Condensation: Reaction of 2-bromobenzoic acid with 2-nitroaniline (B44862) to form 2-(2-nitrophenylamino)benzoic acid.

  • Catalytic Hydrogenation: Reduction of the nitro group to an amino group, yielding 2-(2-aminophenylamino)benzoic acid.

  • Catalyzed Cyclization: Intramolecular cyclization to form the dibenzo[b,e][1][4]diazepinone core.

  • Introduction of the Piperazine (B1678402) Moiety: Reaction of the dibenzo[b,e][1][4]diazepinone with piperazine to yield the final product, 11-(1-piperazinyl)-5H-dibenzo[b,e][1][4]diazepine (Compound 21).

Pharmacological Profile

Compound 21 exhibits a favorable pharmacological profile, making it a robust tool for in vitro and in vivo applications. It is a potent agonist at excitatory (Gq-coupled) and inhibitory (Gi-coupled) muscarinic DREADDs with excellent bioavailability and brain penetrability.[4][6]

Quantitative Data

The following tables summarize the in vitro potency and binding affinity of Compound 21 at commonly used DREADDs, with comparative data for CNO where available.

Table 1: In Vitro Potency (pEC50) of DREADD Agonists

AgonisthM1Dq (Gq)hM3Dq (Gq)hM4Di (Gi)
Compound 21 8.91[6][7]8.48[6][7]7.77[6][7]
CNO -6.0[8]8.1[9]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Binding Affinity (Ki in nM) of DREADD Agonists

AgonisthM1Dq (Gq)hM4Di (Gi)
Compound 21 63.1[2]177.8[2]
CNO 100[2]316.2[2]

Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand.

Signaling Pathways

Compound 21-mediated activation of DREADDs initiates specific intracellular signaling cascades depending on the G-protein to which the DREADD is coupled.

Gq-DREADD Signaling Pathway

Activation of Gq-coupled DREADDs (e.g., hM1Dq, hM3Dq) by Compound 21 leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to neuronal excitation.

Gq_Signaling C21 Compound 21 DREADD_Gq Gq-DREADD (hM1Dq, hM3Dq) C21->DREADD_Gq Gq Gq protein DREADD_Gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Excitation Neuronal Excitation Ca_release->Excitation PKC->Excitation

Gq-DREADD Signaling Pathway
Gi-DREADD Signaling Pathway

Activation of Gi-coupled DREADDs (e.g., hM4Di) by Compound 21 leads to the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP). This leads to reduced activity of Protein Kinase A (PKA) and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal inhibition.

Gi_Signaling C21 Compound 21 DREADD_Gi Gi-DREADD (hM4Di) C21->DREADD_Gi Gi Gi protein DREADD_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channels Gi->GIRK opens cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Inhibition Neuronal Inhibition PKA->Inhibition GIRK->Inhibition

Gi-DREADD Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Compound 21 and DREADDs.

In Vitro DREADD Activation: Calcium Mobilization Assay (for Gq-DREADDs)

This protocol describes a functional assay to measure the activation of Gq-coupled DREADDs by monitoring intracellular calcium mobilization.

Materials:

  • HEK293T or CHO cells

  • Plasmid encoding the Gq-DREADD of interest (e.g., hM3Dq)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Compound 21 stock solution (in DMSO)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Culture and Transfection:

    • Culture cells in a T75 flask to ~80% confluency.

    • Transfect cells with the Gq-DREADD plasmid according to the manufacturer's protocol for the transfection reagent.

    • Incubate for 24-48 hours post-transfection.

  • Cell Plating:

    • Harvest transfected cells and plate them into a 96-well plate at a density of 50,000-80,000 cells per well.

    • Allow cells to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer (typically 2-5 µM).

    • Remove the culture medium from the wells and add 100 µL of the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Wash the cells twice with 100 µL of assay buffer.

  • Agonist Preparation:

    • Prepare a serial dilution of Compound 21 in assay buffer to achieve the desired final concentrations.

  • Data Acquisition:

    • Place the plate in the fluorescence plate reader.

    • Set the excitation and emission wavelengths for the calcium dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).

    • Record baseline fluorescence for 10-20 seconds.

    • Inject the Compound 21 dilutions into the wells and continue recording fluorescence for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the log of the Compound 21 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Calcium_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Cell Culture & Transfection Plate Cell Plating in 96-well Plate Culture->Plate Dye Calcium Dye Loading Plate->Dye Baseline Measure Baseline Fluorescence Dye->Baseline Agonist Compound 21 Serial Dilution Inject Inject Compound 21 Agonist->Inject Baseline->Inject Record Record Fluorescence Change Inject->Record Calculate Calculate ΔF Record->Calculate Normalize Normalize Data Calculate->Normalize Plot Plot Dose-Response Curve & Calculate EC50 Normalize->Plot

In Vitro Calcium Mobilization Assay Workflow
In Vivo DREADD Delivery and Activation

This protocol outlines the general procedure for delivering DREADDs to a specific brain region in rodents using adeno-associated viruses (AAVs) and subsequent activation with Compound 21.

Materials:

  • Rodents (mice or rats)

  • AAV encoding the DREADD of interest (e.g., AAV-hSyn-hM4Di-mCherry)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Nanoliter injection system

  • Compound 21 solution (for intraperitoneal injection)

  • Behavioral testing apparatus

Procedure:

  • Stereotaxic Surgery for AAV Injection:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Make a small incision in the scalp to expose the skull.

    • Drill a small burr hole over the target brain region using predetermined coordinates.

    • Lower the injection needle to the desired depth.

    • Infuse the AAV at a slow rate (e.g., 100 nL/min).

    • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.

    • Suture the scalp incision.

    • Allow 3-4 weeks for DREADD expression.

  • Compound 21 Administration:

    • Dissolve Compound 21 in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., saline or 10% DMSO in saline).

    • Administer Compound 21 via i.p. injection at a dose typically ranging from 0.1 to 3 mg/kg.[10]

  • Behavioral Testing:

    • Conduct the behavioral paradigm at the appropriate time point after C21 administration, considering its pharmacokinetic profile (peak brain concentration is typically reached within 15-30 minutes).[7]

  • Control Groups:

    • It is crucial to include the following control groups:

      • Animals expressing the DREADD and receiving a vehicle injection.

      • Animals not expressing the DREADD but receiving a Compound 21 injection.

      • Animals expressing a reporter protein (e.g., mCherry) instead of the DREADD and receiving a Compound 21 injection.

InVivo_Workflow cluster_surgery AAV-DREADD Delivery cluster_exp Experiment cluster_validation Validation Anesthesia Anesthesia Stereotax Stereotaxic Surgery Anesthesia->Stereotax Injection AAV Injection Stereotax->Injection Recovery Post-operative Recovery Injection->Recovery Expression DREADD Expression (3-4 weeks) Recovery->Expression C21_Admin Compound 21 Administration (i.p.) Expression->C21_Admin Behavior Behavioral Testing C21_Admin->Behavior Histology Histological Confirmation of DREADD Expression Behavior->Histology

In Vivo DREADD Experimental Workflow

Conclusion

Compound 21 represents a significant advancement in chemogenetic technology. Its favorable pharmacological profile, including high potency, selectivity, and lack of conversion to clozapine, makes it a reliable and robust tool for the precise control of cellular activity. By adhering to the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can confidently employ C21-DREADD technology to unravel the complexities of biological systems. The continued development and characterization of such advanced chemogenetic tools will undoubtedly propel future discoveries in neuroscience and beyond.

References

DREADD Agon's Selectivity for Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Compound 21's (C21) Receptor Binding Profile and Functional Activity

For researchers, scientists, and drug development professionals leveraging Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), understanding the selectivity of activating ligands is paramount. This technical guide provides a comprehensive overview of the selectivity profile of the DREADD agonist Compound 21 (C21), with a specific focus on its interaction with endogenous muscarinic acetylcholine (B1216132) receptors.

Compound 21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine) has emerged as a widely used alternative to clozapine-N-oxide (CNO) for in vivo studies, primarily due to its favorable pharmacokinetic properties, including excellent brain penetrability and lack of metabolic conversion to clozapine.[1][3] While C21 is a potent and selective agonist for muscarinic-based DREADDs, including the excitatory hM1Dq, hM3Dq, and the inhibitory hM4Di receptors, its potential for off-target effects at wild-type muscarinic receptors necessitates careful consideration in experimental design and data interpretation.[1][4]

Quantitative Analysis of Receptor Affinity and Potency

The selectivity of Compound 21 is quantitatively demonstrated by comparing its binding affinity (pKi) and functional potency (pEC50) at DREADD receptors versus wild-type muscarinic receptors. The following tables summarize key data from in vitro studies.

Table 1: Binding Affinities (pKi) of DREADD Ligands at Muscarinic DREADDs and Wild-Type Receptors

LigandhM1DqhM4DihM1 (wild-type)hM4 (wild-type)
Compound 21 (C21) >10-fold higher affinity than wild-type[1]>10-fold higher affinity than wild-type[1]5.97[1]5.44[1]
Clozapine-N-oxide (CNO) >10-fold higher affinity than wild-type[1]>10-fold higher affinity than wild-type[1]--
Acetylcholine (ACh) >10-fold lower affinity than wild-type[1]>10-fold lower affinity than wild-type[1]--

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potencies (pEC50) of Compound 21 at Muscarinic-Based DREADDs

DREADD ReceptorpEC50
hM1Dq 8.91[1][5]
hM3Dq 8.48[4]
hM4Di 7.77[1][4][5]

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

These data clearly illustrate that Compound 21 is a highly potent agonist at muscarinic DREADDs.[1] However, it also exhibits weak to moderate binding affinity for wild-type M1 and M4 muscarinic receptors.[1][5] This binding has been shown to translate to weak functional antagonism at these receptors.[1][5]

Off-Target Effects and Functional Antagonism

While activity assays on a broad panel of G protein-coupled receptors (GPCRs) indicated that C21 is largely devoid of agonist activity at many receptors, including those in the dopamine, serotonin, and histamine (B1213489) families, its binding to some wild-type receptors can lead to functional antagonism.[1][5]

Notably, studies have demonstrated that C21 can act as a functional antagonist at wild-type human M1 and M4 muscarinic receptors.[1][5] In vivo, this can manifest as off-target effects. For instance, at certain concentrations, C21 has been shown to cause acute diuresis in wild-type mice, an effect potentially mediated by antagonism of M3 muscarinic receptors in the renal system.[2][6] This underscores the importance of careful dose selection and the use of appropriate control groups in in vivo experiments to mitigate and identify potential off-target effects.[4]

Experimental Protocols

The following sections detail the generalized methodologies employed to determine the selectivity profile of DREADD agonists like Compound 21.

Radioligand Competition Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis prep_membranes Prepare cell membranes expressing the receptor of interest incubation Incubate membranes, radioligand, and Compound 21 together prep_membranes->incubation prep_ligand Prepare radiolabeled ligand (e.g., [3H]clozapine) prep_ligand->incubation prep_compound Prepare serial dilutions of Compound 21 prep_compound->incubation separation Separate bound from free radioligand (filtration) incubation->separation detection Quantify bound radioactivity (scintillation counting) separation->detection analysis Plot competition curves and calculate Ki values detection->analysis

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes from cell lines (e.g., HEK-293 or CHO cells) stably expressing the DREADD or wild-type muscarinic receptor of interest are prepared.[1]

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [3H]clozapine) and varying concentrations of the unlabeled test compound (Compound 21).[7]

  • Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the functional response of a cell upon receptor activation.

G cluster_0 Cell Preparation cluster_1 Compound Addition & Measurement cluster_2 Analysis transfection Transfect cells (e.g., HEK293) with DREADD and a calcium indicator (e.g., GCaMP6) plating Plate transfected cells in a multi-well plate transfection->plating addition Add increasing concentrations of Compound 21 plating->addition measurement Measure changes in intracellular calcium via fluorescence addition->measurement analysis Plot dose-response curves and calculate EC50 values measurement->analysis

Caption: Workflow for In Vitro Calcium Mobilization Assay.

Detailed Steps for Gq-Coupled DREADDs (e.g., hM1Dq, hM3Dq):

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding the Gq-coupled DREADD. Cells may also be co-transfected with a fluorescent calcium indicator like GCaMP6.

  • Cell Plating: The transfected cells are plated in a multi-well plate and allowed to adhere.

  • Agonist Addition: Increasing concentrations of Compound 21 are added to the wells.

  • Signal Detection: The activation of the Gq-coupled DREADD leads to an increase in intracellular calcium, which is detected as a change in fluorescence of the calcium indicator.

  • Data Analysis: The change in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 is calculated.

For Gi-coupled DREADDs (e.g., hM4Di), functional assays typically measure the inhibition of adenylyl cyclase or use BRET/FRET-based assays to detect G-protein dissociation.

Signaling Pathways

The activation of muscarinic-based DREADDs by Compound 21 initiates distinct intracellular signaling cascades depending on the G-protein to which they are coupled.

G C21 Compound 21 DREADD Gq-DREADD (hM1Dq, hM3Dq) C21->DREADD PLC Phospholipase C (PLC) DREADD->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Gq-DREADD Signaling Pathway.

G C21 Compound 21 DREADD Gi-DREADD (hM4Di) C21->DREADD AC Adenylyl Cyclase (AC) DREADD->AC cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response (Inhibition) PKA->Response

Caption: Gi-DREADD Signaling Pathway.

Conclusion

Compound 21 is a potent and effective agonist for muscarinic-based DREADDs, offering significant advantages for in vivo chemogenetic studies. However, its selectivity is not absolute, and it exhibits weak to moderate binding and antagonistic activity at wild-type muscarinic receptors. Researchers must be aware of these potential off-target effects and employ rigorous experimental controls, including appropriate dosing and control groups (e.g., animals expressing the DREADD receiving vehicle, and animals not expressing the DREADD receiving the agonist), to ensure the specific and accurate interpretation of their findings.[8] This technical guide provides the foundational knowledge for the informed use of Compound 21 in advancing our understanding of complex biological systems.

References

A Comprehensive Technical Guide to DREADD Agonist 21 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) represent a powerful chemogenetic technology for the remote manipulation of cellular signaling, particularly in neuroscience. DREADD Agonist 21 (C21), a potent and selective agonist for muscarinic-based DREADDs, has emerged as a critical tool for in vitro and in vivo studies. This guide provides an in-depth overview of DREADD Agonist 21 Dihydrochloride (B599025), including its chemical properties, mechanism of action, signaling pathways, and detailed experimental protocols. Quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction

Chemogenetic technologies allow for the precise control of neuronal activity and other cellular processes. The DREADD system, based on mutated G protein-coupled receptors (GPCRs), is a widely adopted approach.[1][2] These engineered receptors are largely unresponsive to endogenous ligands but can be selectively activated by synthetic actuators.[1][2] DREADD Agonist 21 (also known as Compound 21) is a second-generation DREADD agonist developed as an alternative to Clozapine-N-Oxide (CNO).[3][4] Unlike CNO, C21 does not undergo metabolic conversion to clozapine (B1669256), a compound with its own psychoactive properties, thus offering a more specific and controlled activation of DREADDs.[3][5] This guide focuses on the dihydrochloride salt of C21, which is a water-soluble form of the compound.[6]

Chemical and Physical Properties

DREADD Agonist 21 Dihydrochloride is the water-soluble salt of DREADD Agonist 21.[6]

PropertyValueReference
Chemical Name 11-(1-Piperazinyl)-5H-dibenzo[b,e][3][7]diazepine dihydrochloride[6]
CAS Number 2250025-92-2[6]
Molecular Formula C₁₇H₁₈N₄ · 2HCl[6]
Molecular Weight 351.27 g/mol [6]
Solubility Soluble in water and DMSO[8]
Storage Store at -20°C, desiccated

Mechanism of Action and Signaling Pathways

DREADD Agonist 21 is a potent agonist at muscarinic-based DREADDs, including the Gq-coupled hM1Dq and hM3Dq receptors, and the Gi-coupled hM4Di receptor.[5][8] It exhibits significantly higher affinity for these engineered receptors compared to their wild-type counterparts.[8][9]

Gq-Coupled DREADD Signaling (hM1Dq, hM3Dq)

Activation of Gq-coupled DREADDs by C21 initiates a signaling cascade that leads to neuronal excitation.[6] Upon binding of C21, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG ultimately result in neuronal depolarization and increased neuronal firing.[10][11]

Gq_Signaling C21 DREADD Agonist 21 hM3Dq hM3Dq (Gq-DREADD) C21->hM3Dq Binds to Gq Gq protein hM3Dq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Excitation Neuronal Excitation Ca2->Excitation PKC->Excitation

Gq-DREADD Signaling Pathway

Gi-Coupled DREADD Signaling (hM4Di)

Activation of Gi-coupled DREADDs by C21 leads to neuronal inhibition.[6] The Gi protein inhibits adenylyl cyclase, which decreases the production of cyclic AMP (cAMP). Reduced cAMP levels lead to decreased protein kinase A (PKA) activity. Additionally, the βγ subunits of the Gi protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a reduction in neuronal firing.

Gi_Signaling C21 DREADD Agonist 21 hM4Di hM4Di (Gi-DREADD) C21->hM4Di Binds to Gi Gi protein (αβγ) hM4Di->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (α) GIRK GIRK Channel Gi->GIRK Activates (βγ) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Inhibition Neuronal Inhibition PKA->Inhibition Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Inhibition

Gi-DREADD Signaling Pathway

Quantitative Data

The following tables summarize the in vitro potency and binding affinities of DREADD Agonist 21 for various DREADDs and off-target receptors.

Table 1: In Vitro Potency (pEC₅₀) of DREADD Agonist 21

ReceptorAssay TypepEC₅₀Reference
hM1DqpERK8.91[8][9]
hM3DqCalcium Mobilization8.48 ± 0.05[7][8]
hM4DipERK7.77[7][8]

Table 2: Binding Affinities (pKi) of DREADD Agonist 21

ReceptorpKiReference
hM1Dq7.20[7]
hM4Di6.75[7]
hM1 (wild-type)5.97[7]
hM4 (wild-type)5.44[7]

Table 3: Off-Target Binding Affinities (Ki)

ReceptorKi (nM)Reference
Histamine H16[6][7]
Serotonin 5-HT2A66[6][7]
Serotonin 5-HT2C170[6][7]
α1A-Adrenergic280[6][7]

Note on Off-Target Effects: While C21 is highly selective for DREADDs, it does exhibit weak to moderate binding affinity for a range of wild-type GPCRs.[5][12] This may lead to functional antagonism at these receptors, especially at higher in vivo doses.[5][12] Therefore, it is crucial to perform dose-response studies and include appropriate control groups in all experiments.[12]

Experimental Protocols

In Vitro Calcium Mobilization Assay (for hM3Dq)

This protocol describes a functional assay to measure the activation of Gq-coupled DREADDs by monitoring intracellular calcium mobilization.[13][14]

Calcium_Assay_Workflow Start Start Plate_Cells Plate hM3Dq-expressing cells in a 96-well plate Start->Plate_Cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Measure_Baseline Measure baseline fluorescence using a plate reader Load_Dye->Measure_Baseline Prepare_Agonist Prepare serial dilutions of DREADD Agonist 21 Add_Agonist Add agonist dilutions to wells Prepare_Agonist->Add_Agonist Measure_Baseline->Add_Agonist Record_Fluorescence Record fluorescence intensity over time Add_Agonist->Record_Fluorescence Analyze_Data Analyze data to determine EC₅₀ Record_Fluorescence->Analyze_Data End End Analyze_Data->End

In Vitro Calcium Mobilization Assay Workflow

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the hM3Dq DREADD.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.[13]

  • Calcium Indicator Loading:

    • Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.[13]

  • Agonist Preparation:

    • Prepare a stock solution of this compound in water or DMSO.

    • Perform a serial dilution of the stock solution in the physiological buffer to create a range of concentrations for the dose-response curve.[4]

  • Assay and Data Acquisition:

    • Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence of the cells in each well.[13]

    • Add the different concentrations of the agonist to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[4]

  • Data Analysis:

    • Calculate the change in fluorescence from baseline (ΔF/F₀) for each well.

    • Plot the peak fluorescence change against the agonist concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value.[4]

In Vivo DREADD Activation in Rodents

This protocol outlines a general workflow for in vivo DREADD experiments in rodents, from stereotaxic surgery to behavioral testing.[1][14]

InVivo_Workflow Start Start Surgery Stereotaxic Surgery: Inject AAV-DREADD vector into the target brain region Start->Surgery Recovery Allow 3-4 weeks for viral expression and recovery Surgery->Recovery Habituation Habituate animals to experimental procedures Recovery->Habituation Agonist_Admin Administer DREADD Agonist 21 (e.g., i.p. injection) Habituation->Agonist_Admin Behavior Behavioral Testing Agonist_Admin->Behavior Histology Histological Verification of DREADD expression Behavior->Histology End End Histology->End

General In Vivo DREADD Experimental Workflow

Detailed Methodology:

  • DREADD Expression:

    • Deliver an adeno-associated viral (AAV) vector encoding the DREADD of interest (e.g., AAV-hSyn-DIO-hM3Dq-mCherry) into the target brain region of the experimental animal via stereotaxic surgery.[5][7][15]

    • Use appropriate anesthesia and aseptic techniques.[5][7][15]

    • Allow sufficient time (typically 3-4 weeks) for viral expression and recovery from surgery.[14]

  • Habituation:

    • Habituate the animals to the experimental procedures and testing environment to minimize stress-induced confounding variables.[14]

  • Agonist Administration:

    • Dissolve this compound in a suitable vehicle, such as sterile saline.[1]

    • Administer the agonist via the desired route. Intraperitoneal (i.p.) injection is common for acute studies.[1][12]

    • A typical dose range for mice is 0.1 - 1 mg/kg.[12] It is recommended to start with a low dose and perform a dose-response study to determine the optimal dose for the desired effect while minimizing off-target effects.[12]

  • Behavioral Testing:

    • Conduct behavioral testing at the appropriate time after agonist administration, considering the onset and duration of action. The effects of C21 are typically observed within 15-30 minutes after i.p. injection.[12]

  • Histological Verification:

    • At the end of the experiment, perfuse the animals and collect the brain tissue.[16]

    • Perform immunohistochemistry to verify the correct targeting and expression of the DREADD construct.[16]

Conclusion

This compound is a valuable tool for researchers in neuroscience and other fields, offering precise and selective control over cellular signaling pathways. Its favorable pharmacokinetic properties and lack of conversion to clozapine make it a superior alternative to CNO for many applications. However, careful consideration of potential off-target effects and the use of rigorous experimental controls are essential for the accurate interpretation of results. This guide provides a comprehensive resource to facilitate the effective use of DREADD Agonist 21 in research.

References

Methodological & Application

DREADD Agon's Tale: A Detailed In Vivo Protocol for DREADD Agonist 21 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Utilizing DREADD Agonist 21 Dihydrochloride (B599025) in Preclinical Research

This document provides detailed application notes and protocols for the in vivo use of DREADD Agonist 21 (C21) dihydrochloride, a potent and selective chemogenetic actuator. These guidelines are intended to assist researchers in designing and executing rigorous experiments to modulate neuronal activity and signaling pathways in animal models.

Introduction to DREADD Technology and Agonist 21

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote control of specific cell populations.[1] These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands but can be activated by specific small molecules.[1] DREADD Agonist 21 (C21) has emerged as a valuable alternative to the traditional agonist, Clozapine (B1669256) N-oxide (CNO), primarily because it does not metabolize to clozapine, thus avoiding the confounding off-target effects associated with this antipsychotic drug.[1][2] C21 exhibits excellent brain penetrability and a favorable pharmacokinetic profile, making it a suitable candidate for in vivo studies.[2][3][4][5]

Key Agonist Properties and Comparison

A critical aspect of designing DREADD-based experiments is the selection of the appropriate agonist. The following table summarizes the key properties of DREADD Agonist 21 and compares it with the widely used agonist, CNO.

PropertyDREADD Agonist 21 (C21) DihydrochlorideClozapine N-oxide (CNO)
Metabolism Does not undergo back-metabolism to clozapine.[2][6][7]Metabolically converted to clozapine in vivo.[1][4]
Brain Penetrability Excellent brain penetration and long-lasting presence.[2][3][8]Lower brain permeability has been reported.[4]
Potency (pEC50) hM3Dq: 8.48, hM1Dq: 8.91, hM4Di: 7.77.[2][8]hM4Di EC50: 8.1 nM.[3]
Solubility Readily soluble in water up to 100 mM.[9]Water-soluble dihydrochloride salt is available.[6]
Off-Target Effects Can have off-target effects at higher doses (>1 mg/kg) and displays competitive binding to various GPCRs.[2][6][7]Off-target effects can be mediated by both CNO and its metabolite, clozapine.[1][3]

Experimental Protocols

Preparation of DREADD Agonist 21 Dihydrochloride Solution

Materials:

  • This compound (water-soluble)

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Determine the required concentration: Based on the desired dosage (e.g., 0.3-1 mg/kg) and the injection volume (typically 5 ml/kg for intraperitoneal administration in mice), calculate the required concentration of the C21 solution.[10]

  • Weigh the C21 dihydrochloride: Accurately weigh the required amount of C21 dihydrochloride powder.

  • Dissolution: Dissolve the powder in the appropriate volume of sterile saline or water. The dihydrochloride salt is readily soluble in water up to 100 mM.[9] Gentle vortexing can be used to aid dissolution.[9]

  • Storage and Stability: It is recommended to prepare fresh solutions for immediate use.[9] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[9] Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour.[9] Studies have shown that the purity of the compound in solution can drop to 95-97% after 96 hours at room temperature.[9]

In Vivo Administration Protocol (Rodents)

Animal Models:

  • Animals expressing the DREADD of interest (e.g., hM3Dq, hM4Di) in the target cell population. This is typically achieved through stereotaxic injection of a viral vector (e.g., AAV) encoding the DREADD.[1]

  • Crucial Control Groups:

    • Animals expressing the DREADD but receiving a vehicle injection.[1]

    • Animals not expressing the DREADD but receiving the C21 injection (to control for off-target effects).[1][2][8]

    • Animals expressing a reporter protein (e.g., mCherry) instead of the DREADD and receiving the C21 injection.[1]

Administration Route:

  • Intraperitoneal (i.p.) injection: This is the most common and well-documented route of administration.

  • Oral administration: Voluntary oral administration in jelly has also been shown to be effective.[11]

Dosage:

  • The recommended dose range for C21 in mice is typically 0.3-1 mg/kg.[3][4][5][8]

  • It is crucial to perform dose-response studies to determine the optimal dose for the specific experimental paradigm and to minimize potential off-target effects.[1] Doses higher than 1 mg/kg have been reported to produce off-target effects in mice.[2][8]

Procedure:

  • Habituation: Habituate the animals to the injection procedure to minimize stress-induced physiological changes.[1]

  • Injection: Administer the prepared C21 solution or vehicle via the chosen route. For i.p. injections, a typical volume is 5 ml/kg.[10]

  • Timing of Behavioral Testing: The onset of C21's effect is rapid, typically within 15 minutes of i.p. injection.[2][3][8] The timing of behavioral or physiological measurements should be determined based on the pharmacokinetic profile of C21 and the specific research question.

DREADD Signaling Pathways

The activation of DREADDs by an agonist initiates specific intracellular signaling cascades. The diagrams below illustrate the canonical Gq and Gi signaling pathways activated by C21.

Gq_DREADD_Signaling C21 DREADD Agonist 21 hM3Dq hM3Dq (Gq-DREADD) C21->hM3Dq PLC Phospholipase C (PLC) hM3Dq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca2->Neuronal_Excitation leads to PKC->Neuronal_Excitation contributes to

Caption: Gq-DREADD Signaling Pathway.

Gi_DREADD_Signaling C21 DREADD Agonist 21 hM4Di hM4Di (Gi-DREADD) C21->hM4Di AC Adenylyl Cyclase (AC) hM4Di->AC inhibits GIRK GIRK Channels hM4Di->GIRK activates ATP ATP cAMP ↓ cAMP AC->cAMP inhibits production of ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition reduced activation leads to K_efflux ↑ K⁺ Efflux GIRK->K_efflux K_efflux->Neuronal_Inhibition leads to

Caption: Gi-DREADD Signaling Pathway.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for in vivo DREADD experiments using C21.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase AAV AAV-DREADD Production Surgery Stereotaxic Surgery AAV->Surgery Recovery Post-operative Recovery (3-4 weeks) Surgery->Recovery Habituation Habituation to Procedures Recovery->Habituation C21_Prep C21 Solution Preparation Habituation->C21_Prep Injection C21/Vehicle Administration C21_Prep->Injection Testing Behavioral/Physiological Testing Injection->Testing Data_Collection Data Collection Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General In Vivo DREADD Experimental Workflow.

Quantitative Data Summary

The following tables provide a summary of quantitative data for DREADD Agonist 21.

Table 1: In Vitro Potency of DREADD Agonist 21

DREADD ReceptorPotency (pEC50)
hM1Dq8.91[2]
hM3Dq8.48[2][8]
hM4Di7.77[2][8]

Table 2: Pharmacokinetic Parameters of DREADD Agonist 21 in Mice

ParameterValueConditions
Brain PenetrationSuperior to CNO.[3]i.p. administration.[3]
Onset of ActionEffective at latest 15 min after i.p. injection.[2][3][8]0.4-1 mg/kg dose.[3][8]
Peak Free Concentration (Plasma)~54 nMFollowing i.p. administration.[4]
Peak Free Concentration (Brain)~28 nMFollowing i.p. administration.[4]

Conclusion and Recommendations

This compound is a potent and effective tool for in vivo chemogenetic studies. Its key advantage over CNO is the absence of metabolic conversion to clozapine. However, researchers must remain vigilant about potential off-target effects, especially at higher concentrations. The inclusion of appropriate control groups is paramount for the rigorous interpretation of experimental data. By following the detailed protocols and considering the information presented in these application notes, researchers can effectively leverage C21 to dissect the complexities of neuronal circuits and their roles in behavior and disease.

References

Preparing DREADD Agonist 21 Dihydrochloride for In Vivo Injections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of DREADD (Designer Receptors Exclusively Activated by Designer Drugs) Agonist 21 Dihydrochloride (B599025) for in vivo injections. DREADD Agonist 21 is a potent and selective synthetic ligand for muscarinic-based DREADDs, such as hM3Dq and hM4Di, and serves as an alternative to Clozapine-N-Oxide (CNO). Its dihydrochloride salt form offers the advantage of water solubility.[1]

Data Presentation

Table 1: Solubility and Stability of DREADD Agonist 21 Dihydrochloride
PropertyValueVehicle/SolventNotes
Solubility Up to 100 mMWaterGentle vortexing is sufficient for dissolution.[2]
Up to 100 mMDMSO
Stability of Solid Stable for at least 1 monthN/AWhen stored at room temperature or -20°C.[2]
Stability of Solution Use immediately or within 48 hoursWaterPurity drops to 95-97% after 96 hours at room temperature.[2]
Up to 1 monthWaterAliquot and store at -20°C.[2][3]
Up to 6 monthsWaterAliquot and store at -80°C.[3]
Table 2: Recommended Concentrations and Vehicles for In Vivo Injections
Injection RouteTypical Concentration RangeRecommended VehicleReference
Intraperitoneal (i.p.) 0.4 - 3 mg/kg0.9% Saline or 0.5% DMSO in 0.9% Saline[4][5]
Intravenous (i.v.) 0.3 - 1.0 mg/kg5% Dextrose in Water (D5W)[5]
Intracerebroventricular (i.c.v.) Dose-dependentArtificial Cerebrospinal Fluid (aCSF) or 0.9% Saline[6]

Experimental Protocols

Protocol 1: Preparation for Intraperitoneal (i.p.) Injection

This protocol describes the preparation of this compound for intraperitoneal administration in rodents.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • (Optional) Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Determine the total volume of solution needed and the desired final concentration (e.g., 1 mg/ml). Calculate the mass of this compound required.

  • Dissolution:

    • For saline vehicle: Weigh the calculated amount of the agonist powder and place it in a sterile microcentrifuge tube. Add the required volume of sterile 0.9% saline.

    • For DMSO/saline vehicle: To enhance solubility for higher concentrations, a small amount of DMSO can be used. First, dissolve the agonist powder in a small volume of DMSO (e.g., 5% of the final volume). Then, add sterile 0.9% saline to reach the final desired volume.

  • Vortexing: Gently vortex the solution until the powder is completely dissolved.[2]

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube or directly into the injection syringe. This step is crucial to prevent infection.

  • Administration: The prepared solution is now ready for intraperitoneal injection. The typical injection volume for mice is 5-10 ml/kg.

Protocol 2: Preparation for Intravenous (i.v.) Injection

This protocol outlines the preparation of this compound for intravenous administration.

Materials:

  • This compound powder

  • Sterile 5% Dextrose in Water (D5W)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles suitable for i.v. injection

Procedure:

  • Calculate the required amount: Based on the desired dosage and the number of animals, calculate the necessary amount of this compound and the total volume of D5W.

  • Dissolution: Weigh the agonist powder and transfer it to a sterile microcentrifuge tube. Add the calculated volume of sterile D5W.

  • Vortexing: Gently vortex the tube until the compound is fully dissolved.

  • Sterilization: Pass the solution through a 0.22 µm sterile syringe filter to ensure its sterility before injection.

  • Administration: The solution is now ready for intravenous injection. The infusion rate and volume should be carefully controlled to avoid adverse effects.

Protocol 3: Preparation for Intracerebroventricular (i.c.v.) Injection

This protocol provides a general guideline for preparing this compound for direct administration into the cerebral ventricles.

Materials:

  • This compound powder

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Hamilton syringe or other microinjection apparatus

Procedure:

  • aCSF Preparation (if applicable): Prepare sterile aCSF according to a standard laboratory protocol. A common recipe is provided in Table 3.

  • Calculate the required amount: Determine the precise amount of agonist needed for the desired concentration in a small volume suitable for i.c.v. injection (typically 1-5 µl).

  • Dissolution: Dissolve the calculated mass of this compound in the appropriate volume of sterile aCSF or saline in a sterile microcentrifuge tube.

  • Vortexing: Gently vortex to ensure complete dissolution.

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution and adjust to a physiological range (7.2-7.4) if necessary, using sterile, dilute NaOH or HCl.[6]

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter.

  • Administration: The prepared solution should be administered using a stereotaxic apparatus and a microinjection pump at a slow and controlled rate to minimize tissue damage.[6]

Table 3: Example Composition of Artificial Cerebrospinal Fluid (aCSF)
CompoundConcentration (mM)
NaCl124
KCl5
KH2PO41.2
CaCl2·2H2O2.4
MgSO4·7H2O1.3
NaHCO326
D-(+)-Glucose10

Note: The aCSF solution should be freshly prepared and bubbled with 95% O2 / 5% CO2 before use to maintain physiological pH.

Mandatory Visualizations

G cluster_prep Solution Preparation cluster_admin Administration Routes weigh Weigh DREADD Agonist 21 Dihydrochloride Powder dissolve Dissolve in Sterile Vehicle (Saline, D5W, or aCSF) weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter ip Intraperitoneal (i.p.) Injection filter->ip iv Intravenous (i.v.) Injection filter->iv icv Intracerebroventricular (i.c.v.) Injection filter->icv

Caption: Experimental workflow for preparing this compound for injection.

G C21 DREADD Agonist 21 hM3Dq hM3Dq DREADD C21->hM3Dq Binds and Activates Gq Gq Protein hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation PKC->Neuronal_Activation

Caption: Simplified signaling pathway of hM3Dq DREADD activation by Agonist 21.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of Compound 21 (C21) in mice for research purposes. The information is compiled from various studies and is intended to assist in the design and execution of experiments involving this compound.

Recommended Dosage and Administration

The selection of an appropriate dose and administration route for Compound 21 is critical and depends on the specific research application, such as Designer Receptors Exclusively Activated by Designer Drugs (DREADD) activation or investigation of its effects as an Angiotensin II AT2 receptor agonist.

Dosage Summary

The following tables summarize the recommended dosages of Compound 21 for various administration routes and experimental contexts based on published literature.

Table 1: Recommended Dosage of Compound 21 by Administration Route

Administration RouteRecommended Dosage RangeNotes
Intraperitoneal (i.p.)0.3 - 3 mg/kgThis range is often recommended to achieve effective DREADD activation while minimizing off-target effects.[1][2]
Intravenous (i.v.)0.25 - 1.0 mg/kgUsed for rapid systemic delivery, particularly in studies investigating acute cardiovascular or metabolic effects.[3]
Subcutaneous (s.c.)0.3 - 3 mg/kgOffers a slower release profile compared to i.v. administration.

Table 2: Dosage Examples for Specific Applications

ApplicationDosageAdministration RouteExpected EffectReference
DREADD (hM3Dq/hM4Di) Activation0.3 - 3 mg/kgi.p.Modulation of neuronal activity.[1][2]
Insulin (B600854) Signaling Studies0.25 mg/kgi.v.Activation of Akt and ERK1/2 phosphorylation.[3]
Behavioral Studies (Feeding)0.3 - 3 mg/kgi.p.Dose-dependent modulation of feeding behavior.[1][2]
Cardiovascular Studies0.25 mg/kgi.v.Vasodilation and facilitation of insulin delivery.[3]
Off-Target Effects

Researchers should be aware of potential dose-dependent off-target effects of Compound 21, even in the absence of DREADD expression.

Table 3: Observed Off-Target Effects of Compound 21 in Mice

EffectDosageAdministration RouteNotesReference
Diuresis1.0 - 3.0 mg/kgi.p. / infusionSignificant increase in urine output.[4][5]
Sleep-Wake Pattern Modulation3 mg/kgi.p.Alterations in sleep architecture.[6]

Experimental Protocols

Preparation of Compound 21 Solution

Materials:

  • Compound 21 (C21) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% Saline

  • 5% Dextrose in Water (D5W)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol 1: DMSO/Saline Vehicle

  • Prepare a stock solution of Compound 21 in 100% DMSO. The concentration of the stock solution will depend on the final desired dose and injection volume.

  • On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration.

  • The final concentration of DMSO in the injected solution should be kept to a minimum (e.g., 0.5%) to avoid solvent toxicity.

  • Vortex the solution thoroughly to ensure it is well-mixed.

Protocol 2: Saline Vehicle

  • Directly dissolve the Compound 21 powder in sterile 0.9% saline.

  • Vortex the solution until the powder is completely dissolved. This method may be suitable for lower concentrations of C21.

Protocol 3: D5W Vehicle

  • Dissolve the Compound 21 powder in 5% Dextrose in Water (D5W).

  • Vortex until the compound is fully dissolved. This vehicle has been used for infusion studies.[4]

Administration to Mice

Intraperitoneal (i.p.) Injection:

  • Restrain the mouse appropriately.

  • Lift the mouse's hindquarters to allow the abdominal organs to shift forward.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the prepared Compound 21 solution slowly. The typical injection volume is 5-10 ml/kg.

Intravenous (i.v.) Injection:

  • Place the mouse in a restrainer that allows access to the tail.

  • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.

  • Inject the Compound 21 solution slowly. The typical injection volume is 5 ml/kg.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the known signaling pathways activated by Compound 21.

AT2R_Signaling C21 Compound 21 AT2R AT2 Receptor C21->AT2R binds & activates Akt Akt AT2R->Akt ERK ERK1/2 AT2R->ERK Phosphorylation_Akt Phosphorylation (Ser473) Akt->Phosphorylation_Akt Phosphorylation_ERK Phosphorylation (Thr202/Tyr204) ERK->Phosphorylation_ERK Cellular_Response Cellular Response (e.g., Insulin Sensitivity) Phosphorylation_Akt->Cellular_Response Phosphorylation_ERK->Cellular_Response

Caption: AT2R-mediated signaling cascade initiated by Compound 21.

DREADD_Signaling cluster_Gq Excitatory DREADD (hM3Dq) cluster_Gi Inhibitory DREADD (hM4Di) C21_q Compound 21 hM3Dq hM3Dq C21_q->hM3Dq Gq Gq hM3Dq->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation C21_i Compound 21 hM4Di hM4Di C21_i->hM4Di Gi Gi hM4Di->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition

Caption: DREADD-mediated signaling pathways activated by Compound 21.

Experimental Workflow

The following diagram outlines a general workflow for an in vivo experiment using Compound 21 in mice.

Experimental_Workflow A Experimental Design (Dosage, Route, Groups) B Compound 21 Preparation (Vehicle Selection, Dilution) A->B D Compound 21 Administration (i.p., i.v., etc.) B->D C Animal Acclimatization C->D E Behavioral/Physiological Monitoring (e.g., Feeding, Sleep, Blood Pressure) D->E F Tissue/Blood Collection E->F G Data Analysis F->G H Interpretation of Results G->H

Caption: General experimental workflow for Compound 21 studies in mice.

References

Application Notes and Protocols: DREADD Agonist 21 Administration Route (i.p. vs. i.v.)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist Compound 21 (C21), with a focus on intraperitoneal (i.p.) versus intravenous (i.v.) delivery. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to guide experimental design and ensure accurate data interpretation.

Introduction to DREADD Technology and Agonist 21

DREADDs are a powerful chemogenetic tool for the remote and precise control of cellular signaling pathways in living organisms.[1] These engineered G protein-coupled receptors (GPCRs) are activated by specific, otherwise pharmacologically inert, small molecules.[1] While Clozapine-N-oxide (CNO) has been a widely used DREADD agonist, concerns about its in vivo back-metabolism to clozapine (B1669256) have led to the development of alternatives like Compound 21 (C21).[1] C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs, exhibiting excellent bioavailability and brain penetrability without conversion to clozapine.

Data Presentation: Comparison of DREADD Agonists

The choice of a DREADD agonist is a critical step in designing a successful chemogenetic experiment.[1] The following table summarizes key characteristics of CNO and C21.

FeatureClozapine-N-oxide (CNO)Compound 21 (C21)References
Back-Metabolism to Clozapine YesNo
Potency (hM4Di EC50) 8.1 nM2.95 nM
Typical i.p. Dose Range (mice) 1-10 mg/kg0.1-3 mg/kg[2][3]
Time to Peak Plasma Concentration (i.p.) ~15 minutes~15 minutes[4][5]
Off-Target Effects Potential for clozapine-related off-target effects. Can modulate sleep.Can cause acute diuresis at higher doses (≥1.0 mg/kg). Also shows off-target binding at other GPCRs. Can modulate sleep.[3][6][7][8]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of DREADD Agonist 21 in Mice

This protocol describes the standard procedure for administering C21 via intraperitoneal injection in mice.

Materials:

  • DREADD Agonist 21 (C21)

  • Vehicle (e.g., 0.5% DMSO in sterile 0.9% saline, or sterile saline alone)

  • Sterile syringes (1 ml) and needles (e.g., 27-30 gauge)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of C21 Solution:

    • C21 is often supplied as a powder. Prepare a stock solution in a suitable solvent like DMSO.

    • For working solutions, dilute the stock in sterile 0.9% saline to the desired final concentration. A common vehicle is 0.5% DMSO in saline. The final injection volume is typically 5-10 ml/kg body weight.

    • For a 1 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the final concentration would be 0.1 mg/ml.

  • Animal Handling and Injection:

    • Weigh the mouse to accurately calculate the required injection volume.

    • Gently restrain the mouse.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the C21 solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

  • Post-Injection Monitoring:

    • Behavioral or physiological experiments are typically initiated 15-30 minutes after i.p. injection, allowing for the agonist to reach effective concentrations in the brain.[5]

Protocol 2: Considerations for Intravenous (i.v.) Administration of DREADD Agonist 21

While less common for routine DREADD activation in behavioral studies, i.v. administration can be utilized for pharmacokinetic studies or when rapid and complete bioavailability is required.

Key Considerations:

  • Formulation: The C21 solution must be sterile and completely solubilized to prevent embolism. The use of DMSO should be minimized, and co-solvents like PEG or cyclodextrins may be considered for improved solubility in aqueous solutions suitable for i.v. injection.

  • Injection Site: In mice, the lateral tail vein is the most common site for i.v. injection. Proper animal restraint and technique are crucial.

  • Injection Volume and Rate: The injection volume should be low (e.g., 5 ml/kg or less) and administered slowly to prevent adverse cardiovascular effects.

  • Pharmacokinetics: Intravenous administration results in 100% bioavailability and a rapid peak plasma concentration. The onset of action will be faster compared to i.p. injection.

  • Dose Adjustment: The dose for i.v. administration may need to be lower than the i.p. dose to achieve the same effective concentration at the target site, due to the immediate and complete bioavailability.

Mandatory Visualizations

DREADD Signaling Pathways

DREADD_Signaling cluster_Gq Gq-DREADD (hM3Dq) - Excitatory cluster_Gi Gi-DREADD (hM4Di) - Inhibitory C21_Gq C21 hM3Dq hM3Dq C21_Gq->hM3Dq binds PLC PLC hM3Dq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Activation Neuronal Activation Ca_release->Neuronal_Activation PKC->Neuronal_Activation C21_Gi C21 hM4Di hM4Di C21_Gi->hM4Di binds AC Adenylyl Cyclase hM4Di->AC inhibits GIRK GIRK Channel Activation hM4Di->GIRK cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition GIRK->Neuronal_Inhibition

Caption: DREADD signaling pathways for Gq and Gi coupled receptors.

Experimental Workflow: i.p. vs. i.v. Administration

DREADD_Workflow cluster_prep Preparation cluster_ip Intraperitoneal (i.p.) Route cluster_iv Intravenous (i.v.) Route cluster_outcome Experiment C21_prep Prepare C21 Solution Animal_prep Weigh and Prepare Animal ip_inject i.p. Injection (Lower Abdominal Quadrant) Animal_prep->ip_inject iv_inject i.v. Injection (Lateral Tail Vein) Animal_prep->iv_inject ip_wait Wait 15-30 min (Absorption Phase) ip_inject->ip_wait Experiment Behavioral/Physiological Measurement ip_wait->Experiment iv_immediate Immediate Distribution iv_inject->iv_immediate iv_immediate->Experiment

References

Application Notes and Protocols for DREADD Agonist 21 in Bidirectional Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for remotely controlling neuronal activity in vivo. The DREADD agonist 21 (C21), a second-generation ligand, offers significant advantages over the first-generation agonist Clozapine-N-Oxide (CNO), including improved pharmacokinetic properties, better brain penetrability, and a lack of metabolic conversion to clozapine, which can have off-target effects.[1] These characteristics make C21 an ideal candidate for precise and reliable modulation of neural circuits in behavioral studies.

This document provides detailed application notes and protocols for utilizing DREADD agonist 21 in bidirectional feeding studies. By targeting specific neuronal populations with either excitatory (hM3Dq) or inhibitory (hM4Di) DREADDs, researchers can effectively investigate the causal role of these circuits in the regulation of food intake and appetite.

DREADD Agonist 21 (C21) Profile

C21, chemically known as 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a potent and selective agonist for both hM3Dq and hM4Di DREADDs.[1] It allows for the bidirectional control of neuronal activity:

  • hM3Dq (Gq-coupled DREADD): Activation by C21 leads to the stimulation of Gq-protein signaling pathways, resulting in neuronal depolarization and increased firing rate.[3][4][5] This is useful for enhancing the activity of a target neuronal population to observe its effect on feeding behavior (e.g., inducing feeding).

  • hM4Di (Gi-coupled DREADD): Activation by C21 engages Gi-protein signaling pathways, leading to neuronal hyperpolarization and a reduction in neuronal activity.[3][5] This is employed to silence a specific neuronal population to assess its necessity in a particular feeding behavior (e.g., inhibiting satiety signals to promote feeding).

C21 has been demonstrated to effectively modulate feeding in a dose-dependent manner in mice, making it a reliable tool for studying the complex neural circuitry of appetite.[1]

Quantitative Data Summary

The following table summarizes quantitative data from studies using C21 for in vivo modulation of feeding behavior.

Target NeuronsDREADD TypeC21 Dosage (mg/kg)Administration RouteEffect on Food IntakeReference
AgRP neurons (ARC)hM3Dq0.3, 1.0, 3.0Intraperitoneal (i.p.)Increased[1]
vGAT neurons (LH)hM3Dq0.3, 1.0, 3.0Intraperitoneal (i.p.)Increased[1]
SIM1 neurons (PVH)hM4Di1.0, 3.0Intraperitoneal (i.p.)Increased[6]

ARC: Arcuate Nucleus of the Hypothalamus; LH: Lateral Hypothalamus; PVH: Paraventricular Nucleus of the Hypothalamus; AgRP: Agouti-related peptide; vGAT: Vesicular GABA transporter; SIM1: Single-minded homolog 1.

Experimental Protocols

This section provides a detailed methodology for a typical bidirectional feeding study using C21 in rodents.

Protocol 1: Stereotaxic Virus Injection for DREADD Expression

Objective: To express hM3Dq or hM4Di in a specific neuronal population involved in feeding regulation.

Materials:

  • AAV vector encoding the DREADD construct (e.g., AAV-hSyn-DIO-hM3Dq-mCherry or AAV-hSyn-DIO-hM4Di-mCherry)

  • Cre-driver mouse line targeting the neurons of interest (e.g., AgRP-Cre)

  • Stereotaxic apparatus

  • Anesthesia machine

  • Microinjection pump and syringe

  • Surgical tools

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 1-2% for maintenance).

  • Secure the animal in the stereotaxic frame.

  • Perform a craniotomy over the target brain region (e.g., the arcuate nucleus of the hypothalamus).

  • Lower a microinjection needle to the precise coordinates of the target nucleus.

  • Infuse the AAV-DREADD vector (e.g., 500 nL at a rate of 100 nL/min).

  • Slowly retract the needle after a 5-10 minute waiting period to allow for diffusion.

  • Suture the incision and provide post-operative care, including analgesics.

  • Allow 3-4 weeks for optimal DREADD expression before behavioral experiments.

Protocol 2: Bidirectional Feeding Assay with C21 Administration

Objective: To assess the effect of activating or inhibiting a specific neuronal population on food intake.

Materials:

  • DREADD-expressing mice and control littermates (e.g., expressing only a fluorescent reporter).

  • DREADD agonist 21 (C21)

  • Vehicle solution (e.g., 0.5% DMSO in sterile saline)

  • Standard chow or high-fat diet

  • Metabolic cages for precise food intake measurement

  • Animal balance

Procedure:

  • Habituation: Single-house the mice and habituate them to the experimental setup (e.g., metabolic cages, handling, and mock injections with vehicle) for at least 3-5 days prior to the experiment.

  • Baseline Measurement: Measure baseline food and water intake for 24-48 hours before the first C21 administration.

  • C21 Administration:

    • Prepare a stock solution of C21. For intraperitoneal (i.p.) injection, dissolve C21 in a vehicle solution.

    • On the test day, administer C21 or vehicle to the DREADD-expressing and control mice. A typical dose range for C21 is 0.3-3.0 mg/kg.[1] The injection should be performed at a consistent time of day, often at the beginning of the light or dark cycle, depending on the experimental question.

  • Food Intake Measurement:

    • Immediately after injection, provide a pre-weighed amount of food.

    • Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours post-injection).

    • Also, monitor water intake and animal body weight.

  • Data Analysis:

    • Compare the food intake between the C21-treated and vehicle-treated groups for both DREADD-expressing and control animals.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

  • Washout and Crossover (Optional): Allow a sufficient washout period (at least 48-72 hours) between different drug treatments if a within-subjects design is used.

Visualizations

Signaling Pathways

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol C21 C21 hM3Dq hM3Dq Receptor C21->hM3Dq Binds Gq Gq Protein hM3Dq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Ca²⁺ channels PKC Protein Kinase C DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Depolarization Neuronal Depolarization & Firing Ca_cyto->Depolarization PKC->Depolarization

Caption: hM3Dq (Gq) Signaling Pathway.

Gi_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol C21 C21 hM4Di hM4Di Receptor C21->hM4Di Binds Gi Gi Protein hM4Di->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates ATP ATP AC->ATP Converts Hyperpolarization Neuronal Hyperpolarization & Inhibition GIRK->Hyperpolarization K⁺ efflux cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Hyperpolarization

Caption: hM4Di (Gi) Signaling Pathway.

Experimental Workflow

experimental_workflow A Stereotaxic Surgery: AAV-DREADD Injection B Post-operative Recovery & DREADD Expression (3-4 weeks) A->B C Habituation to Experimental Conditions B->C D Baseline Food Intake Measurement C->D E C21 or Vehicle Administration (i.p.) D->E F Post-injection Food Intake Monitoring E->F G Data Analysis F->G

Caption: Bidirectional Feeding Study Workflow.

Neural Circuit Diagram

feeding_circuit cluster_PVH Paraventricular Nucleus (PVH) cluster_LH Lateral Hypothalamus (LH) AgRP AgRP/NPY Neurons PVH_neurons MC4R Neurons AgRP->PVH_neurons - (Inhibits) LH_neurons Orexin/MCH Neurons AgRP->LH_neurons + (Excites) POMC POMC/CART Neurons POMC->PVH_neurons + (Excites) Feeding Feeding Behavior PVH_neurons->Feeding Inhibits LH_neurons->Feeding Stimulates

References

Application Notes and Protocols for Chemogenetic Modulation of Neuronal Activity with Compound 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic technology for the precise control of neuronal activity and cellular signaling pathways in living organisms.[1] These engineered G protein-coupled receptors (GPCRs) are unresponsive to their endogenous ligands but can be activated by specific, otherwise pharmacologically inert, small molecules.[1] Compound 21 (C21), with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][2]diazepine, has emerged as a potent and selective agonist for muscarinic-based DREADDs.[2][3][4] It serves as a valuable alternative to the first-generation DREADD actuator, Clozapine-N-oxide (CNO), particularly in studies where the metabolic conversion of CNO to clozapine (B1669256) is a concern.[2][3] C21 exhibits excellent bioavailability, brain penetrability, and favorable pharmacokinetic properties, making it a robust tool for both in vitro and in vivo applications.[2][3]

Mechanism of Action

Compound 21 selectively activates engineered muscarinic DREADDs, including the excitatory Gq-coupled hM1Dq and hM3Dq receptors, and the inhibitory Gi-coupled hM4Di receptor.[2][3] It displays significantly higher affinity for these DREADDs compared to their wild-type counterparts.[3]

  • Excitatory Modulation (hM3Dq/Gq-DREADD): Upon binding to hM3Dq, C21 induces a conformational change in the receptor, leading to the activation of the Gq signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to neuronal depolarization and increased neuronal firing.

  • Inhibitory Modulation (hM4Di/Gi-DREADD): When C21 binds to hM4Di, it activates the Gi signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal silencing.

Data Presentation

In Vitro Potency and Affinity of DREADD Agonists
CompoundReceptorPotency (pEC50)Affinity (EC50, nM)Reference
Compound 21 hM1Dq8.91-[2][4]
hM3Dq8.481.7[4][5]
hM4Di7.77-[2][4]
Clozapine-N-oxide (CNO) hM3Dq-6.0[5]

Note: pEC50 is the negative logarithm of the EC50 value. Higher pEC50 values indicate greater potency. EC50 values can vary depending on the specific assay conditions.

In Vivo Dosage and Administration
Animal ModelDREADD TargetDosage Range (i.p.)EffectReference
MousehM3Dq (LH vGAT neurons)0.3 - 3 mg/kgDose-dependent increase in feeding[2]
RathM4Di (Nigral DA neurons)0.5 mg/kgSelective reduction in neuronal firing[6]
RathM4Di (Nigral DA neurons)1 mg/kgOff-target increase in neuronal activity[6]
MouseWild-type1.0 - 3.0 mg/kgAcute diuresis (off-target effect)[5][7]

Caution: Off-target effects have been observed, particularly at higher doses.[5][6] It is crucial to perform dose-response studies and include appropriate control groups (e.g., animals not expressing DREADDs) in all experiments.[1][3]

Signaling Pathway Diagrams

Gq_Signaling_Pathway C21 Compound 21 hM3Dq hM3Dq (Gq-DREADD) C21->hM3Dq Binds Gq Gαq hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Depolarization Neuronal Depolarization Ca_release->Depolarization

Figure 1: Gq-DREADD (hM3Dq) signaling pathway activated by Compound 21.

Gi_Signaling_Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GIRK GIRK Channel Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization C21 Compound 21 hM4Di hM4Di (Gi-DREADD) C21->hM4Di Binds Gi Gαi hM4Di->Gi Activates Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma G_beta_gamma->GIRK Activates

Figure 2: Gi-DREADD (hM4Di) signaling pathway activated by Compound 21.

Experimental Workflow Diagram

Experimental_Workflow AAV AAV-DREADD Vector Production Surgery Stereotaxic Surgery AAV->Surgery Expression Viral Expression (3-4 weeks) Surgery->Expression Habituation Animal Habituation Expression->Habituation C21_Admin Compound 21 Administration Habituation->C21_Admin Data_Collection Data Collection (Behavioral/Electrophysiological) C21_Admin->Data_Collection Analysis Data Analysis Data_Collection->Analysis Histology Histological Verification Analysis->Histology

Figure 3: General experimental workflow for in vivo chemogenetics with Compound 21.

Experimental Protocols

In Vitro DREADD Activation Assay (Calcium Mobilization)

This protocol describes a typical in vitro functional assay to measure the activation of Gq-coupled DREADDs (e.g., hM3Dq) by monitoring intracellular calcium mobilization.[1]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid DNA encoding the Gq-DREADD of interest (e.g., pAAV-hSyn-hM3D(Gq)-mCherry)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom plates

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Compound 21 stock solution (e.g., 10 mM in DMSO)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Transfect the cells with the Gq-DREADD plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]

  • Cell Plating:

    • One day post-transfection, plate the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.[1]

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Wash the cells with HBSS to remove excess dye.

  • Compound 21 Application and Data Acquisition:

    • Prepare serial dilutions of Compound 21 in HBSS to achieve the desired final concentrations.

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the plate reader to record fluorescence (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well.

    • Use the plate reader's injector to add the different concentrations of Compound 21 to the wells.

    • Continue to record fluorescence for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence change against the agonist concentration.

    • Fit the data to a dose-response curve to determine the EC50 value.[1]

In Vivo Chemogenetic Modulation in Rodents

This protocol outlines a general workflow for in vivo DREADD experiments in rodents.[1]

Materials:

  • Experimental animals (e.g., mice or rats)

  • Adeno-associated virus (AAV) vector encoding the DREADD of interest

  • Stereotaxic surgery equipment

  • Compound 21

  • Vehicle solution (e.g., saline, DMSO in saline)

  • Injection supplies (syringes, needles)

  • Behavioral testing apparatus or electrophysiology recording setup

Procedure:

  • DREADD Expression:

    • Deliver the AAV-DREADD vector into the target brain region of the experimental animal via stereotaxic surgery.[1]

    • Allow sufficient time (typically 3-4 weeks) for viral expression and recovery from surgery.[1]

  • Habituation:

    • Habituate the animals to the experimental procedures, including handling, injections, and the behavioral apparatus, to minimize stress-induced artifacts.[1]

  • Compound 21 Preparation and Administration:

    • Prepare a stock solution of Compound 21 and dilute it to the desired final concentration in a suitable vehicle.

    • Administer Compound 21 via the desired route (e.g., intraperitoneal injection, i.p.). A typical dose range for mice is 0.3-3.0 mg/kg.[2][8] The effective time window after i.p. injection is reported to be at least 15 minutes.

  • Behavioral or Electrophysiological Testing:

    • At a predetermined time after C21 administration, conduct the behavioral tests or electrophysiological recordings. The timing should be based on the known pharmacokinetics of C21 and the specific experimental question.

  • Control Groups:

    • It is essential to include appropriate control groups:

      • Animals expressing the DREADD receptor but receiving a vehicle injection.

      • Animals not expressing the DREADD receptor (e.g., injected with a control virus) but receiving a Compound 21 injection. This controls for potential off-target effects of C21.[3]

  • Histological Verification:

    • At the end of the experiment, perfuse the animals and process the brain tissue for histology.

    • Verify the correct targeting and expression of the DREADD construct (e.g., via fluorescence of a reporter protein like mCherry).

Conclusion

Compound 21 is a potent and selective agonist for muscarinic-based DREADDs, offering a valuable tool for the chemogenetic modulation of neuronal activity. Its favorable pharmacokinetic profile and lack of conversion to clozapine make it a preferred alternative to CNO for many applications.[2][3] However, researchers must be mindful of potential off-target effects, especially at higher concentrations, and incorporate rigorous control experiments into their study design.[5][6][9] By following detailed and validated protocols, Compound 21 can be effectively utilized to dissect the function of specific neural circuits and their role in complex biological processes.

References

DREADD Agonist 21 (C21): Application Notes and Protocols for Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DREADD agonist 21 (C21), also known as Compound 21, in behavioral neuroscience research. C21 offers a potent and selective alternative to Clozapine-N-oxide (CNO) for activating muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), mitigating concerns about off-target effects associated with CNO's back-metabolism to clozapine.[1][2] This document outlines the pharmacological properties of C21, detailed protocols for its use in vivo, and its mechanism of action.

Introduction to DREADD Agonist 21

DREADDs are a powerful chemogenetic tool for remotely controlling cell signaling and neuronal activity.[2] The most common DREADDs are derived from human muscarinic acetylcholine (B1216132) receptors (mAChRs) and are engineered to be activated by synthetic ligands like C21.[2][3] C21, with the chemical name 11-(1-piperazinyl)-5H-dibenzo[b,e][1][3]diazepine, is a potent agonist for both the excitatory hM3Dq and inhibitory hM4Di DREADDs.[1][2] It exhibits excellent bioavailability, pharmacokinetic properties, and brain penetrability, making it a reliable tool for in vivo behavioral studies.[1][2][4] A key advantage of C21 is that it does not undergo reverse metabolism to clozapine, a concern with CNO that can lead to off-target pharmacological effects.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DREADD agonist 21, providing a basis for experimental design and comparison with other DREADD activators.

Table 1: In Vitro Potency and Efficacy of DREADD Agonist 21

ParameterhM3Dq DREADDhM4Di DREADDReference
EC50 1.7 nM2.95 nM[5][6]
pEC50 8.91 (for hM1Dq)7.77[1][2]

Table 2: Recommended In Vivo Dosage and Administration

Animal ModelDosage RangeRoute of AdministrationTime to EffectReference
Mice 0.3 - 3 mg/kgIntraperitoneal (i.p.)~15 minutes
Rats 0.5 mg/kgIntraperitoneal (i.p.)Not specified

Note: It is crucial to perform dose-response studies for each specific animal model and behavioral paradigm to determine the optimal concentration.[7] Higher doses (e.g., 1 mg/kg in rats) have been associated with off-target effects.

Signaling Pathways

DREADD agonist 21 activates distinct intracellular signaling cascades depending on the G-protein coupled to the specific DREADD variant.

hM3Dq_Signaling_Pathway C21 DREADD Agonist 21 (C21) hM3Dq hM3Dq DREADD C21->hM3Dq Gq Gq Protein hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Excitation Neuronal Excitation (Increased Firing Rate) Ca2->Excitation PKC->Excitation

Figure 1. hM3Dq Signaling Pathway.

Activation of the Gq-coupled hM3Dq DREADD by C21 initiates a signaling cascade that leads to increased neuronal excitability.[8][9][10] This is primarily achieved through the activation of Phospholipase C (PLC), leading to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[3][9]

hM4Di_Signaling_Pathway C21 DREADD Agonist 21 (C21) hM4Di hM4Di DREADD C21->hM4Di Gi Gi Protein hM4Di->Gi activates AC Adenylate Cyclase Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition (Decreased Firing Rate) cAMP->Inhibition K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Inhibition

Figure 2. hM4Di Signaling Pathway.

Conversely, activation of the Gi-coupled hM4Di DREADD by C21 results in neuronal inhibition.[11] This occurs through the inhibition of adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes hyperpolarization of the neuron.[3][12]

Experimental Protocols

The following protocols provide a general framework for using DREADD agonist 21 in behavioral neuroscience experiments. It is essential to adapt these protocols to the specific requirements of your research.

Protocol 1: In Vivo Administration of DREADD Agonist 21 in Mice

Materials:

  • DREADD agonist 21 (C21) dihydrochloride (B599025) (water-soluble)

  • Sterile saline (0.9%) or vehicle (e.g., 0.5% dimethyl sulfoxide (B87167) in saline)[13]

  • Appropriate syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

  • Experimental animals (mice) previously subjected to stereotaxic surgery for DREADD virus infusion

Procedure:

  • Preparation of C21 Solution:

    • On the day of the experiment, prepare a fresh stock solution of C21.

    • Dissolve C21 dihydrochloride in sterile saline or the chosen vehicle to the desired concentration (e.g., 0.2 mg/mL for a 1 mg/kg dose in a 25g mouse with a 5 ml/kg injection volume).[13]

    • Vortex the solution until the C21 is completely dissolved.

  • Animal Preparation:

    • Handle the mice gently to minimize stress.

    • Weigh each mouse accurately to calculate the precise injection volume.

  • Intraperitoneal (i.p.) Injection:

    • Calculate the injection volume based on the mouse's weight and the desired dosage (e.g., for a 1 mg/kg dose from a 0.2 mg/mL solution, inject 5 µL per gram of body weight).

    • Administer the C21 solution via i.p. injection.

  • Behavioral Testing:

    • Allow a minimum of 15 minutes for the C21 to take effect before commencing behavioral testing.[4][6]

    • Conduct the behavioral experiments as planned. The effects of C21 can last for several hours.[14]

  • Control Groups:

    • It is imperative to include appropriate control groups in your experimental design.[7] This should include:

      • Animals expressing the DREADD receptor but receiving a vehicle injection.

      • Animals not expressing the DREADD receptor but receiving a C21 injection to control for any potential off-target effects of the compound.[1][2]

Protocol 2: General Workflow for a DREADD-based Behavioral Experiment

This workflow outlines the key steps involved in a typical chemogenetic experiment using DREADD agonist 21.

Experimental_Workflow A 1. Experimental Design - Formulate Hypothesis - Define Control Groups B 2. DREADD Virus Preparation - Select appropriate AAV serotype - Choose promoter for cell-type specificity A->B C 3. Stereotaxic Surgery - Infuse DREADD-expressing virus into target brain region B->C D 4. Post-operative Recovery & Virus Expression (Typically 2-4 weeks) C->D E 5. Habituation & Baseline Behavioral Testing D->E F 6. DREADD Agonist 21 Administration - Prepare and inject C21 or Vehicle E->F G 7. Post-injection Behavioral Testing F->G H 8. Data Analysis - Compare behavioral outcomes between experimental and control groups G->H I 9. Histological Verification - Confirm DREADD expression and viral targeting H->I

References

Application Notes and Protocols: In Vitro Application of DREADD Agonist 21 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote manipulation of cell signaling.[1][2] DREADD Agonist 21 (C21), also known as Compound 21, is a potent and selective agonist for muscarinic-based DREADDs, including the excitatory Gq-coupled hM1Dq and hM3Dq receptors, and the inhibitory Gi-coupled hM4Di receptor.[3][4][5] A key advantage of C21 over the traditional DREADD agonist Clozapine-N-Oxide (CNO) is that it does not undergo metabolic conversion to clozapine, thereby reducing the risk of off-target effects associated with clozapine's activity at various endogenous receptors.[1][4][6]

These application notes provide detailed protocols for the in vitro use of DREADD Agonist 21 in cell culture, including data on its potency and selectivity, as well as guidelines for experimental design and data interpretation.

Data Presentation

The following tables summarize the in vitro potency and binding affinities of DREADD Agonist 21 (C21) and other common ligands at various DREADD and wild-type (WT) muscarinic receptors. This data is crucial for selecting appropriate agonist concentrations and for understanding the selectivity profile of C21.

Table 1: Agonist Potency (pEC50) at Muscarinic DREADDs

AgonisthM1Dq (pEC50)hM3Dq (pEC50)hM4Di (pEC50)Assay TypeCell LineReference
C21 8.918.48 ± 0.057.77IP1 Accumulation / Ca2+ Mobilization / pERKCHO[3][7]
CNO>10-fold lower affinity than C21->10-fold lower affinity than C21Radioligand BindingCHO[3]
Perlapine-8.08 ± 0.05-Ca2+ MobilizationCHO[7]
Acetylcholine>10-fold lower affinity than C21->10-fold lower affinity than C21Radioligand BindingCHO[3]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Ligand Binding Affinity (pKi) at Muscarinic DREADDs and Wild-Type Receptors

LigandhM1 (WT)hM1DqhM4 (WT)hM4DiReference
C21 5.977.205.446.75[8]
CNOLow affinityHigher affinity than WTLow affinityHigher affinity than WT[7]
PerlapineLow affinitySlightly higher affinity than WTLow affinitySlightly higher affinity than WT[7]

pKi is the negative logarithm of the binding affinity of a ligand.

Signaling Pathways and Experimental Workflow

DREADD Signaling Pathways

Activation of muscarinic DREADDs by C21 initiates distinct intracellular signaling cascades depending on the G-protein to which they are coupled.

  • hM3Dq (Gq-coupled): Upon C21 binding, hM3Dq activates the Gq protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to increased intracellular calcium concentration and subsequent downstream signaling events, such as the activation of protein kinase C (PKC) and calcium-dependent enzymes.[1][2]

  • hM4Di (Gi-coupled): C21 activation of hM4Di engages the Gi protein signaling pathway. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The βγ subunits of the dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal silencing.[9]

Gq_Signaling_Pathway C21 DREADD Agonist 21 (C21) hM3Dq hM3Dq Receptor C21->hM3Dq Binds to Gq Gq protein hM3Dq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Gq-DREADD (hM3Dq) signaling pathway activated by C21.

Gi_Signaling_Pathway cluster_Gi C21 DREADD Agonist 21 (C21) hM4Di hM4Di Receptor C21->hM4Di Binds to Gi Gi protein (αβγ) hM4Di->Gi Activates Gi_alpha αi Gi_betagamma βγ AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Converts Hyperpolarization Hyperpolarization / Neuronal Inhibition cAMP->Hyperpolarization Reduced levels contribute to GIRK GIRK Channel K_ion K⁺ Efflux GIRK->K_ion Mediates K_ion->Hyperpolarization Gi_alpha->AC Inhibits Gi_betagamma->GIRK Activates

Caption: Gi-DREADD (hM4Di) signaling pathway activated by C21.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment using DREADD Agonist 21.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., HEK293, CHO) transfection 2. Transfection with DREADD plasmid cell_culture->transfection plating 3. Cell Plating (e.g., 96-well plate) transfection->plating stimulation 5. Cell Stimulation with C21 plating->stimulation agonist_prep 4. C21 Agonist Preparation (Stock and serial dilutions) agonist_prep->stimulation assay 6. Functional Assay (e.g., Calcium flux, pERK) stimulation->assay data_acq 7. Data Acquisition (e.g., Plate reader) assay->data_acq data_analysis 8. Data Analysis (Dose-response curve, EC50) data_acq->data_analysis

References

Application Notes and Protocols for Long-Term DREADD Activation with Compound 21

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the long-term in vivo activation of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) using Compound 21 (C21). C21 is a potent and selective DREADD agonist that offers significant advantages over the traditional actuator, clozapine-N-oxide (CNO), most notably its lack of metabolic conversion to clozapine.[1][2][3] This document outlines the pharmacological properties of C21, detailed protocols for its use in long-term studies, and crucial considerations for experimental design and data interpretation.

Introduction to Compound 21

Compound 21 (11-(1-piperazinyl)-5H-dibenzo[b,e][1][4]diazepine) is a second-generation DREADD agonist designed for high potency and selectivity at muscarinic-based DREADDs, including the excitatory hM1Dq, hM3Dq, and the inhibitory hM4Di receptors.[4] It exhibits excellent bioavailability, readily crosses the blood-brain barrier, and has a longer-lasting presence in the brain compared to CNO.[4][5] A key advantage of C21 is that it does not undergo back-metabolism to clozapine, a compound with its own psychoactive properties, thus reducing the risk of off-target effects associated with CNO administration.[4][6]

However, researchers must be aware of potential dose-dependent off-target effects of C21.[7][8] Therefore, careful dose selection and the inclusion of appropriate control groups are critical for the successful and accurate interpretation of long-term studies.[6][7]

Data Presentation: Quantitative Pharmacology of Compound 21

The following tables summarize the in vitro and in vivo pharmacological properties of Compound 21.

Table 1: In Vitro Potency of Compound 21 at Human Muscarinic DREADDs

DREADD ReceptorPotency (pEC50)Reference
hM1Dq8.91[1][2]
hM3Dq8.48[4]
hM4Di7.77[1][2]

Table 2: In Vivo Effective Doses of Compound 21 for DREADD Activation in Rodents

SpeciesDose Range (mg/kg)Route of AdministrationObserved EffectReference
Mice0.3 - 3.0Intraperitoneal (i.p.)Modulation of feeding behavior[1][2]
Rats (Male)0.5Intraperitoneal (i.p.)Selective inhibition of nigral dopaminergic neurons with hM4Di[6][7][8]
Rats (Male)1.0Intraperitoneal (i.p.)Significant off-target effects on nigral dopaminergic neurons[6][7][8]
Mice1.0 - 3.0Intraperitoneal (i.p.)Acute diuretic effect (off-target)

Table 3: Pharmacokinetic Parameters of Compound 21 in Mice (3.0 mg/kg, i.p.)

Time PointPlasma Concentration (nM)CSF Concentration (nM)Brain Tissue Concentration (nM)Reference
15 min~300~15~2000[5]
30 min~250~12~1800[5]
60 min~150~8~1200[5]

Experimental Protocols

Protocol 1: Preparation of Compound 21 for In Vivo Administration

Materials:

  • Compound 21 (dihydrochloride salt is water-soluble)

  • Sterile 0.9% saline

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, if using the freebase form)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • For C21 dihydrochloride (B599025) (water-soluble):

    • Weigh the desired amount of C21 dihydrochloride powder in a sterile microcentrifuge tube.

    • Add the required volume of sterile 0.9% saline to achieve the target concentration (e.g., 0.2 mg/mL for a 1 mg/kg dose in mice assuming a 5 mL/kg injection volume).

    • Vortex thoroughly until the compound is completely dissolved.

    • Filter the solution through a 0.22 µm sterile filter into a new sterile tube.

    • Store the solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • For C21 freebase (poorly water-soluble):

    • Weigh the desired amount of C21 freebase powder.

    • Dissolve the powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).

    • Once fully dissolved, add sterile 0.9% saline to reach the final desired volume and concentration.

    • Vortex thoroughly to ensure a homogenous solution.

    • Note: The final DMSO concentration should be kept to a minimum (ideally <5%) to avoid potential toxicity. Always include a vehicle control group with the same final concentration of DMSO.

    • Filter the solution through a 0.22 µm sterile filter.

    • Prepare fresh daily. Do not store solutions containing DMSO.

Protocol 2: Long-Term DREADD Activation via Repeated Intraperitoneal Injections

This protocol is adapted from studies demonstrating the chronic effects of C21 administration.

Materials:

  • Prepared sterile Compound 21 solution

  • DREADD-expressing animals

  • Control animals (see below for recommendations)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Animal scale for accurate dosing

Procedure:

  • Animal Groups:

    • Experimental Group: DREADD-expressing animals receiving C21.

    • Control Group 1 (Vehicle Control): DREADD-expressing animals receiving the vehicle solution (e.g., saline or saline with DMSO). This controls for the effects of the injection procedure and the vehicle itself.

    • Control Group 2 (C21 in non-DREADD expressors): Wild-type or non-DREADD-expressing littermates receiving C21. This is a critical control to identify any potential off-target effects of C21 at the chosen dose.

  • Dosing and Administration:

    • Weigh each animal before every injection to ensure accurate dosing.

    • The recommended starting dose for mice is 0.3-0.5 mg/kg, and for rats is 0.5 mg/kg.[7][8] A pilot study to determine the optimal dose for your specific experimental paradigm is highly recommended.

    • Administer the C21 solution or vehicle via intraperitoneal (i.p.) injection.

    • For long-term studies, injections can be administered daily (e.g., 5 days a week) for several weeks.[6]

  • Behavioral and Physiological Monitoring:

    • Conduct behavioral testing or physiological measurements at a consistent time point after C21 administration, considering its pharmacokinetic profile (peak brain levels are observed around 15-30 minutes post-injection).[5]

    • Routinely monitor the health and well-being of the animals throughout the study.

Mandatory Visualizations

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular C21 Compound 21 DREADD DREADD Receptor (e.g., hM3Dq or hM4Di) C21->DREADD G_protein G-protein (Gq or Gi) DREADD->G_protein Effector Downstream Effector Pathways G_protein->Effector Response Cellular Response (e.g., Neuronal Activation/Inhibition) Effector->Response

Caption: Signaling pathway of DREADD activation by Compound 21.

G A DREADD Virus Injection & Surgical Recovery B Habituation to Injection Procedure (Saline Injections) A->B C Baseline Behavioral/ Physiological Measurement B->C D Start Chronic C21/ Vehicle Administration C->D E Daily Injections (e.g., 5 days/week) D->E F Periodic Behavioral/ Physiological Measurements E->F Weeks F->E G Data Analysis & Interpretation F->G

Caption: Experimental workflow for long-term DREADD activation.

Important Considerations and Best Practices

  • Dose-Response and Off-Target Effects: Always perform a dose-response study to identify the minimal effective dose of C21 that elicits the desired DREADD-mediated effect without causing observable off-target effects. Be aware that off-target effects can be sex-dependent.[7]

  • Control Groups: The inclusion of both vehicle-treated DREADD-expressing animals and C21-treated non-DREADD-expressing animals is essential to control for non-specific effects of the compound and the experimental procedures.[1][2]

  • Pharmacokinetics: Consider the pharmacokinetic profile of C21 when designing the timing of your experimental readouts. The onset of action is rapid, with peak brain concentrations achieved within 15-30 minutes, and it has a sustained presence for at least an hour.[5]

  • Long-Term Administration: For studies lasting several weeks, be mindful of potential adaptations in the biological system being studied. Regular monitoring of animal health and behavior is crucial. While chronic administration of 1 mg/kg C21 for up to 16 weeks in mice did not show significant behavioral side effects in one study, this may not be true for all experimental models.[6]

  • Alternative Delivery Methods: While repeated intraperitoneal injections are the most common method for C21 administration, future studies may explore the feasibility of administration via drinking water or osmotic minipumps, similar to protocols established for CNO. These methods could reduce animal stress and provide more stable, continuous DREADD activation.

By following these guidelines and protocols, researchers can effectively and reliably utilize Compound 21 for the long-term activation of DREADDs, leading to a more precise understanding of the role of specific neural circuits in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: DREADD Agonist 21 (C21) Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of DREADD agonist 21 (C21) dihydrochloride. It is intended for researchers, scientists, and drug development professionals using this chemogenetic tool.

Frequently Asked Questions (FAQs)

Q1: What is DREADD agonist 21 (C21) and why is it used?

DREADD agonist 21 (C21), or 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a second-generation designer drug used to activate muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][3] It was developed as an alternative to the first-generation actuator, Clozapine-N-Oxide (CNO). The primary advantage of C21 is that it does not undergo metabolic conversion to clozapine (B1669256), which can have its own psychoactive effects and confound experimental results.[1][2][4] C21 is noted for its excellent bioavailability, brain penetrability, and favorable pharmacokinetic properties.[1][2][5]

Q2: What are the primary on-target DREADD receptors for C21?

C21 is a potent and selective agonist for the commonly used muscarinic-based DREADDs.[5] This includes the excitatory Gq-coupled receptors (hM1Dq, hM3Dq) and the inhibitory Gi-coupled receptor (hM4Di).[1][5]

Q3: What are the known off-target receptors for C21?

While C21 is highly selective for DREADDs, radioligand binding studies have shown that it can interact with a range of wild-type G protein-coupled receptors (GPCRs).[1][3] It shows weak to moderate binding affinity for several endogenous receptors, most notably histamine (B1213489) H1, serotonin (B10506) (5-HT), dopamine (B1211576) (D1, D2), and wild-type muscarinic receptors (M1-M3).[1][3][6][7]

Q4: Does C21 act as an agonist or antagonist at these off-target sites?

This is a critical point for experimental design. Despite binding to several GPCRs, functional assays indicate C21 is largely devoid of agonist activity at these sites.[1][3] Instead, it often acts as a functional antagonist.[1][3][6][8] For example, C21 has been shown to act as a weak antagonist at wild-type hM1, hM4, D1, and D2 receptors.[3] This antagonistic action is the likely source of most observed off-target effects.

Q5: What are the documented in vivo off-target effects of C21?

Off-target effects are dose-dependent.[6][8][9] While lower doses may be selective, higher concentrations can produce significant physiological and behavioral changes in DREADD-negative control animals. Documented effects include:

  • Acute Diuresis: In mice, C21 at doses of 1.0-3.0 mg/kg can cause a significant increase in urine output and glomerular filtration rate, likely by antagonizing M3 receptors in bladder smooth muscle.[6][8][10]

  • Altered Neuronal Activity: In rats, a 1.0 mg/kg dose of C21 increased the firing rate of nigral dopaminergic neurons in control animals, possibly through antagonism of 5-HT2 or H1 receptors.[4][9] This effect was absent at a lower dose of 0.5 mg/kg in males.[9]

  • Sleep Modulation: In wild-type mice, C21 (3 mg/kg) was found to alter sleep-wake patterns, an effect also observed with CNO, suggesting it is not solely due to clozapine conversion.[4]

Q6: How can I minimize off-target effects in my experiment?

Minimizing off-target effects is crucial for valid chemogenetic experiments. The following are essential:

  • Careful Dose Selection: Use the lowest effective dose. It is critical to perform a dose-response study in your specific animal model and circuit to find a dose that activates DREADDs without causing effects in control animals.[5][9] Doses between 0.3-0.5 mg/kg are often effective with minimal off-target activity, whereas doses of 1.0 mg/kg and higher are more likely to cause issues.[8][9][11]

  • Appropriate Controls: The use of DREADD-free control animals (e.g., wild-type or expressing a fluorescent protein instead of the DREADD) administered the same C21 dose is mandatory.[1] This allows you to clearly distinguish between DREADD-mediated effects and off-target effects.

  • Consider the Target System: Be aware of the endogenous receptors present in your tissue of interest. If your targeted cells express high levels of H1 or M3 receptors, for example, they may be more susceptible to C21's antagonistic properties.[4][6]

Troubleshooting Guide

Problem: I am observing a physiological or behavioral effect in my DREADD-negative control animals after C21 administration.

  • Likely Cause: You are observing a dose-dependent off-target effect. Your current dose is high enough to interact with endogenous receptors.

  • Solution:

    • Reduce the Dose: Perform a dose-response curve, testing lower concentrations of C21 (e.g., 0.1, 0.3, 0.5 mg/kg). The goal is to find a concentration that produces the desired effect in DREADD-expressing animals but not in controls.[9]

    • Verify the Effect: Characterize the off-target effect. For example, if you observe increased urination, this aligns with known M3 receptor antagonism in the bladder.[6][10] If you see changes in sleep or activity, this could relate to H1 antagonism.[4]

    • Consult Literature: Review studies using C21 in similar models or for similar behaviors to see what doses were found to be selective.[11]

Problem: The DREADD-mediated effect is weaker than expected or absent.

  • Likely Causes:

    • Insufficient Dose: While avoiding off-target effects is key, the dose may be too low to sufficiently occupy and activate the DREADD receptors.

    • Poor DREADD Expression: The viral transduction or transgene expression in your target cell population may be inefficient.

    • Pharmacokinetics: The timing between C21 administration and your measurement may not be optimal for peak receptor activation.

    • Contradictory Data: Some studies have reported C21 has a lower affinity and potency for DREADDs compared to clozapine, which could contribute to weaker-than-expected effects.[12]

  • Solution:

    • Confirm DREADD Expression: Use immunohistochemistry or fluorescence imaging to confirm robust expression of the DREADD receptor in the correct anatomical location.

    • Optimize Timing: Review pharmacokinetic data. C21 generally shows excellent brain penetration and a long-lasting presence.[5] Consider a time-course experiment to find the peak effect window.

    • Carefully Increase Dose: If expression is confirmed, cautiously increase the C21 dose while simultaneously monitoring your control animals for the onset of off-target effects.

    • Consider Alternatives: If C21 proves ineffective in your system, other novel agonists like JHU37160 could be considered, though they also require careful validation to rule out their own off-target profiles.[13][14][15]

Quantitative Data Summary

The following tables summarize the on-target potency and off-target binding affinities of C21.

Table 1: On-Target Potency of DREADD Agonist 21 (C21)

DREADD Receptor Potency (pEC₅₀) Reference
hM1Dq 8.91 [5]
hM3Dq 8.48 [5]

| hM4Di | 7.77 |[5] |

pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher value indicates greater potency.

Table 2: Off-Target Binding Affinities of DREADD Agonist 21 (C21)

Endogenous Receptor Binding Affinity (Kᵢ in nM) Reference
Histamine H1 6 [7]
Serotonin 5-HT₂ₐ 66 [7]
Serotonin 5-HT₂𝒸 170 [7]
Adrenergic α₁ₐ 280 [7]
Muscarinic M1 (wild-type) pKᵢ = 5.97 (~1072 nM) [1][3]

| Muscarinic M4 (wild-type) | pKᵢ = 5.44 (~3631 nM) |[1][3] |

Kᵢ is the inhibition constant; a lower value indicates stronger binding affinity. pKᵢ is the negative logarithm of the Kᵢ value.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Affinity

This protocol provides a general workflow to determine the binding affinity (Kᵢ) of C21 for a suspected off-target receptor.

Objective: To quantify the interaction between C21 and a non-DREADD GPCR.

Materials:

  • Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human H1 receptor).

  • A high-affinity radioligand for the receptor of interest (e.g., [³H]-pyrilamine for H1 receptor).

  • DREADD agonist 21 (C21) dihydrochloride, serially diluted.

  • Assay buffer (specific to the receptor).

  • Scintillation fluid and a liquid scintillation counter.

  • Glass fiber filters and a cell harvester.

Methodology:

  • Assay Preparation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of C21 (the competitor). Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, non-radioactive ligand for the receptor).

  • Incubation: Incubate the plate at a specified temperature and duration to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding as a function of the C21 concentration (log scale).

    • Fit the data to a one-site competition curve to determine the IC₅₀ value (the concentration of C21 that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: In Vivo Dose-Response Characterization

This protocol is essential for establishing a selective dose of C21 for a new experimental paradigm.

Objective: To identify the optimal C21 dose that maximizes DREADD activation while minimizing off-target effects.

Materials:

  • Two groups of animals:

    • Experimental Group: Expressing the DREADD in the target cell population.

    • Control Group: DREADD-negative (e.g., wild-type or expressing only a reporter gene).

  • DREADD agonist 21 (C21) dihydrochloride, dissolved in a sterile vehicle (e.g., saline or DMSO/saline).

  • Behavioral or physiological measurement apparatus relevant to your experiment.

Methodology:

  • Habituation: Properly habituate all animals to the experimental procedures, including injections and the testing environment, to reduce stress-induced variability.

  • Baseline Measurement: Record the baseline behavioral or physiological parameter of interest for all animals before any drug administration.

  • Dose Administration: Divide animals from both the Experimental and Control groups into subgroups. Administer a different dose of C21 (e.g., 0, 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.) to each subgroup. The "0" dose group receives the vehicle only.

  • Post-Injection Measurement: At a predetermined time post-injection (based on pharmacokinetics), measure the parameter of interest again.

  • Data Analysis:

    • For each dose, compare the change from baseline between the Experimental and Control groups.

    • Plot the dose-response curve for both groups.

    • The optimal dose is the one that produces a significant effect in the Experimental group but no significant effect in the Control group.

    • If all doses that affect the Experimental group also affect the Control group, C21 may not be a suitable actuator for this specific circuit/behavior due to an inseparable off-target effect.

Visualizations

G cluster_0 Intended On-Target Activation (Gq-DREADD) cluster_1 Potential Off-Target Effect (Antagonism) C21_on C21 hM3Dq hM3Dq DREADD C21_on->hM3Dq Agonist Gq Gq Protein hM3Dq->Gq PLC PLC Activation Gq->PLC Ca ↑ Ca²⁺ Release PLC->Ca Neuron_act Neuronal Activation Ca->Neuron_act C21_off C21 H1R Native H1 Receptor C21_off->H1R Antagonist Gq_off Gq Protein H1R->Gq_off Endo_Ligand Endogenous Histamine Endo_Ligand->H1R Block Signaling Blocked Gq_off->Block

Caption: C21 signaling: intended DREADD agonism vs. potential off-target antagonism.

G cluster_workflow Experimental Validation Workflow start Observe Unexpected Effect in Experiment q1 Was the effect seen in DREADD-negative controls? start->q1 dose_response 1. Perform In Vivo Dose-Response Study (Protocol 2) q1->dose_response  Yes   conclusion_on_target Conclusion: Effect is Likely On-Target (Investigate circuit) q1->conclusion_on_target  No   receptor_screen 2. Review Literature for Potential Off-Target Receptors dose_response->receptor_screen binding_assay 3. Conduct Binding Assay for Key Suspects (Protocol 1) receptor_screen->binding_assay functional_assay 4. Perform Functional Assay (e.g., Ca²⁺ imaging) to confirm antagonism binding_assay->functional_assay conclusion_off_target Conclusion: Effect is Off-Target functional_assay->conclusion_off_target

Caption: Workflow for validating a suspected off-target effect of C21.

G start Unexpected Result Observed q_control Effect in Control Animals? start->q_control a_off_target High probability of off-target effect. q_control->a_off_target Yes q_expression DREADD Expression Confirmed via IHC? q_control->q_expression No s_dose Action: Lower C21 dose. Perform dose-response. a_off_target->s_dose a_no_expr Problem is likely poor viral transduction. q_expression->a_no_expr No q_potency Effect still weak/absent? q_expression->q_potency Yes s_virus Action: Optimize virus titer, injection coordinates, or promoter. a_no_expr->s_virus a_potency Issue may be low C21 potency in this system or non-optimal timing. q_potency->a_potency Yes s_timing Action: Perform time-course. Consider alternative agonist. a_potency->s_timing

Caption: Troubleshooting logic flow for experiments using DREADD agonist C21.

References

Technical Support Center: Investigating the Potential for Compound 21 to Bind to Endogenous GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential for Compound 21 (C21) to bind to endogenous G-protein coupled receptors (GPCRs). The following information, presented in a question-and-answer format, will help you troubleshoot experiments and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is Compound 21 and what is its primary intended use?

Compound 21 is widely recognized as a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), particularly muscarinic-based DREADDs such as hM3Dq, hM1Dq, and hM4Di.[1][2] It is often used as an alternative to clozapine-N-oxide (CNO) for in vivo studies where the metabolic conversion of CNO to clozapine (B1669256) is a concern.[1][3] C21 exhibits excellent bioavailability, pharmacokinetic properties, and brain penetrability.[1][2]

Q2: Is there evidence that Compound 21 binds to endogenous GPCRs?

Yes, several studies have shown that Compound 21 can interact with a range of endogenous GPCRs.[1][3][4][5] Radioligand binding assays have indicated that C21 can bind to various wildtype GPCRs, which may lead to off-target effects.[3][4][5]

Q3: Which specific endogenous GPCRs have been shown to interact with Compound 21?

Studies have identified several endogenous GPCRs to which Compound 21 can bind, including:

  • Muscarinic receptors (M1, M2, M3)[4][5]

  • Serotonin receptors (5-HT2A, 5-HT2C)[6]

  • Adrenergic receptors (α1A)[6]

  • Histamine receptors (H1)[6]

Q4: Does Compound 21 act as an agonist or antagonist at these off-target GPCRs?

While Compound 21 shows binding affinity to several endogenous GPCRs, functional assays suggest it may act as an antagonist at these receptors rather than an agonist.[1][3][4] For instance, one study demonstrated that C21 can inhibit bladder smooth muscle contraction by antagonizing M3 receptors.[4][5] However, it's crucial to experimentally determine the functional consequence of C21 binding to any specific endogenous GPCR in your system.

Q5: Are the off-target effects of Compound 21 dose-dependent?

Yes, the off-target effects of Compound 21 are dose-dependent.[4] Lower doses are more likely to selectively activate DREADDs with minimal off-target engagement, while higher doses increase the risk of significant off-target effects. Therefore, it is critical to perform dose-response experiments to find the optimal concentration for your specific application.

Troubleshooting Guide

Issue 1: Observing unexpected physiological or cellular effects in control animals/cells (not expressing DREADDs) after C21 administration.

  • Possible Cause: Off-target binding of Compound 21 to endogenous GPCRs.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a range of C21 concentrations to identify the lowest effective dose that activates your DREADD of interest without causing the unexpected effects in control subjects.

    • Use Appropriate Controls: Always include a control group of animals or cells that do not express the DREADD but are treated with Compound 21. This will help you to identify and subtract any off-target effects.[1][3]

    • Screen for Off-Target Activity: If you suspect interaction with a specific GPCR family (e.g., muscarinic or serotonergic), perform functional assays (e.g., calcium mobilization, cAMP accumulation) using cell lines that endogenously express these receptors.

Issue 2: Inconsistent or variable results between experiments.

  • Possible Cause: Variability in the expression levels of endogenous GPCRs that interact with Compound 21.

  • Troubleshooting Steps:

    • Characterize Your System: Profile the expression of potential off-target GPCRs in your experimental model (cell line or tissue). This can be done using techniques like qPCR or western blotting.

    • Ensure Consistent Experimental Conditions: Maintain consistency in cell passage number, animal age, and other experimental parameters that could influence GPCR expression levels.

    • Consider Pharmacokinetics: Be aware of the pharmacokinetic properties of C21, such as its half-life, to ensure consistent exposure across experiments.

Issue 3: Difficulty distinguishing between DREADD-mediated and off-target effects.

  • Possible Cause: Overlapping signaling pathways between the DREADD and an endogenously expressed GPCR.

  • Troubleshooting Steps:

    • Use a Pharmacological Antagonist: If you have identified a specific off-target GPCR, pre-treat your control and DREADD-expressing cells/animals with a selective antagonist for that receptor before applying Compound 21. This can help to block the off-target effect.

    • Employ a Different DREADD Agonist: Consider using an alternative DREADD agonist with a different off-target profile to confirm that the observed effect is indeed DREADD-mediated.

Quantitative Data Summary

The following tables summarize the reported binding affinities and potencies of Compound 21 for both its intended DREADD targets and some off-target endogenous GPCRs.

Table 1: Potency of Compound 21 at Muscarinic-Based DREADDs

DREADD ReceptorAssay TypepEC50Reference
hM1DqpERK6.54[6]
hM3DqCalcium Mobilization8.48 ± 0.05[1]
hM4DipERK7.77[6]

Table 2: Binding Affinity of Compound 21 at Endogenous GPCRs

ReceptorBinding Affinity (Ki, nM)Reference
Histamine H16[6]
Serotonin 5-HT2A66[6]
Serotonin 5-HT2C170[6]
Adrenergic α1A280[6]

Experimental Protocols

1. Radioligand Binding Assay to Determine Off-Target Binding

This protocol is a generalized procedure to assess the binding of Compound 21 to a specific endogenous GPCR.

  • Objective: To determine the binding affinity (Ki) of Compound 21 for a GPCR of interest.

  • Materials:

    • Cell membranes prepared from cells expressing the GPCR of interest.

    • A radiolabeled ligand known to bind to the target GPCR (e.g., [3H]-NMS for muscarinic receptors).

    • Compound 21.

    • Assay buffer.

    • Unlabeled competing ligand (for determining non-specific binding).

    • 96-well plates.

    • Filter mats.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of Compound 21.

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of Compound 21.

    • For determining non-specific binding, add a high concentration of the unlabeled competing ligand instead of Compound 21.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of Compound 21 by subtracting the non-specific binding from the total binding.

    • Plot the specific binding against the concentration of Compound 21 and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki.

2. Functional Assay: Calcium Mobilization to Assess Gq-Coupled GPCR Activity

This protocol can be used to determine if Compound 21 acts as an agonist or antagonist at a Gq-coupled GPCR.

  • Objective: To measure changes in intracellular calcium concentration in response to Compound 21.

  • Materials:

    • Cells expressing the Gq-coupled GPCR of interest.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound 21.

    • A known agonist for the target GPCR.

    • Assay buffer (e.g., HBSS).

    • A fluorescence plate reader.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • To test for agonist activity, add varying concentrations of Compound 21 to the wells and measure the fluorescence intensity over time using the plate reader.

    • To test for antagonist activity, pre-incubate the cells with varying concentrations of Compound 21 before adding a known agonist for the receptor. Measure the fluorescence response.

    • Analyze the data to determine if Compound 21 elicits a calcium response (agonist) or inhibits the response to the known agonist (antagonist).

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C21 Compound 21 GPCR Endogenous GPCR C21->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Potential off-target signaling pathway of Compound 21 via an endogenous GPCR.

Experimental_Workflow start Start: Unexpected Experimental Outcome with C21 dose_response Perform Dose-Response Curve in Control and DREADD-expressing Systems start->dose_response control_exp Include Non-DREADD Control Group Treated with C21 start->control_exp binding_assay Radioligand Binding Assay to Identify Potential Off-Target GPCRs dose_response->binding_assay control_exp->binding_assay functional_assay Functional Assays (e.g., cAMP, Calcium) to Determine Agonist/ Antagonist Activity binding_assay->functional_assay data_analysis Analyze Data to Characterize Off-Target Profile functional_assay->data_analysis conclusion Conclusion: Informed Experimental Design and Data Interpretation data_analysis->conclusion

Caption: Troubleshooting workflow for investigating off-target effects of Compound 21.

References

Navigating Dose-Dependent Effects of DREADD Agonist 21 (C21): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent side effects of the DREADD agonist, Compound 21 (C21). This guide offers troubleshooting advice and frequently asked questions to ensure the successful design and interpretation of your chemogenetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is DREADD Agonist 21 (C21) and why is it used?

A1: DREADD Agonist 21 (C21), or 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][3] It is often used as an alternative to Clozapine-N-Oxide (CNO) in chemogenetic studies, particularly in experiments where the metabolic conversion of CNO to clozapine (B1669256) is a concern.[1][3] C21 exhibits favorable pharmacokinetic properties, including excellent brain penetration.[1][3]

Q2: What are the known dose-dependent side effects of C21?

A2: While C21 is a selective DREADD agonist, off-target effects have been observed, particularly at higher doses. The most prominently reported side effects include:

  • Acute Diuresis: In mice, C21 has been shown to cause a significant, dose-dependent increase in urine output (diuresis) and glomerular filtration rate (GFR).[2][4][5][6] This effect is observed at doses of 1.0 mg/kg and higher, but not at 0.3 mg/kg.[4][7] The proposed mechanism is the antagonism of M3 muscarinic receptors in the bladder.[2][4][5][6][7]

  • Neuronal Activity Modulation in Control Animals: In rats, a 1 mg/kg dose of C21 was found to increase the activity of nigral dopaminergic neurons in animals not expressing DREADDs, indicating a significant off-target effect.[8][9][10] This effect was not observed at a lower dose of 0.5 mg/kg.[8][9][10]

  • Potential for GPCR Antagonism: C21 has demonstrated weak to moderate binding affinity for a range of wildtype G protein-coupled receptors (GPCRs), which could translate to functional antagonism in vivo.[1][3]

Q3: How can I mitigate or control for these off-target effects?

A3: Careful experimental design is crucial. Key strategies include:

  • Dose Optimization: Use the lowest effective dose of C21 to activate your DREADD of interest while minimizing off-target effects. Based on current literature, doses around 0.3-0.5 mg/kg may be a good starting point for minimizing known side effects.[4][7][8][9][10]

  • Appropriate Control Groups: Always include a control group of animals that do not express the DREADD but receive the same dose of C21.[1] This is essential to differentiate between DREADD-mediated effects and off-target effects of the compound.

  • Thorough Characterization: For novel experimental systems or when investigating sensitive behavioral or physiological outputs, it is advisable to perform a dose-response curve in both DREADD-expressing and control animals to identify the optimal therapeutic window for C21.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected changes in urinary output or bladder function in experimental animals. C21-induced diuresis due to off-target M3 receptor antagonism.[2][4][5][6][7]1. Lower the dose of C21 to 0.3 mg/kg or below, as this has been shown to not induce diuresis.[4][7]2. Include a non-DREADD expressing control group receiving C21 to quantify the diuretic effect at your chosen dose.3. If studying renal or urological systems, carefully consider if C21 is the appropriate agonist.
Observed behavioral or neuronal activity changes in control (non-DREADD) animals. Off-target pharmacological effects of C21 on endogenous receptors.[8][9][10]1. Reduce the dose of C21. A dose of 0.5 mg/kg was shown to avoid off-target effects on nigral neuron activity in rats that were present at 1 mg/kg.[8][9][10]2. Perform thorough literature searches for known off-target effects of C21 on the specific receptors or neuronal populations you are studying.3. If off-target effects persist at the lowest effective DREADD-activating dose, consider using an alternative DREADD agonist.
Lack of a clear DREADD-mediated effect. 1. Insufficient C21 dose.2. Poor DREADD expression.3. The targeted neuronal population does not regulate the observed phenotype.1. Carefully perform a dose-response study to determine the optimal C21 concentration for your specific DREADD and experimental model.2. Verify DREADD expression levels and localization using immunohistochemistry or other appropriate methods.3. Re-evaluate the underlying hypothesis regarding the function of the targeted neuronal circuit.

Quantitative Data Summary

The following table summarizes the dose-dependent side effects of C21 reported in the literature.

Dose (mg/kg) Animal Model Observed Side Effect Reference
1.0 - 3.0MiceAcute diuresis and increased glomerular filtration rate.[4][7]
0.3MiceNo apparent diuretic effect.[4][7]
1.0RatsIncreased activity of nigral dopaminergic neurons in control animals.[8][9][10]
0.5RatsNo significant off-target effect on nigral neuron activity.[8][9][10]

Experimental Protocols

In Vivo Administration of C21 for Behavioral Studies

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.

  • C21 Preparation:

    • For intraperitoneal (i.p.) injection, DREADD agonist 21 dihydrochloride (B599025) can be dissolved in sterile 0.9% saline or isosmotic D5W solution.[4]

    • Prepare fresh solutions on the day of the experiment.

  • Animal Handling and Injection:

    • Habituate animals to handling and injection procedures to minimize stress-induced confounding variables.

    • Administer C21 via the desired route (e.g., i.p.).

  • Behavioral Testing:

    • The timing of behavioral testing post-injection is critical and should be determined based on the pharmacokinetic profile of C21. It is reported to be effective as early as 15 minutes after i.p. injection.[11]

    • Always include a vehicle-injected control group and a C21-injected non-DREADD expressing control group.

Visualizations

G Simplified Signaling Pathway of C21 Off-Target Effect on Diuresis C21 C21 (≥ 1.0 mg/kg) M3R Muscarinic M3 Receptor (in Bladder Smooth Muscle) C21->M3R Antagonizes Contraction Smooth Muscle Contraction M3R->Contraction Inhibits Diuresis Increased Urine Output (Diuresis) Contraction->Diuresis Leads to G Experimental Workflow for Assessing C21 Off-Target Effects cluster_0 Animal Groups cluster_1 Treatment Group1 Group 1: DREADD-expressing C21_Dose Administer C21 (e.g., 0.5 mg/kg vs 1.0 mg/kg) Group1->C21_Dose Vehicle Administer Vehicle Group1->Vehicle Group2 Group 2: Control (No DREADD) Group2->C21_Dose Group2->Vehicle Measurement Measure Behavioral/ Physiological Output C21_Dose->Measurement Vehicle->Measurement Analysis Compare Outcomes Measurement->Analysis

References

minimizing non-specific effects of Compound 21 in control animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the non-specific effects of Compound 21 (C21) in control animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Compound 21?

Compound 21 is primarily known as a selective agonist for the Angiotensin II Type 2 (AT2) receptor.[1][2] It is a nonpeptide molecule that stimulates the AT2 receptor, which is often upregulated in disease states and is associated with anti-inflammatory and tissue-protective effects.[1][3] Its selective binding to the AT2 receptor over the AT1 receptor has been demonstrated, with Kis values of 0.4 µM for AT2 and >10 µM for AT1.[2]

Q2: What are the known non-specific or off-target effects of Compound 21 in animal models?

While C21 is selective for the AT2 receptor, several dose-dependent, off-target effects have been reported in preclinical studies. It is crucial for researchers to be aware of these to ensure proper interpretation of experimental results.

  • Cardiovascular Effects: In some in vitro models, C21 has been shown to induce vasodilation by blocking calcium transport into cells and vasoconstriction through stimulation of the Angiotensin II Type 1 (AT1) receptor.[4] These effects may explain the variable effects of C21 on blood pressure observed in vivo.[4]

  • Neurological Effects: In rats, a dose of 1 mg/kg of C21 was found to increase the activity of nigral dopaminergic neurons in control animals, indicating a significant off-target effect.[5]

  • Renal Effects: Recent studies have shown that C21 can cause acute diuresis in wild-type mice at a dose of 1.0 mg/kg.[6] This effect is believed to be mediated by the antagonism of M3 muscarinic receptors, leading to the inhibition of bladder smooth muscle contraction.[6]

  • DREADD Systems: Compound 21 is also used as a ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[5][7][8] However, it can have off-target effects in animals that do not express the DREADD receptor.[5]

Q3: What is the recommended dose range for Compound 21 to maintain selectivity and minimize off-target effects?

The optimal dose of Compound 21 is highly dependent on the animal model and the specific application. Based on published studies, lower doses are generally associated with higher selectivity for the AT2 receptor.

  • For neuroprotective and anti-inflammatory effects mediated by the AT2 receptor, doses as low as 0.03 mg/kg have been shown to be effective in mice and rats.[2][9]

  • In studies on pulmonary hypertension in rats, a dose of 0.03 mg/kg was effective.[2]

  • To avoid off-target effects on dopaminergic neurons in rats, a dose of 0.5 mg/kg was found to be effective for activating inhibitory DREADDs without causing non-specific effects, whereas 1 mg/kg did show off-target effects.[5]

  • For DREADD activation in mice, doses between 0.4-1 mg/kg have been suggested as suitable, with the caveat that between-subject controls for unspecific effects are necessary.[10][11]

It is imperative to conduct a dose-response study for each new experimental model to determine the optimal dose that provides the desired on-target effect with minimal off-target activity.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating non-specific effects of Compound 21 in your in vivo experiments.

Issue 1: Unexpected Cardiovascular Effects (e.g., changes in blood pressure) in Control Animals
  • Potential Cause: At higher concentrations, Compound 21 may be interacting with AT1 receptors or directly affecting calcium channels.[4]

  • Troubleshooting Steps:

    • Dose Reduction: Lower the dose of C21. The cardiovascular off-target effects appear to be dose-dependent.

    • Use of Antagonists: To confirm the involvement of the AT1 receptor, co-administer a selective AT1 receptor antagonist (e.g., irbesartan). If the effect is blocked, it confirms an AT1-mediated off-target effect.[4]

    • Monitor Vitals: Continuously monitor blood pressure and heart rate in a subset of animals to characterize the cardiovascular response to C21 in your specific model.

Issue 2: Unexplained Behavioral or Neurological Changes in Control Animals
  • Potential Cause: Off-target effects on neuronal systems, such as dopaminergic neurons, have been observed at higher doses of C21.[5]

  • Troubleshooting Steps:

    • Dose-Response Study: Perform a careful dose-response study to identify a dose that elicits the desired therapeutic effect without causing behavioral changes in control animals. A dose of 0.5 mg/kg was shown to be effective without off-target neuronal effects in rats, while 1 mg/kg was not.[5]

    • Appropriate Controls: Always include a control group of animals that do not have the intended target (e.g., wild-type animals in a DREADD study) and are treated with C21 to identify any non-specific behavioral effects.[10][11]

Issue 3: Increased Urination or Changes in Kidney Function Markers in Control Animals
  • Potential Cause: Compound 21 has been shown to cause diuresis at a dose of 1.0 mg/kg in mice, likely through antagonism of M3 muscarinic receptors.[6]

  • Troubleshooting Steps:

    • Dose Adjustment: If diuresis is not a desired effect, consider lowering the dose of C21.

    • Monitor Urine Output: Quantify urine output in control and treated animals to assess the diuretic effect of C21 in your study.

    • Consider the Mechanism: If your research involves pathways that could be affected by muscarinic receptor antagonism, be cautious in interpreting your results and consider alternative compounds if necessary.

Data Presentation

Table 1: Summary of Compound 21 Doses and Observed Effects in Rodent Models

Animal ModelDose (mg/kg)Route of AdministrationPrimary (On-Target) EffectObserved Non-Specific (Off-Target) EffectReference(s)
Mouse (Cerebral Ischemia)0.03Not SpecifiedIncreased survival and reduced neurological deficitsNot Reported[2]
Rat (Pulmonary Hypertension)0.03Not SpecifiedReduced right ventricle hypertrophy and fibrosisNot Reported[2]
Mouse (Traumatic Brain Injury)0.03IntraperitonealAttenuated neurological deficitsNot Reported[9]
Spontaneously Hypertensive Rat0.05Not SpecifiedReduced mean arterial blood pressureNot Reported[2]
Rat (DREADD)0.5IntraperitonealSelective reduction of nigral neuron firingMinimal transient off-target effects in females[5]
Rat (DREADD)1.0IntraperitonealNot Applicable (Control)Increased nigral neuron activity[5]
Mouse (Wild-type)1.0Infusion/IntraperitonealNot Applicable (Control)Acute diuresis[6]

Experimental Protocols

Protocol 1: Dose-Response Study to Determine Optimal In Vivo Dose of Compound 21

  • Animal Model: Select the appropriate animal model for your research question. Ensure animals are of the same sex, age, and strain.

  • Group Allocation: Divide animals into a minimum of four groups (n=5-10 per group):

    • Group 1: Vehicle control

    • Group 2: Low-dose C21 (e.g., 0.03 mg/kg)

    • Group 3: Mid-dose C21 (e.g., 0.1 mg/kg)

    • Group 4: High-dose C21 (e.g., 1.0 mg/kg)

  • Compound Preparation and Administration:

    • Prepare Compound 21 in a suitable vehicle (e.g., saline, DMSO). Ensure the final concentration of the vehicle is non-toxic.

    • Administer the compound via the intended experimental route (e.g., intraperitoneal injection).

  • Monitoring for On-Target Effects: At predetermined time points, assess the desired therapeutic effect (e.g., reduction in inflammation, improvement in neurological score).

  • Monitoring for Off-Target Effects: Simultaneously, monitor for potential non-specific effects:

    • Behavioral: Observe animals for any changes in activity, grooming, or other behaviors.

    • Physiological: Monitor vital signs such as heart rate and blood pressure if relevant.

    • Metabolic: Measure urine output and any relevant blood chemistry markers.

  • Data Analysis: Analyze the data to identify the lowest dose that produces a significant on-target effect with minimal to no off-target effects.

Visualizations

G cluster_0 Compound 21 Administration cluster_1 Potential Pathways cluster_2 Observed Effects C21 Compound 21 AT2R AT2 Receptor (On-Target) C21->AT2R Agonist (High Affinity) AT1R AT1 Receptor (Off-Target) C21->AT1R Agonist (Low Affinity) Ca_Channel Calcium Channel (Off-Target) C21->Ca_Channel Blocker M3R M3 Muscarinic Receptor (Off-Target) C21->M3R Antagonist Dopaminergic Dopaminergic Neurons (Off-Target) C21->Dopaminergic Modulation Therapeutic Therapeutic Effects (e.g., Anti-inflammatory) AT2R->Therapeutic Vaso Vasoconstriction/ Vasodilation AT1R->Vaso Ca_Channel->Vaso Diuresis Diuresis M3R->Diuresis Neuro Neuronal Activity Changes Dopaminergic->Neuro

Caption: Signaling pathways of Compound 21, including on-target and off-target interactions.

G start Start: Unexpected results in control animals dose_check Is the dose of C21 > 0.5 mg/kg? start->dose_check cardio_obs Are cardiovascular effects observed? dose_check->cardio_obs Yes neuro_obs Are behavioral/ neurological effects observed? dose_check->neuro_obs Yes renal_obs Is increased urination observed? dose_check->renal_obs Yes end End: Re-evaluate experiment dose_check->end No cardio_obs->neuro_obs No reduce_dose Action: Reduce C21 dose cardio_obs->reduce_dose Yes neuro_obs->renal_obs No neuro_obs->reduce_dose Yes renal_obs->reduce_dose Yes renal_obs->end No antagonist_study Action: Consider AT1 receptor antagonist co-administration reduce_dose->antagonist_study control_group Action: Ensure proper vehicle and wild-type controls are included reduce_dose->control_group antagonist_study->end control_group->end

Caption: Troubleshooting workflow for non-specific effects of Compound 21.

References

Technical Support Center: DREADD Agonist 21 (Compound 21/C21)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the pharmacokinetic profile of the DREADD agonist 21 (C21) in rodents. It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is DREADD agonist 21 (C21) and why is it used?

A1: DREADD agonist 21 (C21), chemically known as 11-(1-piperazinyl)-5H-dibenzo[b,e][1][2]diazepine, is a potent and selective agonist for designer receptors exclusively activated by designer drugs (DREADDs), specifically the muscarinic-based hM3Dq (excitatory) and hM4Di (inhibitory) receptors.[1][3] It is used as an alternative to clozapine-N-oxide (CNO) for in vivo studies to modulate neuronal activity, particularly when the metabolic conversion of CNO to clozapine (B1669256) is a concern.[1][3][4]

Q2: What are the key pharmacokinetic advantages of C21 over CNO?

A2: C21 offers several advantages over CNO, including excellent bioavailability, good brain penetrability, and a lack of detectable conversion to clozapine.[1][3][4] In contrast, CNO has been shown to have poor brain penetration and can be back-metabolized to clozapine, which can have off-target effects.[1][3]

Q3: What is the recommended dosage for C21 in mice?

A3: The recommended dosage of C21 in mice typically ranges from 0.3 mg/kg to 3 mg/kg administered via intraperitoneal (i.p.) injection.[1][3][4] Doses as low as 0.3 mg/kg have been shown to be effective, while doses should not exceed 3 mg/kg to minimize potential off-target actions.[1][3] Effective doses for activating DREADDs have been reported to be in the range of 0.4-1 mg/kg.[2][5]

Q4: How quickly does C21 act and how long do its effects last in rodents?

A4: C21 is effective at the latest 15 minutes after intraperitoneal application.[2][5] It has a longer-lasting presence in brain tissue, with effects observed for approximately 1 hour after a 3.0 mg/kg i.p. injection.[4][6] The concentration of Compound 21 in mice drops to nearly half after 120 minutes in serum and after 240 minutes in the brain following a 1 mg/kg i.p. injection.[7]

Troubleshooting Guide

Issue Possible Cause Recommendation
No observable behavioral effect after C21 administration. 1. Insufficient DREADD expression. 2. Inadequate C21 dose. 3. The targeted neuronal population does not mediate the observed behavior.1. Validate DREADD expression via immunohistochemistry. 2. Perform a dose-response study to determine the optimal effective dose for your specific experiment. 3. Re-evaluate the circuit under investigation.
Off-target effects observed in control animals. 1. High dose of C21. 2. C21 may interact with endogenous receptors at higher concentrations.1. Reduce the C21 dosage. Doses above 3 mg/kg are more likely to cause off-target effects.[4] 2. Include a control group of wild-type animals receiving the same C21 dose to characterize any non-DREADD-mediated effects.[8]
Variability in experimental results. 1. Inconsistent C21 solution preparation. 2. Differences in animal strain, age, or sex. 3. Inconsistent administration technique.1. Prepare C21 solutions fresh for each experiment. 2. Ensure consistency in animal models and report these details in your methodology. 3. Standardize the injection procedure and ensure proper habituation of the animals.
Sedative effects observed. High doses of C21 (e.g., 10 mg/kg) can produce sedative effects.Use the lowest effective dose of C21 (typically 0.3-3 mg/kg).[9]

Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of DREADD Agonist 21 (C21) in Rodents
ParameterValueSpeciesRoute of AdministrationSource
Plasma Protein Binding 95.1%MouseIntraperitoneal (i.p.)[1][3]
Brain Protein Binding 95%MouseIntraperitoneal (i.p.)[1][3]
Effective Free Concentration (Plasma) ~54 nMMouseIntraperitoneal (i.p.)[1][3]
Effective Free Concentration (Brain) ~28 nMMouseIntraperitoneal (i.p.)[1][3]
Half-life (Serum) ~120 minutesMouse1 mg/kg i.p.[7]
Half-life (Brain) ~240 minutesMouse1 mg/kg i.p.[7]
Table 2: Brain and Plasma Concentrations of C21 in Mice after Intraperitoneal (i.p.) Injection
DoseTime PointPlasma Concentration (nM)Brain Concentration (nM)Source
3.0 mg/kg15 min~1150~1100[5]
3.0 mg/kg30 min~1000~900[5]
3.0 mg/kg60 min~750~700[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis of C21 in Mice

This protocol is a generalized procedure based on methodologies described in the cited literature.[1][5]

  • Animal Model: Male C57BL/6J mice.

  • Drug Preparation: Dissolve DREADD agonist 21 (C21) in a vehicle solution (e.g., 0.5% DMSO in sterile 0.9% saline).

  • Administration: Administer C21 via intraperitoneal (i.p.) injection at the desired dose (e.g., 1 mg/kg or 3 mg/kg).

  • Sample Collection: At designated time points (e.g., 15, 30, 60, 120, 240 minutes) post-injection, collect blood samples via cardiac puncture and brain tissue.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain: Homogenize the brain tissue.

  • Analysis: Determine the concentration of C21 in the plasma and brain homogenates using liquid chromatography-mass spectrometry (LC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_model Select Animal Model (e.g., Male C57BL/6J mice) drug_prep Prepare C21 Solution (e.g., in 0.5% DMSO/Saline) animal_model->drug_prep administer Administer C21 via i.p. Injection (e.g., 1 or 3 mg/kg) drug_prep->administer time_points Collect Samples at Timed Intervals (e.g., 15, 30, 60, 120, 240 min) administer->time_points blood_collection Blood Collection (Cardiac Puncture) time_points->blood_collection brain_collection Brain Tissue Collection time_points->brain_collection plasma_processing Process Blood to Plasma blood_collection->plasma_processing brain_processing Homogenize Brain Tissue brain_collection->brain_processing lc_ms LC-MS Analysis of C21 Concentration plasma_processing->lc_ms brain_processing->lc_ms

Caption: Experimental Workflow for C21 Pharmacokinetic Analysis.

signaling_pathway cluster_excitatory Excitatory Pathway cluster_inhibitory Inhibitory Pathway C21 DREADD Agonist 21 (C21) hM3Dq hM3Dq DREADD (Gq-coupled) C21->hM3Dq hM4Di hM4Di DREADD (Gi-coupled) C21->hM4Di PLC Phospholipase C (PLC) hM3Dq->PLC activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG catalyzes Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Neuronal_Activation Neuronal Activation/ Depolarization Ca_PKC->Neuronal_Activation AC Adenylyl Cyclase (AC) hM4Di->AC inhibits GIRK GIRK Channel Activation hM4Di->GIRK activates cAMP Decreased cAMP AC->cAMP reduces Neuronal_Inhibition Neuronal Inhibition/ Hyperpolarization cAMP->Neuronal_Inhibition leads to GIRK->Neuronal_Inhibition

Caption: DREADD Agonist 21 Signaling Pathways.

References

brain penetrability and bioavailability of Compound 21

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound 21. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on its brain penetrability and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is Compound 21 and what are its primary targets?

Compound 21 is a synthetic small molecule that has been investigated for its activity as both a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist and an Angiotensin II Type 2 Receptor (AT2R) agonist.[1][2][3][4] As a DREADD agonist, it is known to potently activate the excitatory hM3Dq and inhibitory hM4Di receptors.[2][3][5] Its activity as an AT2R agonist has been explored in the context of neuroprotection and recovery after ischemic stroke.[1]

Q2: There are conflicting reports on the brain penetrability of Compound 21. What is the current understanding?

There is indeed conflicting evidence in the literature regarding the brain penetrability of Compound 21. Some studies describe it as having "excellent brain penetration" and being "superior" to other compounds like CNO.[2][5][6][7] Conversely, other research has reported "poor brain penetrance" and "low brain/serum ratios".[8] This discrepancy may be due to differences in experimental models (mice vs. rats), dosage, and analytical methods. Researchers should carefully consider these factors when designing experiments and interpreting results. A study by Jendryka et al. (2019) showed that while plasma and CSF levels of Compound 21 peaked 15 minutes after intraperitoneal injection, brain concentrations continued to increase over 60 minutes, suggesting redistribution into the CNS compartment.[9]

Q3: What is the known bioavailability of Compound 21?

Compound 21 is generally considered to have favorable bioavailability.[2][3][5] One study reported an oral bioavailability of 20% to 30% with an estimated plasma half-life of 4 hours.

Q4: Are there known off-target effects of Compound 21?

Yes, off-target effects have been reported, particularly at higher doses.[10][11] While it is a potent and selective agonist for muscarinic-based DREADDs, it has shown weak to moderate binding affinity for a range of wild-type G protein-coupled receptors (GPCRs).[4][5] At a dose of 1 mg/kg in male rats, a significant off-target effect was observed, which was circumvented by reducing the dose to 0.5 mg/kg.[10][11] It is crucial to perform dose-response studies and include appropriate control groups to mitigate and identify potential off-target effects in your experiments.

Troubleshooting Guides

Problem: Inconsistent or unexpected behavioral effects in animal studies.

  • Possible Cause 1: Off-target effects. As mentioned in the FAQs, Compound 21 can have off-target effects, especially at higher concentrations.

    • Solution: Perform a thorough dose-response study to identify the optimal dose that elicits the desired effect without significant off-target activity. Include a control group of animals that do not express the target receptor (e.g., wild-type animals for DREADD studies) but receive the same dose of Compound 21. This will help differentiate between target-specific and off-target effects.[4][5]

  • Possible Cause 2: Variable brain penetrability. The conflicting reports on brain penetrability suggest that experimental conditions can significantly influence the concentration of Compound 21 in the CNS.

    • Solution: Standardize your experimental protocol, including the route of administration, vehicle, and timing of behavioral testing relative to compound administration. Consider performing a pilot pharmacokinetic study under your specific experimental conditions to determine the actual brain and plasma concentrations of Compound 21.

  • Possible Cause 3: Sex differences. Some studies have noted different responses to Compound 21 between male and female animals.[10][11]

    • Solution: If your study includes both sexes, analyze the data for each sex separately to identify any potential sex-specific effects.

Problem: Difficulty replicating published pharmacokinetic data.

  • Possible Cause 1: Differences in experimental protocols. Minor variations in experimental procedures can lead to different pharmacokinetic profiles.

    • Solution: Carefully review the detailed methodologies of the published studies and compare them to your own. Pay close attention to the animal species and strain, age, sex, route and vehicle of administration, and the analytical method used for quantification.

  • Possible Cause 2: Issues with compound formulation. The solubility and stability of Compound 21 in the chosen vehicle can affect its absorption and distribution.

    • Solution: Ensure that Compound 21 is fully dissolved in the vehicle before administration. A water-soluble version (dihydrochloride salt) is commercially available and may improve consistency.[2] Prepare fresh solutions for each experiment to avoid degradation.

Data Presentation

Table 1: Summary of In Vivo Pharmacokinetic Parameters of Compound 21 in Mice

Parameter Dose (mg/kg, i.p.) Time Point (min) Plasma Conc. (nM) CSF Conc. (nM) Brain Tissue Conc. (nM) Reference
Concentration 3.0 15 5833 52 722 [9]
3.0 30 - - -

| | 3.0 | 60 | ~3325 | ~28 | 1273 |[9] |

Table 2: Summary of In Vitro Binding and Potency of Compound 21

Target Assay pEC50 / EC50 Reference
hM3Dq DREADD - 8.48 [2][3]
hM1Dq DREADD - 8.91 [2]
hM4Di DREADD - 7.77 [2][3]

| hM4Di DREADD | EC50 | 2.95 nM |[6] |

Experimental Protocols

Protocol 1: In Vivo Assessment of Brain Penetrability of Compound 21

This protocol is a generalized procedure based on methodologies reported in the literature for assessing the brain penetrability of small molecules.

  • Animal Model: Select the appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats), specifying age, weight, and sex.

  • Compound Administration:

    • Prepare a solution of Compound 21 in a suitable vehicle (e.g., saline, DMSO/saline mixture). The water-soluble dihydrochloride (B599025) salt is recommended for ease of formulation.[2]

    • Administer a single dose of Compound 21 via the desired route (e.g., intraperitoneal injection). A typical dose range for in vivo DREADD activation is 0.4-1 mg/kg.[6][7]

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), anesthetize the animals.

    • Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

    • Carefully dissect and collect the brain.

    • If cerebrospinal fluid (CSF) is required, collect it from the cisterna magna prior to perfusion.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification:

    • Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of Compound 21 in plasma, brain homogenate, and CSF.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of Compound 21 in the brain homogenate by its concentration in plasma at each time point.

    • If plasma protein binding and brain tissue binding data are available, calculate the unbound brain-to-plasma concentration ratio (Kp,uu).

Protocol 2: Assessment of Oral Bioavailability of Compound 21

This protocol outlines a general procedure for determining the oral bioavailability of a compound.

  • Animal Model and Dosing Groups:

    • Use two groups of animals (e.g., rats). One group will receive Compound 21 intravenously (IV), and the other will receive it orally (PO).

  • Compound Administration:

    • IV Group: Administer a known dose of Compound 21 via tail vein injection.

    • PO Group: Administer a known dose of Compound 21 via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from each animal at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Sample Processing and Quantification:

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of Compound 21.

  • Data Analysis:

    • Plot the plasma concentration of Compound 21 versus time for both the IV and PO groups.

    • Calculate the Area Under the Curve (AUC) for both routes of administration from time zero to the last measured time point (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Calculate the absolute oral bioavailability (F%) using the following formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualizations

G cluster_0 Experimental Workflow: Brain Penetrability Assessment A Compound 21 Administration (e.g., Intraperitoneal) B Timed Sample Collection A->B C Blood (Plasma) B->C D Brain (Homogenate) B->D E CSF B->E F LC-MS/MS Quantification C->F D->F E->F G Data Analysis: Brain-to-Plasma Ratio (Kp) Unbound Ratio (Kp,uu) F->G

Caption: Workflow for assessing the brain penetrability of Compound 21.

G cluster_1 Signaling Pathway: AT2R Activation by Compound 21 C21 Compound 21 AT2R AT2 Receptor C21->AT2R PLC Phospholipase C (PLC) AT2R->PLC NO Nitric Oxide (NO) AT2R->NO PKC Protein Kinase C (PKC) PLC->PKC MAPK MAP Kinases (ERK1/2) PKC->MAPK Neuroprotection Neuroprotection & Vasodilation MAPK->Neuroprotection NO->Neuroprotection

Caption: Simplified signaling pathway of AT2R activation by Compound 21.

G cluster_2 Signaling Pathways: DREADD Activation by Compound 21 cluster_hM3Dq hM3Dq (Gq-coupled) cluster_hM4Di hM4Di (Gi-coupled) C21 Compound 21 hM3Dq hM3Dq Receptor C21->hM3Dq hM4Di hM4Di Receptor C21->hM4Di Gq Gq Protein hM3Dq->Gq PLCb Phospholipase C-beta (PLCβ) Gq->PLCb PIP2 PIP2 -> IP3 + DAG PLCb->PIP2 Ca ↑ Intracellular Ca2+ PIP2->Ca Excitatory Neuronal Excitation Ca->Excitatory Gi Gi Protein hM4Di->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Inhibitory Neuronal Inhibition cAMP->Inhibitory

Caption: DREADD hM3Dq (excitatory) and hM4Di (inhibitory) signaling pathways.

References

DREADD Agonist 21 (C21): In Vivo Metabolism and Clozapine Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide addresses a critical question for researchers using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs): the in vivo metabolic fate of DREADD agonist 21 (C21) and whether it converts to clozapine (B1669256). Understanding this is crucial for accurate interpretation of experimental results and avoiding confounding off-target effects.

Frequently Asked Questions (FAQs)

Q1: Does DREADD agonist 21 (C21) convert to clozapine in the body?

No, DREADD agonist 21 (C21) does not undergo metabolic conversion to clozapine in vivo.[1][2][3][4] C21 was specifically developed as an alternative to Clozapine-N-oxide (CNO) to circumvent the issue of bio-reconversion to clozapine, a known concern with CNO administration.[1][4]

Q2: Why was the conversion of DREADD agonists to clozapine a concern?

Clozapine has its own distinct and potent pharmacological profile, acting on a variety of endogenous receptors, including dopaminergic, serotonergic, and muscarinic receptors.[3] The unintended conversion of a DREADD agonist to clozapine could lead to off-target effects, making it difficult to attribute observed physiological or behavioral changes solely to the activation of the intended DREADD.

Q3: What evidence is there to show that C21 does not convert to clozapine?

Pharmacokinetic studies in animal models have demonstrated that following the administration of C21, there is no detectable formation of clozapine in either plasma or brain tissue.[1] These studies contrast with similar experiments using CNO, where significant levels of clozapine are detected after administration.[1][4]

Q4: Are there any other metabolites of C21 I should be aware of?

Current research indicates that C21 is a reliable alternative to CNO because it lacks active metabolites that could produce off-target effects.[2]

Troubleshooting Guide

Issue: I am observing unexpected behavioral or physiological effects in my control animals (not expressing DREADDs) after C21 administration.

While C21 does not convert to clozapine, it is essential to consider the following:

  • Dose-dependent off-target effects: At high doses, C21 may interact with other G-protein coupled receptors.[2] It is crucial to use the lowest effective dose for DREADD activation to minimize potential off-target binding.

  • Vehicle effects: Always include a vehicle-only control group to ensure the observed effects are not due to the solvent used to dissolve C21.

  • Compound purity: Ensure the C21 used is of high purity to avoid contaminants that may have biological activity.

Experimental Data

The following table summarizes pharmacokinetic data from a key study investigating the in vivo concentrations of C21 and clozapine after C21 administration in mice.

Compound AdministeredDose (mg/kg, i.p.)Time Post-Administration (min)C21 Concentration (ng/mL)Clozapine Concentration
C21 0.1, 1, and 1030Measurable levels in brain and plasmaNot Detected
CNO 0.3, 1, and 1.530Not detected in brainDetected in brain and plasma

Data adapted from Thompson et al. (2018).[1]

Key Experimental Protocol

The following provides a generalized methodology for assessing the in vivo conversion of DREADD agonists.

Objective: To determine the plasma and brain concentrations of C21 and potential metabolite clozapine following systemic administration.

Methodology:

  • Animal Model: Male C57BL/6J mice.

  • Compound Administration: Intraperitoneal (i.p.) injection of C21 at various doses (e.g., 0.1, 1.0, 10 mg/kg). A separate group is administered CNO as a positive control for clozapine conversion.

  • Sample Collection: At a specified time point post-injection (e.g., 30 minutes), blood and brain tissue are collected.

  • Sample Preparation:

    • Blood is centrifuged to separate plasma.

    • Brain tissue is homogenized.

    • Proteins in plasma and brain homogenates are precipitated using a solvent like acetonitrile.

    • Samples are centrifuged, and the supernatant is collected.

  • Analytical Method:

    • Quantification of C21 and clozapine is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection of each compound.

    • Standard curves for both C21 and clozapine are generated to accurately quantify their concentrations in the experimental samples.

Visualizing Metabolic Pathways

The following diagrams illustrate the metabolic relationship, or lack thereof, between CNO, C21, and clozapine.

CNO Clozapine-N-Oxide (CNO) Clozapine Clozapine CNO->Clozapine In vivo reduction DREADD_Activation DREADD Activation Clozapine->DREADD_Activation Agonist Off_Target Off-Target Effects Clozapine->Off_Target Agonist

Metabolic pathway of CNO to Clozapine.

C21 DREADD Agonist 21 (C21) Clozapine Clozapine DREADD_Activation DREADD Activation C21->DREADD_Activation Direct Agonist

C21 does not convert to Clozapine in vivo.

References

Technical Support Center: DREADD Agonist 21 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of DREADD agonist 21 (C21) dihydrochloride (B599025) solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid DREADD agonist 21 dihydrochloride?

A1: The solid powder is stable for at least one month at both room temperature and -20°C.[1] However, the dihydrochloride salt is hygroscopic, meaning it can absorb moisture from the air, which may cause it to become sticky.[1][2] While this should not affect its biological activity, we recommend storing the solid compound in a tightly sealed container, desiccated at room temperature.[1][3]

Q2: What is the best solvent for this compound?

A2: This water-soluble version of C21 is readily soluble in water up to a concentration of 100 mM.[1][2] It is also soluble in DMSO and ethanol (B145695) up to 100 mM.[3] For most in vivo applications, dissolving in saline or a dextrose solution (e.g., D5W) is common.[2]

Q3: How should I prepare and store C21 dihydrochloride solutions?

A3: It is highly recommended to prepare fresh solutions for immediate use.[1][2] If you must store the solution, it should be aliquoted into tightly sealed vials and frozen at -20°C for up to one month.[1][2] When you need to use a stored aliquot, allow it to equilibrate to room temperature for at least one hour before opening the vial.[1][2]

Q4: How stable is the C21 dihydrochloride solution at room temperature?

A4: The solution's purity begins to decline over time at room temperature. Studies have shown that after 96 hours (4 days), the purity of the compound in an aqueous solution drops to approximately 95-97% and will continue to decrease.[1][2] Therefore, it is best to use the solution within 48 hours of preparation if kept at room temperature.[1]

Q5: Can I store the C21 dihydrochloride solution at 4°C?

A5: While short-term storage at 4°C is possible, for any storage period longer than a few days, freezing at -20°C is the recommended condition to maintain stability for up to one month.[1][2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Solid compound appears sticky or clumped. Absorption of moisture from the air.The compound is hygroscopic.[1][2] This should not affect performance. Ensure the vial is tightly sealed and stored in a desiccator to prevent further moisture absorption.
Inconsistent experimental results. Degradation of the agonist solution.Prepare fresh C21 solution immediately before each experiment.[1] If using frozen aliquots, ensure they have not been stored for longer than one month and avoid repeated freeze-thaw cycles.
Unexpected off-target effects observed in vivo. High dosage of C21.While C21 avoids the back-metabolism issues of CNO, high doses (>3 mg/kg) have been noted to potentially interact with other receptors, including dopamine, serotonin, and muscarinic receptors.[4][5] Consider performing a dose-response curve to find the optimal concentration for DREADD activation with minimal off-target effects. Typical effective doses range from 0.3-3 mg/kg.[6][7]
Difficulty dissolving the compound. Incorrect solvent or concentration.C21 dihydrochloride should readily dissolve in water up to 100 mM.[1] Gentle vortexing can be used to aid dissolution; warming is typically not required.[1]

Quantitative Data Summary

Table 1: Stability of this compound in Aqueous Solution

Storage ConditionTimePurityCitation
Room Temperature96 hours~95-97%[1][2]
-20°CUp to 1 monthStable[1][2]

Table 2: Solubility of this compound

SolventMaximum ConcentrationCitation
Water100 mM[1][3]
DMSO100 mM[3]
Ethanol100 mM

Experimental Protocols

Protocol 1: In Vitro Gq-DREADD Activation Assay (Calcium Flux)

This protocol outlines a general method for measuring the activation of Gq-coupled DREADDs by monitoring intracellular calcium mobilization.[8]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) in appropriate media. Transfect the cells with a plasmid encoding the Gq-DREADD (e.g., hM3Dq).

  • Cell Plating: Plate the transfected cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Agonist Preparation: Prepare a stock solution of C21 dihydrochloride in a suitable buffer (e.g., Hank's Balanced Salt Solution with HEPES). Create a serial dilution to generate a range of concentrations for a dose-response curve.

  • Assay and Data Acquisition:

    • Use a fluorescence plate reader to measure the baseline fluorescence of the cells in each well.

    • Add the different concentrations of the C21 solution to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the change in fluorescence from the baseline for each well. Plot the peak fluorescence change against the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀.

Protocol 2: General In Vivo DREADD Experimental Workflow in Rodents

This protocol provides a general workflow for in vivo experiments using C21 to modulate neuronal activity in rodents.[8]

  • DREADD Expression: Deliver a viral vector (e.g., AAV) encoding the desired DREADD into the target brain region of the animal via stereotaxic surgery. Allow 3-4 weeks for optimal viral expression and recovery.

  • Habituation: Habituate the animals to the experimental procedures and environment, including handling and mock injections (with vehicle), to minimize stress-induced behavioral changes.

  • Agonist Administration: Prepare the C21 dihydrochloride solution in sterile saline or another appropriate vehicle. Administer the agonist via the desired route (e.g., intraperitoneal injection) at a pre-determined dose (typically 0.3-3 mg/kg).[6][7]

  • Behavioral Testing: Conduct the behavioral paradigm at the appropriate time point after agonist administration, considering the pharmacokinetic profile of C21. The agonist has been shown to have a half-life of approximately 2-4 hours in the serum and brain after a 1 mg/kg i.p. injection.[9]

  • Control Groups: It is critical to include appropriate control groups:

    • Animals expressing the DREADD but receiving a vehicle injection.

    • Animals not expressing the DREADD but receiving the C21 injection (to control for off-target effects).

    • Animals expressing a reporter protein (e.g., mCherry) instead of the DREADD and receiving the C21 injection.

Visualizations

G cluster_storage C21 Dihydrochloride Solution Workflow prep Prepare C21 Solution in desired solvent decision Use within 48 hours? prep->decision use_now Use immediately in experiment decision->use_now Yes store Aliquot into tightly sealed vials decision->store No freeze Store at -20°C (max 1 month) store->freeze thaw Equilibrate to RT for >1 hour before use freeze->thaw use_later Use in experiment thaw->use_later

Caption: Workflow for C21 solution preparation and storage.

G cluster_workflow General In Vivo Experimental Workflow surgery Stereotaxic Surgery: AAV-DREADD Injection recovery Recovery & Viral Expression (3-4 weeks) surgery->recovery habituation Habituation to Handling & Mock Injections recovery->habituation injection C21 or Vehicle Administration (i.p.) habituation->injection behavior Behavioral Testing injection->behavior histology Histological Verification of DREADD Expression behavior->histology

Caption: Workflow for a typical in vivo DREADD experiment.

G cluster_pathway Simplified Gq-DREADD Signaling Pathway C21 C21 Agonist DREADD hM3Dq Receptor C21->DREADD binds Gq Gαq Protein DREADD->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP₃ PLC->IP3 produces Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers Response Neuronal Activation Ca->Response

Caption: C21 activation of the Gq-coupled DREADD pathway.

References

Navigating DREADD Agonist 21 (C21) Experiments: A Guide to Appropriate Vehicle Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting and utilizing appropriate vehicle controls for experiments involving the DREADD agonist, Compound 21 (C21). Addressing common challenges and questions, this resource aims to ensure the rigor and reproducibility of your chemogenetic studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and appropriate vehicle for dissolving C21 for in vivo experiments?

For in vivo studies, the most frequently used and generally appropriate vehicle for C21 is a sterile saline solution (0.9% NaCl). To aid dissolution, a small percentage of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) is often used. For instance, a vehicle of 0.5% DMSO in 0.9% saline has been documented in studies.[1] Another reported vehicle for in vivo administration is 5% dextrose in water (D5W).[2] The choice may depend on the specific experimental paradigm and institutional protocols.

Q2: My C21 is not dissolving properly in saline. What should I do?

If you are encountering solubility issues with C21 in saline, consider the following:

  • Use the water-soluble salt form: DREADD agonist 21 is available as a dihydrochloride (B599025) salt, which is readily soluble in water up to a concentration of 100 mM.[3]

  • Incorporate a co-solvent: As mentioned, a small amount of DMSO (e.g., 0.5%) can significantly improve solubility.[1] Ensure the final concentration of the co-solvent is low and tested for any behavioral or physiological effects in your control animals.

  • Gentle warming and vortexing: Gentle warming and vortexing can aid in the dissolution process.[3]

Q3: Are there known off-target effects of the vehicle itself that I should be concerned about?

Yes, vehicles, especially those containing co-solvents like DMSO, can have biological effects. It is crucial to administer the vehicle alone to a control group of animals that do not express the DREADD receptor. This allows you to distinguish the effects of C21 from any potential effects of the vehicle. Chronic injections of a vehicle containing 0.5% DMSO in saline have been shown to be behaviorally comparable to CNO or C21 injections in non-DREADD expressing mice.[1][4]

Q4: How should I prepare and store my C21 stock solutions and working solutions?

For the water-soluble dihydrochloride salt of C21, it is recommended to prepare solutions fresh for immediate use.[3] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[3] When using a stored solution, allow it to equilibrate to room temperature for at least one hour before opening.[3] For C21 base, which is soluble in DMSO and ethanol (B145695) up to 100 mM, stock solutions can be prepared in these solvents and stored at -20°C.[5] Subsequent dilutions into aqueous buffers for experiments should be done fresh.

Q5: What are the critical control groups to include in my DREADD experiment with C21?

To ensure the specificity of your results, the following control groups are essential:

  • Vehicle Control: Animals expressing the DREADD receptor that receive only the vehicle solution. This controls for any effects of the injection procedure and the vehicle itself.

  • C21 in Non-DREADD Expressing Animals: Animals that do not express the DREADD receptor but receive C21. This is a critical control to identify any off-target effects of C21.[6][7] Some studies have reported dose-dependent off-target effects of C21.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected behavioral or physiological effects in the vehicle control group. The vehicle or a component of it (e.g., DMSO) is having a biological effect.- Reduce the concentration of the co-solvent (e.g., DMSO) to the lowest effective percentage. - Switch to a different vehicle (e.g., saline only if solubility permits, or D5W). - Run a separate cohort of animals to characterize the baseline effects of the vehicle.
Variability in results between experiments. Inconsistent preparation or storage of C21 solutions.- Always prepare fresh working solutions of C21 from a stock. - If using the water-soluble form, use it within 48 hours when stored at room temperature or follow proper long-term storage protocols.[3] - Ensure consistent and accurate dosing across all animals.
Precipitation of C21 in the final diluted solution. The solubility limit has been exceeded in the aqueous buffer.- Increase the percentage of the co-solvent slightly, ensuring it remains at a low, non-bioactive concentration. - Prepare a more dilute stock solution to reduce the final concentration of the organic solvent upon dilution. - Use the water-soluble dihydrochloride salt of C21.[3]

Quantitative Data Summary

Compound Solvent Solubility Storage of Solution Reference
DREADD agonist 21DMSOUp to 100 mM-20°C[5]
EthanolUp to 100 mM-20°C[5]
DREADD agonist 21 dihydrochlorideWaterUp to 100 mMUse within 48h at RT; up to 1 month at -20°C[3]

Experimental Protocols

Protocol 1: Preparation of C21 Solution for In Vivo Administration (Using DMSO as a Co-solvent)
  • Calculate the required amount of C21: Based on the desired dose (e.g., 0.5 mg/kg) and the weight of the animals, calculate the total mass of C21 needed.

  • Prepare the vehicle solution: Prepare a sterile 0.9% saline solution containing 0.5% DMSO. For example, to make 10 mL of the vehicle, add 50 µL of sterile DMSO to 9.95 mL of sterile 0.9% saline.

  • Dissolve C21: Weigh the calculated amount of C21 and dissolve it in the prepared vehicle solution.

  • Vortex and visually inspect: Vortex the solution until the C21 is completely dissolved. Visually inspect for any particulates.

  • Sterile filter: If necessary for the administration route (e.g., intravenous), filter the solution through a 0.22 µm syringe filter.

  • Administer immediately: Use the freshly prepared solution for injections.

Protocol 2: In Vitro Application of C21
  • Prepare a stock solution: Dissolve C21 in a suitable solvent like DMSO to a high concentration (e.g., 10 mM).

  • Store the stock solution: Aliquot the stock solution and store it at -20°C for long-term use.

  • Prepare the working solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in the appropriate cell culture medium or buffer to the final desired concentration (e.g., 1 µM).[6][7]

  • Vehicle control: Prepare a vehicle control solution by adding the same volume of DMSO (without C21) to the cell culture medium, ensuring the final DMSO concentration is identical to the C21-containing medium.

  • Apply to cells: Replace the medium of your DREADD-expressing and control cells with the C21-containing medium or the vehicle control medium.

Visualizations

DREADD_Experiment_Workflow cluster_prep Preparation cluster_groups Experimental Groups cluster_analysis Analysis cluster_interpretation Interpretation prep_c21 Prepare C21 Solution group_dread_c21 DREADD-expressing + C21 prep_c21->group_dread_c21 group_no_dread_c21 Non-expressing + C21 prep_c21->group_no_dread_c21 prep_vehicle Prepare Vehicle Control group_dread_vehicle DREADD-expressing + Vehicle prep_vehicle->group_dread_vehicle measure Measure Outcome group_dread_c21->measure group_dread_vehicle->measure group_no_dread_c21->measure compare1 Compare DREADD+C21 vs DREADD+Vehicle measure->compare1 compare2 Compare DREADD+C21 vs Non-expressing+C21 measure->compare2 interpret_specific Specific DREADD-mediated Effect compare1->interpret_specific Difference interpret_vehicle Vehicle Effect compare1->interpret_vehicle No Difference compare2->interpret_specific Difference interpret_off_target Off-target C21 Effect compare2->interpret_off_target No Difference

Caption: Experimental workflow for a well-controlled DREADD experiment using C21.

Vehicle_Selection_Logic start Start: Select Vehicle for C21 solubility_check Is C21 (base) soluble in desired vehicle (e.g., saline)? start->solubility_check use_salt Use water-soluble C21 dihydrochloride salt solubility_check->use_salt No add_cosolvent Add minimal amount of co-solvent (e.g., DMSO) solubility_check->add_cosolvent Partially test_vehicle Test vehicle alone in non-DREADD expressing animals solubility_check->test_vehicle Yes use_salt->test_vehicle add_cosolvent->test_vehicle effect_check Does the vehicle have a biological effect? test_vehicle->effect_check proceed Proceed with experiment effect_check->proceed No modify_vehicle Modify vehicle (e.g., lower co-solvent %) effect_check->modify_vehicle Yes modify_vehicle->test_vehicle

Caption: Decision-making process for selecting an appropriate vehicle for C21.

References

unexpected physiological effects of Compound 21 (e.g., diuresis)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Compound 21 (C21). The following information is designed to address specific issues, particularly unexpected physiological effects such as diuresis, that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Compound 21 and its intended mechanism of action?

A1: Compound 21 is a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1] It is designed to be biologically inert at endogenous receptors while potently activating engineered DREADD receptors, allowing for the remote control of neuronal activity and other cellular processes.[1][2]

Q2: What are the known unexpected or "off-target" physiological effects of Compound 21?

A2: The most significant unexpected physiological effect reported for Compound 21 is a dose-dependent acute diuresis (increased urine production).[2][3] Other observed off-target effects include the modulation of nigral dopaminergic neuron activity in rats.[4]

Q3: What is the proposed mechanism for Compound 21-induced diuresis?

A3: The exact molecular mechanism for C21-mediated diuresis is not fully elucidated.[2][3] However, evidence suggests it involves the antagonism of M3 muscarinic receptors.[3][5] Compound 21 has been shown to inhibit bladder smooth muscle contraction in a dose-dependent manner, which is consistent with M3 receptor blockade.[3][5] This effect leads to increased voiding size.[2][3]

Q4: At what doses are the diuretic effects of Compound 21 observed?

A4: The diuretic effects of Compound 21 are dose-dependent. A significant, approximately 4-fold increase in urine output and a corresponding increase in the glomerular filtration rate (GFR) have been observed in mice at a dose of 1.0 mg/kg.[1][3][6] This effect was not apparent at a lower dose of 0.3 mg/kg.[1][5] The diuretic effect at 1.0 mg/kg was observed to last for approximately one hour.[1][5]

Q5: Should I be concerned about other off-target effects?

A5: Yes, researchers should be aware of other potential off-target effects. For instance, in male rats, a 1 mg/kg dose of C21 was found to strongly increase the activity of nigral dopaminergic neurons in control animals, an effect that was circumvented by reducing the dose to 0.5 mg/kg.[4] Radioligand binding assays have indicated that Compound 21 can bind to several endogenous G protein-coupled receptors (GPCRs), including muscarinic M1-3 receptors.[1][2][6] Therefore, including appropriate control groups, such as wild-type animals not expressing DREADDs, is crucial in experimental design.

Troubleshooting Guides

Guide 1: Unexpected Diuresis Observed in Experiments

  • Problem: A significant increase in urine output is observed in experimental animals following the administration of Compound 21.

  • Potential Cause: This is a known off-target effect of Compound 21, particularly at doses of 1.0 mg/kg and higher, likely mediated by the antagonism of M3 muscarinic receptors.[1][3]

  • Troubleshooting Steps:

    • Verify Dose: Confirm the concentration and administered volume of the Compound 21 solution to ensure accurate dosing.

    • Incorporate Controls: Always include a vehicle-only control group to quantify the baseline and C21-induced diuretic effects.

    • Consider Dose Reduction: If the diuretic effect is confounding the primary experimental outcomes, consider reducing the dose of Compound 21 to 0.3 mg/kg, a level at which significant diuresis has not been reported.[1][5]

    • Account for Fluid Loss: In experimental designs where physiological homeostasis is critical, account for the potential dehydration and electrolyte imbalance caused by diuresis. Monitor animal well-being closely.

    • Experimental Timing: Be aware that the diuretic effect is acute and lasts for about an hour after administration.[1][5] Plan experimental timelines accordingly.

Guide 2: High Variability in Behavioral or Physiological Readouts

  • Potential Cause: The dose-dependent off-target effects of Compound 21, including diuresis and potential modulation of neuronal circuits, can introduce significant physiological variability.[4]

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures, including animal handling, injection timing, and environmental conditions, are strictly standardized.

    • Dose-Response Pilot Study: Conduct a pilot study with a range of Compound 21 doses to identify an optimal dose that elicits the desired DREADD-mediated effect with minimal off-target physiological disturbances for your specific model.

    • Appropriate Control Groups: As mentioned, use wild-type animals (not expressing DREADDs) treated with Compound 21 to isolate and understand the off-target effects.

    • Increase Sample Size: If variability cannot be eliminated, increasing the number of animals per group may be necessary to achieve sufficient statistical power.

    • Monitor Animal Health: Closely monitor animals for signs of distress or altered behavior that could be linked to the off-target effects of Compound 21.

Data Presentation

Table 1: Dose-Dependent Effects of Compound 21 on Diuresis in Mice

Parameter0.3 mg/kg C211.0 mg/kg C213.0 mg/kg C21Vehicle (D5W)Citation(s)
Urine Output No significant change~4-fold increaseNot significantly increased (at 90 min)No significant change[1][3][5]
Glomerular Filtration Rate (GFR) No significant changeSignificantly increasedNot reportedNo significant change[3][5]
Fractional Excretion of Sodium (FeNa) No significant differenceNo significant differenceNot reportedNo significant difference[3][5]
Mean Arterial Pressure (MAP) No significant differenceNo significant differenceNot reportedNo significant difference[3][5]
Volume per Void No significant changeSignificantly increasedIncreasedNo significant change[3][5]

Table 2: Other Reported Off-Target Effects of Compound 21

EffectSpeciesDoseObservationCitation(s)
Nigral Dopaminergic Neuron Activity Rat (Male)1.0 mg/kgStrong increase in activity in control animals[4]
Rat (Male)0.5 mg/kgNo significant off-target effect on neuronal firing[4]
Rat (Female)0.5 mg/kgTransient and residual off-target effect[4]
Bladder Smooth Muscle Contraction Mouse (in vitro)0.1 µM - 100 µMDose-dependent inhibition of EFS-induced contraction[3][5]

Experimental Protocols

Protocol 1: Assessment of Diuresis in Anesthetized Mice

  • Animal Preparation: Anesthetize the mouse and place it on a heated surgical table to maintain body temperature.

  • Cannulation: Cannulate the femoral vein for infusion and the femoral artery for blood pressure monitoring.[3]

  • Bladder Catheterization: Catheterize the bladder for continuous urine collection.

  • Infusion: Infuse a solution of 5% dextrose in water (D5W) containing FITC-sinistrin for GFR measurement at a constant rate (e.g., 120 µL/h/10 g body weight) to establish a stable urine output.[3]

  • Baseline Measurement: Collect urine for 2-3 stable baseline periods.

  • Compound 21 Administration: Administer Compound 21 (e.g., 1.0 mg/kg) or vehicle via the venous cannula.[1][3]

  • Post-Injection Measurement: Continue to collect urine and monitor blood pressure for a set period post-injection (e.g., 1-2 hours).

  • Data Analysis: Measure urine flow rate and determine GFR from the clearance of FITC-sinistrin.

Protocol 2: Voiding Spot Assay (VSA) in Awake Mice

  • Acclimation: Acclimate mice to the testing environment.

  • Compound 21 Administration: Administer Compound 21 (e.g., 0.3, 1.0, or 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[3][5]

  • Voiding Observation: Place each mouse individually into a cage with a pre-weighed piece of filter paper on the floor.

  • Data Collection: After a defined period (e.g., 90 minutes or 4 hours), remove the mouse and the filter paper.[3][5]

  • Analysis: Allow the filter paper to dry. The urine spots can be visualized under UV light. Quantify the number of spots, the total area of the spots, and the total urine volume (by weight change of the paper or using specialized software like ML-UrinQuant).[3]

Protocol 3: In Vitro Bladder Smooth Muscle Contractility Assay

  • Tissue Preparation: Euthanize a mouse and dissect the urinary bladder. Cut the bladder into longitudinal smooth muscle strips.

  • Myograph Setup: Mount the muscle strips in an organ bath containing physiological salt solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration: Allow the strips to equilibrate under a resting tension.

  • Induction of Contraction: Induce contractions using electrical field stimulation (EFS) or a pharmacological agent like carbachol.

  • Compound 21 Application: Add increasing concentrations of Compound 21 to the bath and record the changes in contractile force.[3][5]

  • Data Analysis: Analyze the dose-response relationship of Compound 21 on bladder smooth muscle contractility.

Mandatory Visualizations

G C21 Compound 21 Inhibition C21->Inhibition M3R Muscarinic M3 Receptor (in Bladder Smooth Muscle) Contraction Bladder Smooth Muscle Contraction M3R->Contraction Stimulates Inhibition->M3R Diuresis Increased Urine Output (Diuresis) Contraction->Diuresis Inhibition leads to

Caption: Proposed pathway for Compound 21-induced diuresis.

G start Start prep Anesthetize Mouse & Prepare Surgical Area start->prep cannulate Cannulate Femoral Vein and Artery prep->cannulate catheterize Catheterize Bladder cannulate->catheterize infuse Infuse FITC-Sinistrin Solution catheterize->infuse baseline Collect Baseline Urine Samples infuse->baseline administer Administer C21 or Vehicle baseline->administer collect Collect Post-Injection Urine Samples administer->collect analyze Analyze Urine Flow Rate and GFR collect->analyze end_node End analyze->end_node

Caption: Workflow for assessing diuresis in anesthetized mice.

G start Unexpected Diuresis Observed check_dose Is the dose ≥ 1.0 mg/kg? start->check_dose yes_dose High likelihood of C21-induced diuresis check_dose->yes_dose Yes no_dose Consider other experimental variables or lower C21 effect check_dose->no_dose No action Actionable Steps yes_dose->action reduce_dose Consider reducing dose to 0.3 mg/kg action->reduce_dose add_control Ensure proper vehicle controls are in place action->add_control account Account for fluid loss in analysis action->account

Caption: Troubleshooting logic for unexpected diuresis.

References

Validation & Comparative

A Head-to-Head Comparison of DREADD Agonists: Compound 21 vs. Deschloroclozapine

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of synthetic ligands offers researchers enhanced precision and potency for chemogenetic control. This guide provides a detailed comparison of two prominent DREADD agonists, Compound 21 (C21) and Deschloroclozapine (DCZ), to aid researchers in selecting the optimal actuator for their experimental needs.

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized neuroscience and other fields by enabling remote and reversible control of cellular signaling.[1][2] The choice of the activating ligand is critical for the success of these experiments. While Clozapine-N-Oxide (CNO) was the first-generation agonist, concerns about its metabolic conversion to clozapine (B1669256) and off-target effects have spurred the development of newer, more refined compounds.[3][4] Among these, Compound 21 (C21) and Deschloroclozapine (DCZ) have emerged as popular alternatives. This guide presents a comprehensive comparison of their performance based on available experimental data.

Chemical Structures and Mechanism of Action

Both C21 and DCZ are structurally related to clozapine and are designed to potently and selectively activate muscarinic-based DREADDs, such as the excitatory hM3Dq and the inhibitory hM4Di receptors.[3] These engineered G protein-coupled receptors (GPCRs) are unresponsive to endogenous ligands like acetylcholine (B1216132) but are activated by synthetic agonists.[1] Upon binding, the DREADD undergoes a conformational change, initiating intracellular signaling cascades.

  • hM3Dq (Gq-coupled): Activation of hM3Dq, which is coupled to the Gq signaling pathway, stimulates phospholipase C. This leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium levels and neuronal excitation.[5]

  • hM4Di (Gi-coupled): Activation of hM4Di, coupled to the Gi pathway, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can also lead to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and silencing of neuronal activity.[2][5]

In Vitro Performance: Affinity and Potency

Quantitative in vitro assays are crucial for determining the fundamental pharmacological properties of DREADD agonists. Binding affinity (Ki) measures how tightly a ligand binds to the receptor, while potency (EC50) indicates the concentration of an agonist required to elicit a half-maximal response.

Recent studies have demonstrated that DCZ exhibits significantly higher affinity and potency for both hM3Dq and hM4Di DREADDs compared to C21.[6][7]

AgonistReceptorBinding Affinity (Ki, nM)Potency (EC50, nM)
Deschloroclozapine (DCZ) hM3Dq6.3[6][7]0.13[7][8]
hM4Di4.2[6][7]0.081[6][8]
Compound 21 (C21) hM3Dq850[6]8.48 (pEC50)[9]
hM4Di180[6]7.77 (pEC50)[9]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

These data clearly indicate that DCZ is a more potent and higher-affinity ligand for muscarinic DREADDs in vitro than C21.[6]

In Vivo Performance: Efficacy and Pharmacokinetics

The ultimate test of a DREADD agonist is its performance in vivo. Key considerations include brain penetrability, speed of action, duration of effect, and potential for off-target effects.

DCZ has been shown to be a potent and fast-acting DREADD agonist in both mice and non-human primates.[6][7][10] Positron Emission Tomography (PET) studies have revealed that DCZ readily crosses the blood-brain barrier and selectively binds to DREADDs.[6][10] The dose required for 50% DREADD occupancy (ED50) for DCZ is substantially lower than that for C21.[6]

AgonistSpeciesED50 for hM4Di Occupancy (µg/kg)
Deschloroclozapine (DCZ) Monkey25[6]
Compound 21 (C21) Monkey1500[6]

Pharmacokinetic studies have demonstrated that DCZ is rapidly available in the brain following systemic administration and is metabolically stable.[6][7] In contrast, while C21 also has good bioavailability and brain penetrability, it exhibits lower potency in vivo compared to DCZ.[3][4]

A study comparing the behavioral effects of DCZ, C21, and CNO in rats found that none of the agonists significantly altered locomotor activity on their own, but noted large individual differences in behavioral responses and receptor expression. However, other studies have shown that C21 can induce off-target effects at higher doses.[11] For instance, a 1 mg/kg dose of C21 was found to increase the activity of nigral neurons in control animals, an effect that was circumvented by reducing the dose to 0.5 mg/kg.[12][11]

Off-Target Effects

A critical consideration for any DREADD agonist is its potential for off-target effects. DCZ was developed to have reduced binding to endogenous receptors compared to clozapine.[7][13] While PET imaging has suggested some off-target binding of DCZ in cortical areas, its high potency at DREADDs means that at effective doses, occupancy at off-target sites with lower affinity is predicted to be minimal.[6][14]

C21 has been reported to have weak to moderate binding affinity for a range of wild-type GPCRs, including serotonin, dopamine, and histamine (B1213489) receptors.[9][15] This suggests a potential for functional antagonism at these receptors, especially at higher in vivo doses.[4][9] Therefore, careful dose-response studies and appropriate control groups are essential when using C21 to avoid confounding off-target effects.[12][11][16]

Experimental Protocols

To ensure the reproducibility and validity of DREADD-based experiments, it is crucial to follow well-defined protocols. Below are generalized workflows for in vitro and in vivo applications.

In Vitro DREADD Activation Assay (Calcium Mobilization)

This protocol describes a common method for assessing the activation of Gq-coupled DREADDs.[17]

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid encoding the hM3Dq DREADD.

  • Cell Plating: Seed the transfected cells into a 96-well plate.

  • Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Agonist Application: Prepare serial dilutions of the DREADD agonist (C21 or DCZ) and add to the wells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Plot the dose-response curve to determine the EC50 value.[17]

In Vivo DREADD Experiment in Rodents

This protocol outlines a general procedure for using DREADDs to modulate neuronal activity and behavior in rodents.[17]

  • DREADD Expression: Stereotactically inject an adeno-associated virus (AAV) vector encoding the DREADD of interest (e.g., hM3Dq or hM4Di) into the target brain region. Allow several weeks for receptor expression.[17]

  • Habituation: Acclimate the animals to the experimental setup and procedures.

  • Agonist Administration: Dissolve the DREADD agonist in a suitable vehicle (e.g., saline, DMSO) and administer via the desired route (e.g., intraperitoneal injection, oral gavage).[17]

  • Behavioral Testing: Conduct the behavioral paradigm at a time point consistent with the agonist's pharmacokinetic profile.

  • Control Groups: Include essential control groups, such as animals expressing the DREADD but receiving only the vehicle, and animals not expressing the DREADD but receiving the agonist.[17]

  • Histological Verification: At the end of the experiment, confirm DREADD expression in the target region through immunohistochemistry.[17]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental logic, the following diagrams are provided in DOT language for use with Graphviz.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist DREADD Agonist (C21 or DCZ) hM3Dq hM3Dq DREADD Agonist->hM3Dq binds Gq Gq protein hM3Dq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

Caption: Gq-coupled DREADD signaling pathway leading to neuronal excitation.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist DREADD Agonist (C21 or DCZ) hM4Di hM4Di DREADD Agonist->hM4Di binds Gi Gi protein hM4Di->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates cAMP cAMP AC->cAMP converts ATP to K_efflux K⁺ Efflux GIRK->K_efflux ATP ATP PKA PKA cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition K_efflux->Neuronal_Inhibition

Caption: Gi-coupled DREADD signaling pathway leading to neuronal inhibition.

InVivo_Workflow AAV_Injection AAV-DREADD Injection (Stereotaxic Surgery) Expression DREADD Expression (3-4 weeks) AAV_Injection->Expression Habituation Animal Habituation Expression->Habituation Agonist_Admin Agonist Administration (C21 or DCZ) Habituation->Agonist_Admin Behavioral_Test Behavioral Testing Agonist_Admin->Behavioral_Test Histology Histological Verification Behavioral_Test->Histology

References

Compound 21 vs. CNO for DREADD Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist is a critical decision that can significantly impact the outcome and interpretation of chemogenetic studies. This guide provides a comprehensive comparison of Compound 21 (C21) and the traditional agonist, Clozapine-N-oxide (CNO), highlighting the advantages of C21 in providing more specific and reliable DREADD activation.

The primary drawback of CNO lies in its metabolic profile. It is now well-established that CNO can be reverse-metabolized to clozapine (B1669256) in vivo.[1][2] Clozapine, an atypical antipsychotic, has a broad pharmacological profile, interacting with numerous endogenous receptors, which can lead to off-target effects and confound experimental results.[3][4] Compound 21 was developed as a next-generation DREADD agonist to address this limitation.[5]

Quantitative Comparison of DREADD Agonists

The following table summarizes the key quantitative parameters of C21 and CNO, providing a clear comparison of their performance characteristics.

ParameterCompound 21 (C21)Clozapine-N-oxide (CNO)References
Back-Metabolism to Clozapine No detectable conversion to clozapine.Undergoes reverse metabolism to clozapine.[3][5][6]
In Vitro Potency (EC50) hM3Dq: ~1.7 nM, hM4Di: IntermediatehM3Dq: ~6.0 nM, hM4Di: 8.1 nM[7]
Brain Penetration ExcellentPoor, but its metabolite clozapine readily crosses the blood-brain barrier.[3][5][7]
Pharmacokinetics Superior brain penetration and longer-lasting presence in the brain.Limited brain entry, with its effects likely mediated by conversion to clozapine.[7]
Off-Target Effects Can have off-target effects at higher doses, including interactions with histamine (B1213489) H1 and serotonin (B10506) receptors.Off-target effects are primarily due to its conversion to clozapine, which has a wide range of receptor interactions.[6][8][9]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of DREADD activation and a typical experimental workflow for comparing C21 and CNO, the following diagrams are provided.

DREADD_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C21 Compound 21 DREADD DREADD Receptor (e.g., hM3Dq, hM4Di) C21->DREADD Direct Activation CNO CNO Clozapine Clozapine CNO->Clozapine Metabolism Clozapine->DREADD Activation G_protein G-protein DREADD->G_protein Activation Signaling Downstream Signaling (e.g., Gq or Gi pathway) G_protein->Signaling Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Data Analysis A Animal Model with DREADD Expression C Vehicle A->C D CNO A->D E Compound 21 A->E B Control Group (No DREADD Expression) B->C B->D B->E F Behavioral/Physiological Measurement C->F G Pharmacokinetic Analysis (Blood/Brain Samples) C->G D->F D->G E->F E->G H Comparison of Effects F->H G->H

References

Compound 21: A Specificity Assessment for hM3Dq and hM4Di DREADDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology has provided an unprecedented ability to remotely control cellular signaling, particularly in neuroscience research. The selection of an appropriate agonist is critical for the precise and accurate interpretation of experimental outcomes. This guide provides a detailed comparison of Compound 21 (C21) as an activator for the widely used hM3Dq (excitatory, Gq-coupled) and hM4Di (inhibitory, Gi-coupled) DREADDs, with supporting experimental data and protocols.

Performance Comparison of DREADD Agonists

Compound 21 has emerged as a viable alternative to the prototypical DREADD agonist Clozapine-N-oxide (CNO), primarily because it does not undergo metabolic conversion to clozapine (B1669256), a psychoactive compound with its own complex pharmacology.[1][2] This section provides quantitative data to compare the in vitro potency and binding affinity of C21 with other DREADD activators.

In Vitro Potency and Affinity

The following tables summarize the potency (pEC50) and binding affinity (pKi) of various DREADD agonists for hM3Dq and hM4Di receptors. Higher pEC50 and pKi values indicate greater potency and affinity, respectively.

Table 1: Potency (pEC50) of DREADD Agonists at hM3Dq and hM4Di

AgonisthM3Dq (Gq) pEC50hM4Di (Gi) pEC50Data Source
Compound 21 (C21) 8.48 ± 0.05 (Ca²⁺ Mobilization)7.77 (cAMP Inhibition)Thompson et al., 2018[1]
Clozapine-N-oxide (CNO)Not specified in sourceSubmicromolarThompson et al., 2018[3]
Perlapine8.08 ± 0.05 (Ca²⁺ Mobilization)SubmicromolarThompson et al., 2018[1][3]
Deschloroclozapine (DCZ)Reported to have >100-fold greater potency than CNO and C21Reported to have >100-fold greater potency than CNO and C21Nagai et al., 2020[4]
JHU3716018.5 nM (EC50)0.2 nM (EC50)Bonaventura et al., 2018[5]

Table 2: Binding Affinity (pKi) of DREADD Agonists at hM3Dq and hM4Di

AgonisthM3Dq (Gq) pKihM4Di (Gi) pKiData Source
Compound 21 (C21) 230 nM (Ki)91 nM (Ki)Bonaventura et al., 2018[5]
Clozapine3.5 nM (Ki)2.8 nM (Ki)Bonaventura et al., 2018[5]
Deschloroclozapine (DCZ)Reported to have >100-fold greater affinity than CNO and C21Reported to have >100-fold greater affinity than CNO and C21Nagai et al., 2020[4]

Note: Direct side-by-side quantitative comparisons of C21 with DCZ and JHU37160 under identical experimental conditions are limited. The data presented for DCZ and JHU37160 are based on the cited literature and may have been obtained using different experimental setups.

Off-Target Activity of Compound 21

A critical aspect of any DREADD agonist is its specificity for the engineered receptor over endogenous receptors. While C21 is a potent agonist at muscarinic-based DREADDs, it is important to consider its potential for off-target effects.

A comprehensive screen of C21 against a panel of 318 non-olfactory G protein-coupled receptors (GPCRs) revealed that while C21 can bind to a range of wildtype GPCRs, it lacks significant agonist activity at most of them.[1][6] However, there is a possibility of functional antagonism at receptors where it shows binding affinity.[1] In vivo studies have indicated that at higher doses (e.g., 1 mg/kg in male rats), C21 can induce off-target effects, whereas lower doses (e.g., 0.5 mg/kg) appear to be more selective for DREADDs.[7][8]

Table 3: Off-Target Binding Affinities (pKi) of Compound 21

Receptor FamilyReceptor SubtypepKi
Serotonin5-HT2A7.6
5-HT2C7.3
5-HT67.2
5-HT77.0
DopamineD46.8
HistamineH17.5
AdrenergicAlpha-1A7.2
Alpha-2A6.8
MuscarinicM16.5
M26.3
M36.4
M46.5
M56.2

Data extracted from Thompson et al., 2018, based on screening through the NIMH Psychoactive Drug Screening Program.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for understanding and implementing DREADD technology.

hM3Dq_Signaling_Pathway C21 Compound 21 hM3Dq hM3Dq (Gq-coupled DREADD) C21->hM3Dq binds Gq Gαq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Excitation Neuronal Excitation Ca2->Excitation PKC->Excitation

hM3Dq (Gq) Signaling Pathway

hM4Di_Signaling_Pathway C21 Compound 21 hM4Di hM4Di (Gi-coupled DREADD) C21->hM4Di binds Gi Gαi hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates (via Gβγ) cAMP cAMP AC->cAMP reduces conversion of ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA reduces activation of Inhibition Neuronal Inhibition PKA->Inhibition K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Inhibition

hM4Di (Gi) Signaling Pathway

DREADD_Specificity_Workflow cluster_in_vitro In Vitro Specificity Assessment cluster_in_vivo In Vivo Validation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay_gq Functional Assay (Gq) (e.g., Ca²⁺ Mobilization) (Determine EC50) dreadd_expression DREADD Expression in Target Cells functional_assay_gq->dreadd_expression functional_assay_gi Functional Assay (Gi) (e.g., cAMP Inhibition) (Determine EC50) functional_assay_gi->dreadd_expression off_target_screen Off-Target Screening (e.g., NIMH PDSP) (Determine binding profile) functional_antagonism Functional Antagonism Assay (Assess activity at off-targets) off_target_screen->functional_antagonism agonist_admin Agonist Administration (Dose-Response) dreadd_expression->agonist_admin behavioral_phenotyping Behavioral/Physiological Phenotyping agonist_admin->behavioral_phenotyping control_groups Control Groups: - DREADD + Vehicle - No DREADD + Agonist agonist_admin->control_groups start Select DREADD Agonist (e.g., Compound 21) start->binding_assay start->functional_assay_gq start->functional_assay_gi start->off_target_screen

Experimental Workflow for Specificity Assessment

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing the specificity of DREADD agonists.

In Vitro Radioligand Binding Assay (for Affinity - Ki)

This assay measures the binding affinity of a compound to a specific receptor.

  • Cell Culture and Membrane Preparation: HEK293 cells are transiently or stably transfected to express the DREADD of interest (hM3Dq or hM4Di). The cells are harvested, and the cell membranes are isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a known radioligand (e.g., [³H]-NMS for muscarinic receptors) and varying concentrations of the competitor compound (e.g., Compound 21).

  • Separation and Detection: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay for hM3Dq (Gq-coupled) - Calcium Mobilization

This assay measures the ability of an agonist to activate Gq-coupled receptors, leading to an increase in intracellular calcium.

  • Cell Culture and Dye Loading: CHO or HEK293 cells expressing hM3Dq are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Stimulation: A baseline fluorescence reading is taken before the addition of varying concentrations of the DREADD agonist (e.g., Compound 21).

  • Signal Detection: The fluorescence intensity is monitored in real-time using a fluorescence plate reader. Activation of hM3Dq leads to a transient increase in intracellular calcium, which is detected as an increase in fluorescence.

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration, and a dose-response curve is fitted to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

In Vitro Functional Assay for hM4Di (Gi-coupled) - cAMP Inhibition

This assay measures the ability of an agonist to activate Gi-coupled receptors, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture and Stimulation: CHO or HEK293 cells expressing hM4Di are treated with an adenylyl cyclase stimulator (e.g., forskolin) to elevate basal cAMP levels. The cells are then incubated with varying concentrations of the DREADD agonist (e.g., Compound 21).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The cAMP levels are plotted against the agonist concentration to generate a dose-response curve. The EC50 value, representing the concentration of the agonist that causes 50% of the maximal inhibition of stimulated cAMP levels, is then calculated.

Off-Target Screening Protocol (NIMH Psychoactive Drug Screening Program)

The NIMH PDSP provides broad-based screening of compounds against a large number of CNS receptors and transporters.[9][10]

  • Compound Submission: Researchers submit novel compounds for screening.

  • Primary Binding Assays: The compound is initially tested at a fixed concentration (typically 10 µM) in radioligand binding assays for a wide panel of human and rodent receptors.

  • Data Interpretation: A significant "hit" is typically defined as >50% inhibition of radioligand binding.

  • Secondary Assays: For compounds that show significant binding, follow-up dose-response curves are generated to determine the Ki. Functional assays (e.g., calcium mobilization, cAMP) may also be performed to determine if the compound acts as an agonist or antagonist at the off-target receptor.

Conclusion and Recommendations

Compound 21 is a potent and effective agonist for both hM3Dq and hM4Di DREADDs, offering a valuable alternative to CNO, particularly for in vivo studies where the metabolic conversion of CNO to clozapine is a concern.[1][2] However, researchers must be mindful of its potential for off-target effects, which appear to be dose-dependent.[7][8]

For optimal experimental design:

  • Dose-Response Studies: It is crucial to perform in vivo dose-response studies to identify the lowest effective dose of Compound 21 that elicits the desired DREADD-mediated effect without causing off-target responses.

  • Appropriate Controls: The inclusion of control groups is essential. This should include animals expressing the DREADD but receiving a vehicle injection, and, most importantly, animals not expressing the DREADD but receiving Compound 21 at the same dose used in the experimental group.[3]

  • Consideration of Newer Agonists: For studies requiring even higher potency and selectivity, newer DREADD agonists such as deschloroclozapine (DCZ) and JHU37160 should be considered, with the understanding that their off-target profiles also require careful evaluation.[4][5]

By carefully considering the data presented in this guide and implementing rigorous experimental design, researchers can confidently utilize Compound 21 for the specific and reliable chemogenetic modulation of hM3Dq and hM4Di DREADDs.

References

A Researcher's Guide to DREADD Agonists: Evaluating Behavioral Changes Induced by Compound 21 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) is a critical decision that directly impacts the interpretation of experimental outcomes. This guide provides an objective comparison of Compound 21 (C21) with other commonly used DREADD agonists, including Clozapine-N-oxide (CNO), JHU37160, and Perlapine, focusing on their utility in evaluating behavioral changes in animal models.

The advent of DREADD technology has revolutionized the field of neuroscience by offering precise control over neuronal activity.[1] These engineered G protein-coupled receptors (GPCRs) are inert to endogenous ligands but can be activated by specific synthetic molecules, allowing for the targeted modulation of neural circuits.[1] This guide presents a comprehensive overview of the performance of C21 and its alternatives, supported by experimental data on their potency, pharmacokinetics, and behavioral effects.

Performance Comparison of DREADD Agonists

The ideal DREADD agonist should exhibit high potency and selectivity for the engineered receptor, possess favorable pharmacokinetic properties for in vivo studies, and have minimal off-target effects. The following tables summarize the key characteristics of C21, CNO, JHU37160, and Perlapine to facilitate an informed selection for your research needs.

In Vitro Potency and Affinity

The in vitro potency (EC50) and binding affinity (Ki) are crucial indicators of an agonist's effectiveness at the molecular level. Lower values signify higher potency and affinity, respectively.

AgonistDREADD ReceptorEC50 (nM)Ki (nM)
Compound 21 (C21) hM3Dq1.7[2]-
hM4Di2.95[3]-
Clozapine-N-oxide (CNO) hM3Dq6.0[2]-
hM4Di8.1[3]-
JHU37160 hM3Dq18.5[4][5]1.9[5]
hM4Di0.2[4][5]3.6[5]
Perlapine hM3DqPotent agonistLow affinity for wildtype hM1 & hM4
hM4DiSubmicromolar potency-

Note: EC50 and Ki values can vary depending on the specific cell lines and assay conditions used.

In Vivo Performance and Behavioral Effects

The in vivo efficacy of a DREADD agonist is determined by its ability to cross the blood-brain barrier, its stability, and its on-target and off-target behavioral effects.

AgonistKey In Vivo Characteristics & Behavioral Effects
Compound 21 (C21) - Does not metabolize to clozapine (B1669256). - Demonstrates good brain penetrability. - Effective in modulating behaviors such as feeding in a dose-dependent manner in DREADD-expressing animals. - Chronic administration in non-DREADD mice showed minimal behavioral effects on locomotion and anxiety at 1 mg/kg.[5][6] - May have off-target effects at higher doses, including modulation of sleep and diuretic effects.[7][8]
Clozapine-N-oxide (CNO) - Widely used but has the significant drawback of back-metabolism to clozapine, an antipsychotic with its own psychoactive effects.[6][9] - Clozapine, not CNO, is often the primary activator of DREADDs in the brain.[3] - Can produce behavioral effects in non-DREADD-expressing animals, confounding results.[9][10][11] - Chronic administration in non-DREADD mice has shown mixed results on behavior.[5][6]
JHU37160 - A potent and brain-penetrant DREADD agonist.[4] - Selectively inhibits locomotor activity in DREADD-expressing mice without significant effects in wild-type mice at effective doses.[12][13] - High doses (1 mg/kg) have been shown to induce anxiety-like behavior in rats, regardless of DREADD expression.[2][14]
Perlapine - A potent DREADD agonist that does not convert to clozapine. - Has been used as a hypnotic drug in humans. - Can have sedative and muscle relaxant effects.[15]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validity of behavioral studies. Below are methodologies for key behavioral assays commonly used in DREADD research.

Open Field Test

Objective: To assess general locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (e.g., 50 x 50 cm) with walls.

  • Video camera mounted above the arena.

  • Video tracking software (e.g., ANY-maze, EthoVision XT).

  • 70% ethanol (B145695) for cleaning.

Procedure:

  • Acclimate the mice to the testing room for at least 30-60 minutes before the test.[14]

  • Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely between each trial to remove olfactory cues.[9]

  • Gently place the mouse in the center of the arena.[1]

  • Start the video recording and tracking software simultaneously.

  • Allow the mouse to explore the arena undisturbed for a set period, typically 10-20 minutes.[1][5]

  • After the session, return the mouse to its home cage.

  • Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Anxious mice tend to spend more time near the walls (thigmotaxis).[1]

Elevated Plus Maze (EPM)

Objective: To measure anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm).[9]

  • Video camera and tracking software.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimate the mice to the testing room for at least 30-60 minutes.

  • Clean the maze with 70% ethanol before each trial.[9]

  • Place the mouse in the center of the maze, facing one of the open arms.[9]

  • Record the mouse's activity for a 5-minute session.[4][9]

  • Measure the number of entries and the time spent in the open and closed arms.

  • An increase in the proportion of time spent in the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.[4]

Feeding Behavior Assay

Objective: To measure food intake and feeding patterns.

Procedure for Acute Feeding Study:

  • Individually house mice to accurately measure food consumption.

  • Habituate the mice to single housing for at least two days before the experiment.[10]

  • For fasting-induced feeding paradigms, fast the mice for a predetermined period (e.g., 18 hours) with free access to water.[10]

  • Administer the DREADD agonist (e.g., Compound 21) or vehicle.

  • Provide a pre-weighed amount of standard chow.

  • Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.[10]

  • Analyze the cumulative food intake and the rate of consumption.

Mandatory Visualizations

DREADD Signaling Pathways

The activation of DREADDs by an agonist initiates specific intracellular signaling cascades depending on the G protein they are coupled to.

Gq_Signaling Agonist Agonist (e.g., Compound 21) hM3Dq hM3Dq (Gq-DREADD) Agonist->hM3Dq binds Gq Gq protein hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: Canonical Gq-DREADD (hM3Dq) signaling pathway leading to neuronal excitation.

Gi_Signaling Agonist Agonist (e.g., Compound 21) hM4Di hM4Di (Gi-DREADD) Agonist->hM4Di binds Gi Gi protein hM4Di->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition GIRK->Neuronal_Inhibition hyperpolarization

Caption: Canonical Gi-DREADD (hM4Di) signaling pathway resulting in neuronal inhibition.

General Experimental Workflow for DREADD-based Behavioral Studies

A well-designed experimental workflow is crucial for obtaining reliable and interpretable results.

DREADD_Workflow cluster_preclinical Pre-experimental Phase cluster_experimental Experimental Phase cluster_analysis Post-experimental Phase AAV_Production AAV-DREADD Vector Production Stereotaxic_Surgery Stereotaxic Surgery (Virus Injection) AAV_Production->Stereotaxic_Surgery Recovery Post-operative Recovery & DREADD Expression (3-4 weeks) Stereotaxic_Surgery->Recovery Habituation Habituation to Handling & Behavioral Apparatus Recovery->Habituation Agonist_Admin Agonist Administration (e.g., C21, CNO, Vehicle) Habituation->Agonist_Admin Behavioral_Testing Behavioral Testing (e.g., Open Field, EPM) Agonist_Admin->Behavioral_Testing Data_Analysis Data Analysis & Statistics Behavioral_Testing->Data_Analysis Histology Histological Verification of DREADD Expression Data_Analysis->Histology

Caption: A generalized workflow for in vivo DREADD experiments targeting behavioral outcomes.

Conclusion and Recommendations

The choice of a DREADD agonist is a critical step in designing chemogenetic experiments. While CNO has been instrumental in the widespread adoption of DREADD technology, its back-metabolism to clozapine presents a significant confounding variable.[6][9]

Compound 21 emerges as a strong alternative, offering high potency and the crucial advantage of not being metabolized to clozapine. Its favorable pharmacokinetic profile makes it well-suited for in vivo behavioral studies. However, researchers should be mindful of potential off-target effects at higher doses and, as with any agonist, conduct thorough dose-response studies.

JHU37160 is another potent and brain-penetrant agonist, particularly for Gi-coupled DREADDs.[4][5] It shows good selectivity at lower doses, but caution is advised at higher concentrations due to potential anxiogenic effects.[2][14] Perlapine is also a potent agonist that does not convert to clozapine, but its sedative properties may influence certain behavioral paradigms.[15]

Ultimately, the optimal DREADD agonist depends on the specific research question, the target neuronal population, and the desired behavioral readout. Regardless of the agonist chosen, the inclusion of appropriate control groups is paramount for the rigorous interpretation of data. These should include animals expressing the DREADD vector but receiving a vehicle injection, and, crucially, animals not expressing the DREADD but receiving the agonist to control for any off-target effects.[9] By carefully considering the properties of each agonist and employing robust experimental designs, researchers can confidently leverage the power of DREADD technology to unravel the complexities of neural circuits and behavior.

References

cross-validation of findings with alternative neuromodulation techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Validating Findings in Neuromodulation

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuromodulation Techniques and Methodologies for Cross-Validation.

The field of neuromodulation is rapidly advancing, offering a diverse toolkit of invasive and non-invasive techniques to probe and modulate neural circuits. A critical aspect of rigorous scientific inquiry in this domain is the cross-validation of findings using alternative techniques. This ensures the robustness and generalizability of results, providing a deeper understanding of the underlying neural mechanisms. This guide offers a comparative overview of key neuromodulation technologies, presents quantitative data from comparative studies, details experimental protocols for cross-validation, and visualizes relevant pathways and workflows.

Comparison of Neuromodulation Techniques

Neuromodulation techniques can be broadly categorized into invasive and non-invasive methods. Invasive techniques, such as Deep Brain Stimulation (DBS), offer high spatial precision but require surgical implantation. Non-invasive techniques, including Transcranial Magnetic Stimulation (TMS), Transcranial Direct Current Stimulation (tDCS), and Transcranial Focused Ultrasound (tUS), provide safer alternatives with varying degrees of spatial resolution and depth of penetration. The choice of technique often depends on the specific research question, target brain region, and desired level of invasiveness.

Table 1: Quantitative Comparison of Neuromodulation Techniques for Depression

TechniqueResponse RateRemission RateKey FindingsCitations
rTMS 31%17%Comparable efficacy to venlafaxine.[1]
tDCS 24%17%Comparable efficacy to venlafaxine.[1]
Venlafaxine 41%27%Established antidepressant medication.[1]

Table 2: Direct Comparison of tDCS and tACS on Working Memory

TechniqueOutcome MeasureKey FindingsCitations
tDCS Reaction Time (RT) for hits in 2-back taskNo significant improvement in RT compared to sham in the main analysis.[2]
tACS (theta) Reaction Time (RT) for hits in 2-back taskResulted in a greater improvement in RT for hits compared to tDCS in a subgroup analysis.[2][3]
Single-session tDCS Working Memory PerformanceNo reliable effect on working memory.[4]
Multi-session tDCS Working Memory TrainingShowed positive effects on working memory training in 7 out of 9 experiments.[4]
Single-session tACS Working Memory PerformanceDemonstrated effects on working memory in 10 out of 14 studies, with effects being frequency-dependent.[4]

Table 3: Neuromodulation for Upper Limb Recovery After Stroke

TechniqueEfficacyNotesCitations
Neuromodulation (general) Best treatment efficacy among motor rehabilitation interventions.Includes acupuncture, electric, and magnetic stimulation.[5][6]
tVNS Highly ranked for improving motor function and activities of daily living.Often emerges as a top performer in network meta-analyses.[[“]]
Anodal tDCS Highly ranked for improving motor function and activities of daily living.---[[“]]
Low-frequency rTMS Level A evidence for hand motor recovery in the post-acute stage.Applied over the contralesional motor cortex.[[“]][8]

Table 4: Neuromodulation for Chronic Pain

TechniqueEvidence for EfficacyNotesCitations
Spinal Cord Stimulation (SCS) Low-to-moderate quality evidence of superiority over reoperation or conventional medical management for failed back surgery syndrome.Conflicting evidence for superiority over sham or between different SCS modalities.[9]
Peripheral Nerve Stimulation (PNS) Low-to-moderate quality evidence for neuropathic pain in an extremity.Two patients undergoing PNS had better outcomes than two with pulsed radiofrequency therapy for chronic refractory shoulder pain.[9][10]
Deep Brain/Motor Cortex Stimulation Mixed evidence, with most sham-controlled trials yielding negative findings.Used off-label for refractory cases.[9]
rTMS Moderate quality evidence of no meaningful benefit for chronic pain in general.Conflicting evidence for neuropathic pain and headaches.[9]
tDCS Low-quality evidence supporting benefit for chronic pain.Conflicting evidence for a small treatment effect for neuropathic pain and headaches.[9]
TENS Low-quality evidence of superiority to sham or no treatment for neuropathic pain.Conflicting evidence for non-neuropathic pain.[9]

Experimental Protocols for Cross-Validation

Concurrent Transcranial Magnetic Stimulation and Functional Magnetic Resonance Imaging (TMS-fMRI)

This technique allows for the direct investigation of how focal cortical stimulation by TMS affects whole-brain network activity as measured by fMRI.[11][12]

Objective: To validate the engagement of a specific brain network by TMS and to map the causal influence of the stimulated region on connected areas.

Experimental Setup:

  • MRI Scanner: 3T or higher MRI scanner equipped for concurrent TMS-fMRI.

  • TMS System: MR-compatible TMS coil and stimulator.

  • Neuronavigation System: To accurately target the TMS coil to the desired cortical location based on the individual's structural MRI.

  • fMRI Paradigm: Typically a block design where blocks of TMS stimulation are interleaved with rest periods.

Procedure:

  • Anatomical Scan: Acquire a high-resolution T1-weighted anatomical image for neuronavigation.

  • Functional Localizer: (Optional) Use a task-based fMRI scan to functionally define the target region for TMS.

  • TMS Targeting: Use the neuronavigation system to position the TMS coil over the target cortical area.

  • Concurrent TMS-fMRI Acquisition:

    • Deliver TMS pulses (single-pulse, paired-pulse, or repetitive TMS) during the fMRI acquisition.

    • The timing of TMS pulses is precisely interleaved with the fMRI slice acquisition to minimize artifacts.[11]

  • Data Analysis:

    • Pre-process the fMRI data to correct for motion and other artifacts.

    • Use a General Linear Model (GLM) to identify brain regions where the BOLD signal is significantly modulated by the TMS stimulation blocks.

Validation: The resulting fMRI activation maps can validate that the intended brain network was engaged by TMS. The pattern of activation and deactivation across the brain provides a map of the causal influence of the stimulated region.

Deep Brain Stimulation (DBS) with Intracerebral Microdialysis

This combination allows for the investigation of neurochemical changes induced by electrical stimulation of deep brain structures.[13][14]

Objective: To measure the real-time changes in extracellular neurotransmitter concentrations (e.g., dopamine, glutamate, GABA) in response to DBS.

Experimental Setup:

  • DBS System: Clinical or research-grade DBS electrodes and pulse generator.

  • Microdialysis System: Microdialysis probe, guide cannula, perfusion pump, and fraction collector.

  • Analytical Chemistry Equipment: High-Performance Liquid Chromatography (HPLC) or other sensitive analytical method for quantifying neurotransmitter levels.

Procedure:

  • Surgical Implantation: Stereotactically implant the DBS electrode and a microdialysis guide cannula in the target brain region.

  • Baseline Sampling: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 2.0 µL/min) and collect baseline dialysate samples at regular intervals.[13]

  • DBS Activation: Turn on the DBS system using specific stimulation parameters (e.g., frequency, pulse width, amplitude).

  • Stimulation Sampling: Continue to collect dialysate samples during the DBS stimulation period.

  • Post-Stimulation Sampling: Collect samples after the DBS is turned off to observe the return to baseline.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest.

Validation: A significant change in the concentration of a specific neurotransmitter during DBS compared to baseline provides direct evidence of the neurochemical effects of the stimulation.

Optogenetics with In Vivo Electrophysiology

This powerful combination allows for cell-type-specific manipulation of neural activity with light while simultaneously recording the electrical activity of neurons.[15][16][17]

Objective: To validate that optogenetic stimulation effectively and specifically modulates the firing of the targeted neurons and to study the impact of this modulation on local and network-level neural activity.

Experimental Setup:

  • Optogenetics: Viral vectors to express light-sensitive ion channels (e.g., Channelrhodopsin for activation, Halorhodopsin for inhibition) in a specific neuronal population.

  • Light Delivery System: An optical fiber coupled to a laser or LED, implanted in the brain region of interest.

  • Electrophysiology Recording System: An array of microelectrodes (e.g., a silicon probe) implanted near the optical fiber to record single-unit activity, multi-unit activity, and local field potentials.

Procedure:

  • Viral Vector Injection: Stereotactically inject the viral vector into the target brain region to induce opsin expression in the desired cell type. Allow several weeks for expression.

  • Implantation: Implant the optical fiber and the microelectrode array in the target region.

  • Electrophysiological Recording: Record baseline neural activity.

  • Optogenetic Stimulation: Deliver light pulses through the optical fiber to activate or inhibit the opsin-expressing neurons.

  • Concurrent Recording: Continue to record electrophysiological signals during and after the light stimulation.

  • Data Analysis:

    • Spike sort the electrophysiological data to isolate the activity of individual neurons.

    • Analyze the firing rates and patterns of neurons before, during, and after optogenetic stimulation.

    • Identify light-responsive neurons to confirm successful optogenetic manipulation.

Validation: A significant and time-locked change in the firing rate of the targeted neurons in response to light stimulation provides direct validation of the optogenetic manipulation. This allows for the causal investigation of the role of that specific cell population in neural computations and behavior.[17]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways affected by neuromodulation and a general workflow for cross-validation experiments.

G cluster_TMS Transcranial Magnetic Stimulation (TMS) Signaling Pathway TMS TMS Pulse Depolarization Neuronal Depolarization TMS->Depolarization AP Action Potential Depolarization->AP NT_Release Neurotransmitter Release (Glutamate, GABA) AP->NT_Release Ca_Influx Ca2+ Influx NT_Release->Ca_Influx Second_Messengers Second Messengers (e.g., cAMP) Ca_Influx->Second_Messengers Kinase_Activation Kinase Activation (PKA, MAPK/ERK) Second_Messengers->Kinase_Activation Gene_Expression Gene Expression (e.g., BDNF) Kinase_Activation->Gene_Expression Plasticity Synaptic Plasticity (LTP/LTD) Gene_Expression->Plasticity Network_Modulation Network Modulation Plasticity->Network_Modulation

TMS Signaling Cascade

G cluster_tDCS Transcranial Direct Current Stimulation (tDCS) Signaling Pathway tDCS tDCS (Anodal) Membrane_Potential Resting Membrane Potential Shift (Depolarization) tDCS->Membrane_Potential NMDA_Receptor NMDA Receptor Modulation Membrane_Potential->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx BDNF_TrkB BDNF-TrkB Pathway Ca_Influx->BDNF_TrkB Protein_Synthesis Protein Synthesis BDNF_TrkB->Protein_Synthesis Plasticity Synaptic Plasticity (LTP) Protein_Synthesis->Plasticity Excitability Increased Neuronal Excitability Plasticity->Excitability

tDCS Signaling Cascade

G cluster_workflow Cross-Validation Experimental Workflow cluster_exp1 Experiment 1: Primary Neuromodulation cluster_exp2 Experiment 2: Cross-Validation Hypothesis Formulate Hypothesis (e.g., Technique A modulates Circuit X) Design1 Design Experiment (e.g., TMS protocol) Hypothesis->Design1 Execute1 Execute Experiment Design1->Execute1 Analyze1 Analyze Data (e.g., Behavioral change) Execute1->Analyze1 Result1 Initial Finding Analyze1->Result1 Design2 Design Validation Experiment (e.g., Concurrent fMRI, Optogenetics) Result1->Design2 Informs Compare Compare and Integrate Results Result1->Compare Execute2 Execute Concurrent Experiment Design2->Execute2 Analyze2 Analyze Multimodal Data Execute2->Analyze2 Result2 Validated Finding Analyze2->Result2 Result2->Compare Conclusion Draw Conclusion on Mechanism and Efficacy Compare->Conclusion

Cross-Validation Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.